molecular formula C26H26N4O2 B1246212 Ardeemin

Ardeemin

Cat. No.: B1246212
M. Wt: 426.5 g/mol
InChI Key: DNOJISVGBFLJOQ-BXVKCURFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ardeemin is a pyrroloindole.
This compound has been reported in Aspergillus fischeri with data available.
isolated from Aspergillus fischeri;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione

InChI

InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1

InChI Key

DNOJISVGBFLJOQ-BXVKCURFSA-N

Isomeric SMILES

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15

Canonical SMILES

CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15

Synonyms

ardeemin

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Ardeemin: A Technical Guide to Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid isolated from Aspergillus fischeri, has been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells.[1][2] Its primary mechanism of action involves the inhibition of MDR export pumps, particularly P-glycoprotein (Pgp), leading to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells.[3] This guide provides a detailed examination of the molecular mechanism, supporting experimental data, and protocols related to this compound's function as an MDR modulator.

Core Mechanism of Action: Inhibition of P-glycoprotein and Reversal of Multidrug Resistance

Multidrug resistance is a significant impediment to successful cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp).[3] Pgp functions as an efflux pump, actively expelling a wide range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound's primary role is to counteract this resistance mechanism. It acts as a competitive or non-competitive inhibitor of Pgp, blocking the pump's ability to bind to and transport chemotherapeutic drugs out of the cancer cell.[2][3] This inhibition leads to the restoration of cytotoxic drug concentrations within the resistant cells, thereby re-sensitizing them to the effects of chemotherapy.

Signaling and Interaction Pathway

The interaction between this compound, P-glycoprotein, and chemotherapeutic drugs can be visualized as a dynamic process at the cell membrane.

This compound's Inhibition of P-glycoprotein Mediated Drug Efflux cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Pgp {P-glycoprotein (Pgp) | ATP-binding cassette transporter} Drug_in Increased Intracellular Drug Concentration Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces Drug_out Chemotherapeutic Drug Drug_out->Pgp Efflux This compound This compound This compound->Pgp Inhibition

Caption: this compound inhibits P-gp, increasing intracellular drug levels and promoting apoptosis.

Quantitative Data on this compound's Efficacy

Studies have demonstrated this compound's ability to significantly enhance the cytotoxicity of chemotherapeutic drugs in MDR cancer cell lines. The following table summarizes key quantitative findings.

Cell LineChemotherapeutic AgentThis compound AnalogConcentration of Analog (µM)Fold Reduction in IC50 of Chemotherapeutic AgentReference
SHP-77 (MDR-Pgp+ + MRP+)Doxorubicin (DX)N-acetylthis compound (NAA)1-50260[3]
CCRF-CEM/VBL100Vinblastine (VBL)N-acetylthis compound (NAA)30~2 (increased intracellular concentration)[3]
CCRF-CEM/VBL100N-acetyl-N-demethylthis compound (NADMA)20~2 (increased intracellular concentration)[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Increased Accumulation of MDR Drugs

This protocol is used to measure the effect of this compound on the intracellular concentration of radiolabeled chemotherapeutic drugs.

Objective: To determine if this compound increases the intracellular accumulation of MDR drugs in resistant cancer cells.

Methodology:

  • Cell Culture: Parent (drug-sensitive) and MDR (drug-resistant) cell lines (e.g., CCRF-CEM and CCRF-CEM/VBL100) are cultured under standard conditions.

  • Drug Incubation: Cells are incubated with a radiolabeled chemotherapeutic agent (e.g., [³H]VBL) in the presence or absence of this compound or its analogs (e.g., 30 µM NAA).

  • Separation: An oil-layer rapid microcentrifuge method is used to quickly separate the cells from the radioactive medium. This involves layering the cell suspension over a non-aqueous, inert oil in a microcentrifuge tube.

  • Centrifugation: The tubes are centrifuged, causing the cells to pellet at the bottom while the radioactive medium remains on top of the oil layer.

  • Quantification: The cell pellet is lysed, and the intracellular radioactivity is measured using scintillation counting.

  • Analysis: The intracellular drug concentration is calculated and compared between treated and untreated cells.

Retardation of MDR Drug Efflux

This protocol assesses whether this compound can inhibit the active transport of chemotherapeutic drugs out of the cell.

Objective: To measure the effect of this compound on the net efflux of an MDR drug from preloaded cancer cells.

Methodology:

  • Preloading: Cancer cells (e.g., CCRF-CEM) are preloaded with a radiolabeled chemotherapeutic agent (e.g., [³H]VBL) by incubation.

  • Washing: The cells are washed to remove the extracellular radiolabeled drug.

  • Efflux Assay: The preloaded cells are resuspended in a fresh, drug-free medium with or without this compound.

  • Time-Course Sampling: Aliquots of the cell suspension are taken at various time points.

  • Quantification: The intracellular drug concentration at each time point is determined using the oil-layer microfuge method and scintillation counting.

  • Analysis: The rate of drug efflux is calculated and compared between this compound-treated and untreated cells.

Cytotoxicity Assay

This protocol is used to determine the ability of this compound to enhance the cell-killing effect of chemotherapeutic drugs.

Objective: To evaluate the enhancement of cytotoxicity of a chemotherapeutic agent by this compound in MDR cancer cells.

Methodology:

  • Cell Seeding: Monolayer cell cultures (e.g., SHP-77) are seeded in 96-well microtiter plates.

  • Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., Doxorubicin) in the presence of various concentrations of this compound or its analogs (e.g., 1–50 µM NAA).

  • Incubation: The plates are incubated for a specified period (e.g., 4 hours at 37°C).

  • Cell Viability Measurement (Sulforhodamine B Method):

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution, which binds to cellular proteins.

    • The unbound dye is washed away.

    • The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured with a microplate reader at appropriate wavelengths (e.g., 450 nm and 630 nm).

  • Analysis: The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated and compared between cells treated with the chemotherapeutic agent alone and those treated with the combination of the drug and this compound.

Biosynthesis of this compound

This compound is synthesized in Aspergillus fischeri through an efficient two-enzyme pathway.[1]

Biosynthetic Pathway of this compound Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA L_Ala L-Ala L_Ala->ArdA L_Trp L-Trp L_Trp->ArdA Ardeemin_FQ This compound FQ (Tricyclic Intermediate) ArdA->Ardeemin_FQ ArdB ArdB (Prenyltransferase) Ardeemin_FQ->ArdB This compound This compound (Hexacyclic Product) ArdB->this compound DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->ArdB

Caption: A two-enzyme pathway synthesizes this compound from three precursor molecules.

The biosynthesis begins with the nonribosomal peptide synthetase (NRPS) ArdA, which condenses anthranilate, L-Ala, and L-Trp to form the tricyclic intermediate, this compound FQ.[1][2] Subsequently, the prenyltransferase ArdB catalyzes the prenylation of this compound FQ using dimethylallyl diphosphate (DMAPP) as a substrate, leading to the formation of the final hexacyclic this compound scaffold.[1][2]

Conclusion and Future Directions

The primary and well-documented mechanism of action of this compound is the reversal of multidrug resistance through the inhibition of P-glycoprotein. This makes this compound a promising candidate for combination therapy with existing chemotherapeutic agents to overcome drug resistance in cancer. Further research is warranted to fully elucidate the specific binding site of this compound on Pgp and to explore its potential inhibitory effects on other ABC transporters. While the current body of scientific literature does not provide evidence for this compound directly inducing apoptosis or causing cell cycle arrest, its ability to restore the efficacy of drugs that do induce these effects is of significant clinical interest. Future investigations could also explore potential synergistic effects of this compound with other targeted therapies and immunotherapies in the context of drug-resistant cancers.

References

Ardeemin: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin is a potent, naturally occurring indole alkaloid that has garnered significant interest within the scientific community due to its unique hexacyclic structure and promising biological activity. Isolated from the fungus Aspergillus fischeri, this pyrroloindole derivative has been identified as a formidable inhibitor of multidrug resistance (MDR) export pumps, a critical mechanism by which cancer cells evade chemotherapy. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. It also delves into its mechanism of action, detailing its interaction with P-glycoprotein and the subsequent impact on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel anticancer therapeutics.

Molecular Structure

This compound (C26H26N4O2) is a complex hexacyclic indole alkaloid with a molecular weight of 426.5 g/mol .[1] Its intricate architecture is characterized by a pyrrolo[2,3-b]indole core, which is a common motif in many biologically active natural products. The systematic IUPAC name for this compound is (1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione.[1]

Table 1: Structural and Identification Data for this compound

IdentifierValueReference
Molecular FormulaC26H26N4O2[1]
Molecular Weight426.5 g/mol [1]
IUPAC Name(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione[1]
InChIInChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1[1]
InChIKeyDNOJISVGBFLJOQ-BXVKCURFSA-N[1]
SMILESC[C@@H]1C(=O)N2--INVALID-LINK--C5=NC6=CC=CC=C6C(=O)N15[1]

Chemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting PointNot explicitly reported.The melting point of a solid organic compound is a key indicator of purity.
pKaNot explicitly reported.The pKa values would quantify the acidity/basicity of the ionizable groups.
UV-Vis λmaxNot explicitly reported.The UV-Vis spectrum would provide information about the conjugated π-system.
Spectroscopic Data
¹H NMRSee discussion below.Spectra available in supporting information of synthesis papers.[2]
¹³C NMRSee discussion below.Spectra available in supporting information of synthesis papers.[2]
Infrared (IR)Mentioned in literature but specific peaks not detailed.[2]Would show characteristic absorptions for C=O, N-H, C-H, and aromatic C=C bonds.
High-Resolution Mass Spectrometry (HRMS)Mentioned in literature but specific m/z not detailed.[2]Would confirm the elemental composition.
Spectroscopic Data Analysis

While a complete, tabulated list of NMR assignments is not available in the reviewed literature, the ¹H and ¹³C NMR spectra for (-)-Ardeemin are provided in the supporting information of the total synthesis publication by He et al.[2] A qualitative analysis of these spectra would reveal characteristic signals for the aromatic protons of the indole and quinazoline moieties, the aliphatic protons of the piperazine ring and the methyl and vinyl groups of the substituents. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

Methodologies for Key Experiments

Total Synthesis of (-)-Ardeemin

The total synthesis of (-)-Ardeemin was successfully accomplished by He and colleagues from L-tryptophan in a 20-step sequence with an approximate overall yield of 2%.[3] The key step in their strategy was a novel three-step, one-pot cascade reaction to construct the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core.[3]

Experimental Protocol Outline (based on He et al.[3])

A detailed, step-by-step protocol is available in the supporting information of the original publication. The general workflow is as follows:

  • Preparation of the Hexahydropyrrolo[2,3-b]indole Core: This involves a multi-step synthesis starting from L-tryptophan to create a key intermediate.

  • Cascade Reaction: The core intermediate is reacted with a diazoester in a one-pot sequence involving intermolecular cyclopropanation, ring-opening, and ring-closure to form the chiral 3-substituted hexahydropyrrolo[2,3-b]indole.

  • Functional Group Manipulations and Ring Closures: A series of subsequent reactions are carried out to introduce the remaining structural features and to construct the additional rings of the hexacyclic system.

  • Final Assembly and Purification: The final steps involve the coupling of the major fragments and purification of the final product, (-)-Ardeemin, typically by column chromatography.

G L-Tryptophan L-Tryptophan Intermediate_1 Intermediate_1 L-Tryptophan->Intermediate_1 Multi-step synthesis Hexahydropyrrolo[2,3-b]indole_Core Hexahydropyrrolo[2,3-b]indole_Core Intermediate_1->Hexahydropyrrolo[2,3-b]indole_Core Cascade Reaction (Cyclopropanation, Ring-opening, Ring-closure) Intermediate_2 Intermediate_2 Hexahydropyrrolo[2,3-b]indole_Core->Intermediate_2 Functional Group Manipulations (-)-Ardeemin (-)-Ardeemin Intermediate_2->(-)-Ardeemin Final Ring Closures & Purification

Caption: Simplified workflow for the total synthesis of (-)-Ardeemin.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus fischeri is a remarkably efficient process involving a two-enzyme pathway encoded by the ardABC gene cluster.[4][5] The process begins with the assembly of three building blocks: anthranilate, L-alanine, and L-tryptophan.

Experimental Protocol for In Vitro Biosynthesis Assay (based on Haynes et al.[4])

  • Enzyme Purification: The enzymes ArdA (a nonribosomal peptide synthetase) and ArdB (a prenyltransferase) are heterologously expressed and purified.

  • Reaction Setup: A reaction mixture is prepared containing purified ArdA and ArdB, the three amino acid precursors (anthranilate, L-Ala, L-Trp), ATP, MgSO₄, and a suitable buffer.

  • Incubation: The reaction is incubated to allow for the enzymatic synthesis of this compound.

  • Quenching and Extraction: The reaction is stopped, and the product is extracted using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted product is analyzed by LC-MS to confirm the presence of this compound.

G cluster_0 ArdA (NRPS) cluster_1 ArdB (Prenyltransferase) Anthranilate Anthranilate Ardeemin_FQ Ardeemin_FQ Anthranilate->Ardeemin_FQ L-Alanine L-Alanine L-Alanine->Ardeemin_FQ L-Tryptophan L-Tryptophan L-Tryptophan->Ardeemin_FQ This compound This compound Ardeemin_FQ->this compound DMAPP DMAPP DMAPP->this compound

Caption: Biosynthetic pathway of this compound.

P-glycoprotein Inhibition Assay

This compound's ability to reverse multidrug resistance is attributed to its direct inhibition of the P-glycoprotein (P-gp) efflux pump.[6] This can be assessed using in vitro assays that measure the accumulation of a fluorescent P-gp substrate.

Experimental Protocol for Rhodamine 123 Accumulation Assay (General Protocol)

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7R) and a control cell line are cultured.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cells.

  • Incubation and Efflux: Cells are incubated to allow for substrate uptake and subsequent efflux.

  • Analysis: The intracellular accumulation of rhodamine 123 is measured using flow cytometry. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[7]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[6] P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. By binding to P-gp, this compound prevents the efflux of chemotherapeutic agents, leading to their accumulation within the cancer cell and restoring their therapeutic effect.

The inhibition of P-gp can have downstream effects on various cellular signaling pathways that are known to be modulated by P-gp expression and activity. These pathways are often involved in cell proliferation, survival, and apoptosis.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling P-gp P-gp Extracellular_Space Extracellular_Space P-gp->Extracellular_Space Ras/MAPK_Pathway Ras/MAPK_Pathway P-gp->Ras/MAPK_Pathway Modulates PI3K/Akt_Pathway PI3K/Akt_Pathway P-gp->PI3K/Akt_Pathway Modulates JNK_Pathway JNK_Pathway P-gp->JNK_Pathway Modulates Chemotherapeutic_Drug Chemotherapeutic_Drug Chemotherapeutic_Drug->P-gp Efflux Intracellular_Drug_Accumulation Intracellular_Drug_Accumulation Chemotherapeutic_Drug->Intracellular_Drug_Accumulation This compound This compound This compound->P-gp Competitive Inhibition Apoptosis Apoptosis Intracellular_Drug_Accumulation->Apoptosis Induces

Caption: Mechanism of this compound and its impact on cellular pathways.

Conclusion

This compound stands out as a natural product with significant potential for the development of new cancer therapies. Its complex and challenging structure has been successfully conquered through total synthesis, paving the way for the creation of novel analogs with improved pharmacological properties. The elucidation of its biosynthetic pathway offers opportunities for synthetic biology approaches to produce this compound and related compounds. Furthermore, its well-defined mechanism of action as a potent P-glycoprotein inhibitor provides a solid foundation for its further investigation as an adjuvant in chemotherapy to overcome multidrug resistance. This technical guide serves as a starting point for researchers aiming to harness the therapeutic potential of this remarkable molecule.

References

Ardeemin from Aspergillus fischeri: A Technical Guide to its Isolation, Characterization, and Mechanism of Action as a Multidrug Resistance Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid produced by the fungus Aspergillus fischeri, has emerged as a potent inhibitor of multidrug resistance (MDR) in cancer cells. Its unique mode of action, targeting the P-glycoprotein (P-gp) efflux pump, offers a promising avenue for circumventing resistance to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, detailed protocols for its isolation and purification, a summary of its biological activity, and a elucidation of its mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound and its derivatives.

Introduction

The development of multidrug resistance remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1] this compound, a secondary metabolite isolated from the fungus Aspergillus fischeri, has been identified as a potent inhibitor of P-gp, capable of reversing MDR and resensitizing cancer cells to chemotherapy.[2] This document details the scientific foundation for utilizing Aspergillus fischeri as a source of this promising anti-MDR agent.

Biosynthesis of this compound in Aspergillus fischeri

The biosynthetic pathway of this compound is orchestrated by a dedicated gene cluster, designated ardABC, within the genome of Aspergillus fischeri.[3] The core structure of this compound is assembled through the coordinated action of two key enzymes: ArdA and ArdB.[3]

  • ArdA: A trimodular nonribosomal peptide synthetase (NRPS) that catalyzes the condensation of three precursor molecules: anthranilate, L-alanine, and L-tryptophan. This enzymatic assembly results in the formation of a tripeptide, which is subsequently cyclized to yield the intermediate, this compound FQ.[3]

  • ArdB: A prenyltransferase that facilitates the final step in the biosynthesis. ArdB utilizes dimethylallyl diphosphate (DMAPP) to prenylate this compound FQ, leading to the formation of the complex hexacyclic structure of this compound.[3]

The elucidation of this two-enzyme pathway provides a foundation for potential synthetic biology approaches to enhance this compound production.

Experimental Protocols

Cultivation of Aspergillus fischeri for this compound Production

3.1.1. Culture Media and Conditions

Aspergillus fischeri can be cultivated on various media to induce the production of secondary metabolites, including this compound. Both solid-state and submerged fermentation methods can be employed.

  • Solid-State Fermentation: This method often yields a higher diversity of secondary metabolites. A suitable medium consists of rice or wheat bran, supplemented with a nutrient solution. The culture is incubated at 28-30°C for 14-21 days.

  • Submerged Fermentation: For larger-scale production, submerged fermentation in a liquid medium is preferable. A typical medium is Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). The fungus is cultured at 25-28°C with constant agitation (150-200 rpm) for 7-14 days.[4]

3.1.2. Inoculation

A spore suspension of Aspergillus fischeri is prepared from a mature culture grown on Potato Dextrose Agar (PDA). The spore concentration is adjusted to approximately 1 x 10^6 spores/mL. The fermentation medium is then inoculated with this spore suspension.

Extraction of this compound
  • Harvesting: After the incubation period, the fungal biomass and the culture medium are separated by filtration.

  • Solvent Extraction: The culture filtrate and the mycelial biomass are extracted separately with an organic solvent, typically ethyl acetate. The extractions are performed multiple times to ensure complete recovery of the metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude extract is subjected to chromatographic purification to isolate this compound.

  • Initial Fractionation: The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The biological activity of this compound and its derivatives has been evaluated in various multidrug-resistant cancer cell lines. The following table summarizes key quantitative data.

CompoundCell LineChemotherapeutic AgentIC50 (µM) of Chemo Agent AloneIC50 (µM) of Chemo Agent + this compound/DerivativeFold Reversal
N-acetylthis compound (NAA)SHP-77 (MDR-Pgp+ + MRP+)Doxorubicin2.350.009 (with 6 µM NAA)260
N-acetyl-N-demethylthis compound (NADMA)SHP-77 (MDR-Pgp+ + MRP+)Doxorubicin2.350.021 (with 20 µM NADMA)110
N-acetylthis compound (NAA)SW2R160 (MDR-Pgp+)Doxorubicin2.04~0.04 (with 20 µM NAA)~50
N-acetyl-N-demethylthis compound (NADMA)SW2R160 (MDR-Pgp+)Doxorubicin2.04~0.03 (with 20 µM NADMA)~66
N-acetylthis compound (NAA)CCRF-CEM/VBL100Vinblastine0.632Not directly specified, but significant reversal shown760-fold resistance reversed
N-acetyl-N-demethylthis compound (NADMA)CCRF-CEM/VBL100Vinblastine0.632Not directly specified, but significant reversal shown760-fold resistance reversed

Data compiled from reference[2].

Mechanism of Action: P-glycoprotein Inhibition

This compound exerts its MDR-reversing activity by directly interacting with and inhibiting the function of P-glycoprotein.[2] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of substrates, including many chemotherapeutic drugs, from the cell.

The proposed mechanism of this compound-mediated P-gp inhibition involves several key steps:

  • Competitive Binding: this compound competitively binds to the drug-binding sites on P-glycoprotein.[2] This prevents the binding and subsequent efflux of chemotherapeutic agents.

  • Inhibition of ATP Hydrolysis: While direct inhibition of ATPase activity by this compound is not fully elucidated, many P-gp inhibitors interfere with the ATP hydrolysis cycle that powers the pump.

  • Increased Intracellular Drug Accumulation: By blocking the efflux function of P-gp, this compound leads to an increased intracellular concentration of the co-administered chemotherapeutic drug.

  • Enhanced Cytotoxicity: The elevated intracellular drug concentration allows the chemotherapeutic agent to reach its target and induce apoptosis, thereby restoring the sensitivity of the resistant cancer cells.

Visualizations

Signaling Pathway of P-glycoprotein Inhibition by this compound

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds to P-gp Target Intracellular Target Drug->Target Reaches Target Drug->Ext_Drug Effluxed Drug This compound This compound This compound->Pgp Competitive Inhibition ATP ATP ATP->Pgp Energy Source Apoptosis Apoptosis Target->Apoptosis Induces Ext_Drug->Drug Ext_this compound->this compound

Caption: P-glycoprotein inhibition by this compound.

Experimental Workflow for this compound Isolation and Purification

Ardeemin_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Spore Aspergillus fischeri Spore Suspension Fermentation Incubation (7-21 days) Spore->Fermentation Media Liquid or Solid Culture Medium Media->Fermentation Culture Fungal Culture (Biomass + Filtrate) Fermentation->Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude Crude Extract Concentration->Crude Silica Silica Gel Column Chromatography Crude->Silica HPLC Preparative RP-HPLC Silica->HPLC Pure Pure this compound HPLC->Pure Analysis Analytical HPLC, MS, NMR Pure->Analysis

Caption: Workflow for this compound production.

Conclusion

This compound, produced by Aspergillus fischeri, represents a compelling natural product with significant potential for overcoming multidrug resistance in cancer therapy. Its well-defined biosynthetic pathway, coupled with established methods for its isolation and purification, provides a solid foundation for further preclinical and clinical development. The ability of this compound to inhibit P-glycoprotein and restore sensitivity to conventional chemotherapeutics highlights a promising strategy to enhance the efficacy of existing anticancer regimens. Future research should focus on optimizing fermentation conditions to improve yields, exploring synthetic and semi-synthetic analogs with enhanced potency and pharmacological properties, and conducting in vivo studies to validate its therapeutic potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the development of novel anti-MDR agents.

References

The Intricate Biological Activities of Hexacyclic Peptidyl Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 14, 2025

Abstract

Hexacyclic peptidyl alkaloids, a structurally diverse class of natural products, have emerged as a focal point in drug discovery due to their potent and varied biological activities. This technical guide provides an in-depth exploration of the core biological activities of these complex molecules, with a particular focus on their antitumor, antimicrobial, and immunosuppressive properties. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols for their evaluation and presenting quantitative data in a comparative format. Furthermore, this guide utilizes Graphviz visualizations to elucidate key signaling pathways and experimental workflows, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of natural product chemistry.

Introduction

Hexacyclic peptidyl alkaloids are a fascinating group of secondary metabolites characterized by a complex, six-ring scaffold linked to a peptide-derived moiety.[1][2] Predominantly isolated from marine organisms such as ascidians and fungi, these compounds exhibit a remarkable range of biological effects.[3][4] Their intricate structures have posed significant challenges to synthetic chemists while simultaneously offering unique pharmacophores for therapeutic intervention. This guide will focus on three prominent classes of hexacyclic peptidyl alkaloids: the ardeemins, known for their ability to reverse multidrug resistance in cancer cells; the lamellarins, which exhibit potent topoisomerase I inhibition; and the caulamidines, which have demonstrated significant antiplasmodial activity.

Key Biological Activities and Mechanisms of Action

Reversal of Multidrug Resistance: The Ardeemins

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[5][6] The ardeemins, isolated from the fungus Aspergillus fischeri, have been identified as potent inhibitors of these MDR export pumps.[1][5]

Mechanism of Action: Ardeemins are believed to function by directly interacting with P-glycoprotein, although the precise binding site is still under investigation. This interaction inhibits the ATPase activity of the pump, thereby preventing the conformational changes necessary for drug efflux.[5] By blocking the pump, ardeemins effectively increase the intracellular concentration of co-administered chemotherapeutic agents, restoring their cytotoxic efficacy. Some studies suggest that this inhibition is competitive, with ardeemins vying with anticancer drugs for binding to the transporter.[5]

MDR_Inhibition_Pathway cluster_extracellular Extracellular Space Chemo_out Chemotherapeutic Drug (extracellular) Chemo Chemo Chemo_out->Chemo Influx

Figure 1: Mechanism of P-glycoprotein Inhibition by Ardeemins.
Topoisomerase I Inhibition: The Lamellarins

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7][8] Topoisomerase I (Top1) creates transient single-strand breaks in DNA to allow for relaxation of supercoiling.[7][8] The lamellarins, a large family of pyrrole-derived alkaloids from marine sources, are potent inhibitors of Top1, making them promising anticancer agents.[9][10]

Mechanism of Action: Lamellarin D, a well-studied member of this class, acts as a Top1 poison. It intercalates into the DNA helix at the site of Top1 cleavage and stabilizes the covalent Top1-DNA cleavage complex.[3][9] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[11] The planarity of the hexacyclic core of lamellarins is crucial for their DNA intercalating and Top1 inhibitory activity.[9]

Topoisomerase_Inhibition_Pathway

Figure 2: Mechanism of Topoisomerase I Inhibition by Lamellarins.
Antiplasmodial Activity: The Caulamidines

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel antimalarial agents. Caulamidines, hexacyclic alkaloids isolated from the marine bryozoan Caulibugula intermis and the ascidian Polyandrocarpa sp., have demonstrated promising activity against Plasmodium falciparum, the most virulent human malaria parasite.

Mechanism of Action: The precise mechanism of action of caulamidines is not yet fully elucidated. However, their antiplasmodial activity suggests they may interfere with essential parasitic processes. Potential targets could include parasite-specific enzymes, protein synthesis, or the parasite's ability to detoxify heme. Further research is required to identify the specific molecular targets of these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for representative hexacyclic peptidyl alkaloids.

Table 1: Cytotoxicity of Lamellarins against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Lamellarin DDU-145Prostate0.015
LNCaPProstate0.020
K562Leukemia0.035
A549Lung0.040
HCT-116Colon0.025
Lamellarin HDU-145Prostate0.080
K562Leukemia0.120
Lamellarin UA549Lung0.0004
HCT-116Colon0.0019
Lamellarin CA549Lung0.0194

Data compiled from multiple sources.

Table 2: Reversal of Multidrug Resistance by Ardeemin Derivatives

CompoundCell LineChemotherapeuticFold Reversal
5-N-acetylthis compoundP388/ADRDoxorubicin>100
KB-V1Vinblastine~700
AV200CEM/VLB100Vincristine59-fold > Verapamil
Doxorubicin7-fold > Verapamil

Data compiled from multiple sources, including a study on the synthetic derivative AV200.[5]

Table 3: Antiplasmodial Activity of Caulamidines

CompoundP. falciparum StrainIC50 (µM)
Caulamidine ADd2 (chloroquine-resistant)2.5
Caulamidine BDd2 (chloroquine-resistant)5.0

Data is limited and further studies are needed for a comprehensive comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of hexacyclic peptidyl alkaloids.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)

  • Test compound dissolved in DMSO

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.

  • On ice, prepare reaction mixtures in microcentrifuge tubes containing:

    • 2 µL 10x Topoisomerase I Assay Buffer

    • 1 µL supercoiled plasmid DNA (0.5 µg)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • x µL nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of human Topoisomerase I to each tube to initiate the reaction. Include a "no enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto the agarose gel and perform electrophoresis.

  • Visualize the DNA bands under a UV transilluminator.

Interpretation of Results:

  • No Enzyme Control: A single fast-migrating band of supercoiled DNA.

  • Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

  • Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band. Topoisomerase I poisons will show an increase in the amount of nicked, open-circular DNA.

Topo_Assay_Workflow start Start prepare_gel Prepare 1% Agarose Gel start->prepare_gel prepare_rxn Prepare Reaction Mixtures (Buffer, DNA, Compound) start->prepare_rxn electrophoresis Agarose Gel Electrophoresis prepare_gel->electrophoresis add_enzyme Add Topoisomerase I prepare_rxn->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_rxn Stop Reaction with Loading Dye incubate->stop_rxn stop_rxn->electrophoresis visualize Visualize DNA Bands (UV Transilluminator) electrophoresis->visualize analyze Analyze Results visualize->analyze end End analyze->end

Figure 3: Workflow for the Topoisomerase I DNA Relaxation Assay.
P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Materials:

  • P-gp-containing membrane vesicles or purified P-gp

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Test compound dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Add P-gp membrane vesicles or purified P-gp to the wells of a 96-well plate.

  • Add the test compound at various concentrations (or DMSO for control).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength.

Interpretation of Results:

  • Basal Activity: P-gp has a low basal ATPase activity.

  • Stimulation: Substrates of P-gp often stimulate its ATPase activity.

  • Inhibition: Inhibitors of P-gp will reduce the basal or substrate-stimulated ATPase activity.

Calcein-AM Efflux Assay for MDR Inhibition

This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate (calcein-AM) by MDR pumps.

Materials:

  • MDR-overexpressing cells (e.g., KB-V1) and parental sensitive cells (e.g., KB-3-1)

  • Cell culture medium

  • Calcein-AM

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., verapamil)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound or controls at various concentrations for 30-60 minutes.

  • Add calcein-AM to all wells and incubate for another 30-60 minutes.

  • Wash the cells with ice-cold PBS to remove extracellular calcein-AM.

  • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

Interpretation of Results:

  • Parental Cells: Will show high fluorescence as they retain calcein.

  • MDR Cells (no inhibitor): Will show low fluorescence due to the efflux of calcein-AM.

  • MDR Cells (with inhibitor): An effective inhibitor will block the efflux, resulting in a dose-dependent increase in intracellular fluorescence.

Calcein_AM_Workflow start Start seed_cells Seed MDR and Parental Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with Test Compound seed_cells->pre_incubate add_calcein Add Calcein-AM pre_incubate->add_calcein incubate Incubate add_calcein->incubate wash_cells Wash with PBS incubate->wash_cells measure_fluorescence Measure Intracellular Fluorescence wash_cells->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze end End analyze->end

Figure 4: Workflow for the Calcein-AM Efflux Assay.
SYBR Green I-based Antiplasmodial Assay

This is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Human erythrocytes

  • Complete parasite culture medium

  • Test compound dissolved in DMSO

  • SYBR Green I lysis buffer

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence (excitation ~485 nm, emission ~530 nm).

Interpretation of Results:

  • The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

  • A dose-response curve is generated by plotting fluorescence against drug concentration to determine the IC50 value.

Biosynthesis of Hexacyclic Peptidyl Alkaloids

The biosynthesis of these complex molecules is a fascinating area of study, often involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.[1][2] For instance, the biosynthesis of this compound involves a trimodular NRPS (ArdA) that assembles the tripeptide precursor, followed by a prenyltransferase (ArdB) that catalyzes the key cyclization step to form the hexacyclic core.[1] Understanding these biosynthetic pathways can open avenues for combinatorial biosynthesis and the generation of novel analogs with improved biological activities.

Ardeemin_Biosynthesis Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA Ala L-Alanine Ala->ArdA Trp L-Tryptophan Trp->ArdA ArdeeminFQ This compound FQ (Tricyclic intermediate) ArdA->ArdeeminFQ ArdB ArdB (Prenyltransferase) ArdeeminFQ->ArdB This compound This compound (Hexacyclic) ArdB->this compound DMAPP DMAPP DMAPP->ArdB

Figure 5: Simplified Biosynthetic Pathway of this compound.

Conclusion and Future Directions

Hexacyclic peptidyl alkaloids represent a rich and underexplored source of potential therapeutic agents. Their diverse and potent biological activities, coupled with their unique chemical architectures, make them compelling leads for drug development. The methodologies and data presented in this guide provide a framework for the continued investigation of these remarkable natural products. Future research should focus on:

  • Discovering Novel Analogs: Exploration of diverse marine and fungal ecosystems is likely to yield new hexacyclic peptidyl alkaloids with unique biological profiles.

  • Elucidating Mechanisms of Action: For many of these compounds, the precise molecular targets and mechanisms of action remain to be fully characterized.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and detailed SAR studies will be crucial for optimizing the potency and selectivity of these compounds.

  • Biosynthetic Engineering: Harnessing the biosynthetic machinery of the producing organisms could enable the generation of novel, non-natural derivatives with enhanced therapeutic properties.

By continuing to explore the chemistry and biology of hexacyclic peptidyl alkaloids, the scientific community can unlock their full potential in the fight against cancer, infectious diseases, and other significant human ailments.

References

The Discovery and Isolation of Ardeemin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid, has garnered significant attention within the scientific community for its potent biological activity, most notably its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the producing organisms, biosynthetic pathway, and key experimental methodologies employed in its study. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this promising natural product.

Introduction

This compound is a complex indole alkaloid first isolated from the fermentation broth of Aspergillus fischeri.[1] Subsequent studies have also identified this compound and its analogues from other fungal species, including the endophytic fungus Aspergillus terreus residing in Artemisia annua.[2][3][4] The core chemical structure of this compound is a hexacyclic 6-6-6-5-5-6 ring system.[5] Its significant biological activity lies in its capacity to inhibit the function of P-glycoprotein export pumps, which are key contributors to multidrug resistance in tumor cells.[5] This activity makes this compound and its derivatives attractive candidates for further investigation in the development of chemosensitizing agents for cancer therapy.

Discovery and Producing Organisms

The initial discovery of this compound was reported by McAlpine and co-workers in 1993 from the fermentation of a strain of Aspergillus fischeri.[1] Later, a number of this compound analogues, including 5-N-acetylthis compound and 15b-β-hydroxyl-5-N-acetylthis compound, were isolated from the endophytic fungus Aspergillus terreus IFB-E030, which was found residing in the stems of the medicinal plant Artemisia annua.[3][4] Another study also isolated four this compound derivatives from the fermentation broth of an endophytic Aspergillus fumigatus associated with the same plant.[6]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Aspergillus fischeri has been elucidated through genomic and biochemical studies.[7][8] The biosynthesis is governed by the ardABC gene cluster and involves a remarkable two-enzyme pathway.[7][8]

The key steps in the biosynthesis are:

  • Nonribosomal Peptide Synthesis: The trimodular nonribosomal peptide synthase (NRPS), ArdA, catalyzes the condensation of three precursor molecules: anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp).[7][8] This enzymatic assembly results in the formation of a fumiquinazoline (FQ) regioisomer known as this compound FQ.[7][8]

  • Prenylation and Cyclization: The prenyltransferase, ArdB, then acts on the tricyclic this compound FQ.[7][8] It catalyzes the prenylation at the C2 position of the indole ring of the tryptophan residue using dimethylallyl diphosphate (DMAPP) as the prenyl donor.[7][8] This is followed by an intramolecular capture by an amide nitrogen, leading to the formation of the characteristic hexacyclic scaffold of this compound.[5][7][8]

Ardeemin_Biosynthesis cluster_0 Precursors cluster_1 Enzymatic Synthesis cluster_2 Final Product Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA L_Ala L-Alanine L_Ala->ArdA L_Trp L-Tryptophan L_Trp->ArdA Ardeemin_FQ This compound FQ (Tricyclic Intermediate) ArdA->Ardeemin_FQ Condensation ArdB ArdB (Prenyltransferase) Ardeemin_FQ->ArdB This compound This compound (Hexacyclic) ArdB->this compound Prenylation & Cyclization DMAPP DMAPP DMAPP->ArdB

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Fungal Fermentation and Extraction

A general workflow for the production and extraction of this compound from fungal cultures is outlined below. Specific parameters may vary depending on the fungal strain and desired scale.

Fermentation_Extraction_Workflow start Fungal Strain (e.g., A. terreus IFB-E030) inoculation Inoculation into Liquid Medium start->inoculation fermentation Large-Scale Fermentation inoculation->fermentation harvest Harvesting (Separation of Mycelia and Broth) fermentation->harvest extraction_broth Solvent Extraction of Broth (e.g., Ethyl Acetate) harvest->extraction_broth extraction_mycelia Solvent Extraction of Mycelia (e.g., Acetone/Methanol) harvest->extraction_mycelia concentration Concentration of Extracts (Rotary Evaporation) extraction_broth->concentration extraction_mycelia->concentration fractionation Chromatographic Fractionation (e.g., Silica Gel Column) concentration->fractionation purification Purification of Fractions (e.g., HPLC) fractionation->purification final_product Isolated this compound Analogues purification->final_product

Caption: General workflow for this compound isolation.

Protocol for Fungal Culture and Extraction (based on A. terreus IFB-E030): [3]

  • Fungal Strain: The endophytic fungus Aspergillus terreus IFB-E030, isolated from the stems of Artemisia annua, is used.[3]

  • Fermentation: The fungus is cultured in a liquid medium. While the exact composition is not specified in the provided text, typical fungal fermentation media would be used.

  • Extraction: The fermentation broth is extracted with a solvent such as ethyl acetate. The mycelia are separated and can also be extracted to ensure complete recovery of metabolites.[3]

  • Concentration: The solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

Isolation and Purification
  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents (e.g., a mixture of petroleum ether and ethyl acetate, followed by chloroform and methanol) is used to separate the components into fractions.[3]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound and its analogues are further purified by reversed-phase HPLC to yield pure compounds.[5]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.[3]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]

  • Optical Rotation and Circular Dichroism (CD): These techniques are used to determine the stereochemistry of the molecules.[3]

Quantitative Data

The following table summarizes key quantitative data related to this compound and its analogues from various studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Source OrganismBiological ActivityReference
This compoundC₂₆H₂₆N₄O₂426.5Aspergillus fischeriReverses multidrug resistance[9]
5-N-acetylthis compoundC₂₈H₂₈N₄O₃468.55Aspergillus terreusMDR reversal[3]
15b-β-hydroxyl-5-N-acetylthis compoundC₂₈H₂₈N₄O₄484.55Aspergillus terreusMDR reversal[3][6]
15b-dehydro-5-N-acetylthis compoundC₂₈H₂₆N₄O₃466.53Aspergillus terreusCytotoxic[3][4]
5-N-acetyl-16α-hydroxythis compoundC₂₈H₂₈N₄O₄484.55Aspergillus fumigatusStrongest MDR reversal in K562/DOX and A549/DDP cells[6]

Biological Activity: Reversal of Multidrug Resistance

The primary biological activity of interest for this compound and its analogues is their ability to reverse multidrug resistance in cancer cell lines. For example, N-acetylthis compound was found to be more effective than the well-known MDR modulator verapamil in in vitro experiments.[1] Studies on various this compound derivatives isolated from Aspergillus fumigatus have shown varying degrees of MDR reversal activity in different cancer cell lines, including leukemia, lung adenocarcinoma, and ovarian cancer cell lines.[6] The presence of a hydroxyl group at the C(15b) or C(16) position appears to be important for this activity.[6]

Total Synthesis of (-)-Ardeemin

The total synthesis of (-)-Ardeemin has been accomplished, providing a route for the preparation of analogues for structure-activity relationship (SAR) studies.[1][10][11] A key step in one reported synthesis involves a three-step one-pot cascade reaction to assemble the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core.[1][10][11] The synthesis starts from L-tryptophan and proceeds through approximately 20 steps with an overall yield of about 2%.[1][10][11]

Conclusion

This compound represents a fascinating and biologically significant class of fungal secondary metabolites. Its discovery has opened up new avenues for combating multidrug resistance in cancer. The elucidation of its biosynthetic pathway provides opportunities for synthetic biology approaches to generate novel analogues. Further research into the mechanism of action and optimization of the chemical structure of this compound through total synthesis and semi-synthesis will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this remarkable natural product.

References

A Technical Guide to Overcoming Cancer Drug Resistance with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful treatment of cancer, leading to therapeutic failure and disease recurrence. Natural products have emerged as a promising avenue for overcoming this challenge, offering a rich diversity of chemical structures and biological activities that can circumvent and counteract resistance mechanisms. This in-depth technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and key signaling pathways involved in the use of natural products to combat cancer drug resistance.

Mechanisms of Cancer Drug Resistance

Cancer cells develop resistance to chemotherapeutic agents through a variety of mechanisms, broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively pumps drugs out of the cell, reducing their intracellular concentration and efficacy.

  • Alterations in Drug Targets: Mutations or altered expression of the molecular targets of chemotherapeutic drugs can prevent drug binding and action.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more effectively recover from the DNA damage induced by many chemotherapy drugs.

  • Dysregulation of Apoptosis and Autophagy: Evasion of programmed cell death (apoptosis) and modulation of cellular self-digestion (autophagy) are key survival strategies for cancer cells under therapeutic stress.

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK promotes cell survival, proliferation, and resistance to apoptosis.

  • Epithelial-Mesenchymal Transition (EMT): This process enhances cancer cell motility, invasion, and is strongly associated with the acquisition of drug resistance.

  • Tumor Microenvironment: The complex milieu surrounding the tumor, including stromal cells and signaling molecules, can contribute to drug resistance.

Natural Products as Chemosensitizers

A wide array of natural products have demonstrated the ability to reverse or circumvent cancer drug resistance. These compounds often exhibit pleiotropic effects, targeting multiple resistance mechanisms simultaneously. The following tables summarize the quantitative effects of several key natural products on sensitizing resistant cancer cells to conventional chemotherapeutics.

Table 1: Polyphenols in Overcoming Cancer Drug Resistance
Natural ProductCancer Cell LineResistant ToChemotherapy AgentIC50 of Chemo Agent Alone (µM)IC50 of Chemo Agent + Natural Product (µM)Fold ReversalReference
Curcumin A2780CP (Ovarian)CisplatinCisplatin~40~10 (with 20 µM Curcumin)~4[1]
Resveratrol SKOV3 (Ovarian)DoxorubicinDoxorubicin0.25Not explicitly stated, but combination showed increased cell death-[2][3][4]
EGCG A549/DDP (Lung)CisplatinCisplatinNot explicitly stated, but combination showed significant tumor inhibitionNot explicitly stated, but combination showed significant tumor inhibition-[5]
Table 2: Flavonoids in Overcoming Cancer Drug Resistance
Natural ProductCancer Cell LineResistant ToChemotherapy AgentIC50 of Chemo Agent Alone (µM)IC50 of Chemo Agent + Natural Product (µM)Fold ReversalReference
Quercetin MCF-7/DOX (Breast)DoxorubicinDoxorubicin41.197 (with 20 µM Quercetin)3.34[6]
Quercetin K562/A (Leukemia)DoxorubicinDoxorubicinNot explicitly statedNot explicitly stated9.49 (in combination with hyperthermia)[7]
Table 3: Alkaloids in Overcoming Cancer Drug Resistance
Natural ProductCancer Cell LineResistant ToChemotherapy AgentIC50 of Chemo Agent Alone (µg/mL)IC50 of Chemo Agent + Natural Product (µg/mL)Fold Reversal/SynergyReference
Berberine MCF-7/DOX (Breast)DoxorubicinDoxorubicin72.463.2 (Berberine to Doxorubicin ratio of 2:1)Synergistic (CI < 1)[8]
Berberine A549 (Lung)-CisplatinIC50 of Cisplatin alone not statedIC50 of combination not statedSynergistic (CI = 0.34)[6][9][10]

Note: IC50 values and fold reversal can vary significantly based on experimental conditions. The data presented here is for comparative purposes.

Key Signaling Pathways and Their Modulation by Natural Products

Understanding the intricate signaling networks that govern cancer cell survival and drug resistance is crucial for developing effective therapeutic strategies. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and their modulation by natural products.

ABC Transporter-Mediated Drug Efflux

Overexpression of ABC transporters is a major mechanism of multidrug resistance. These transporters utilize ATP hydrolysis to actively expel a wide range of chemotherapeutic drugs from the cell.

cluster_membrane Cell Membrane Pgp P-glycoprotein (ABC Transporter) Drug_out Chemotherapy Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug (Intracellular) Drug_in->Pgp Binds ATP ATP ATP->Pgp Hydrolysis Natural_Product Natural Product (e.g., Quercetin, Berberine) Natural_Product->Pgp Inhibits

Mechanism of ABC transporter-mediated drug efflux and its inhibition by natural products.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature in many cancers and contributes significantly to drug resistance.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Natural_Product Natural Product (e.g., Curcumin, Resveratrol) Natural_Product->PI3K Inhibits Natural_Product->Akt Inhibits Natural_Product->mTOR Inhibits

The PI3K/Akt/mTOR signaling pathway and its inhibition by natural products.
NF-κB Signaling Pathway

The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation in cancer cells promotes resistance to chemotherapy-induced apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB IκBα IKK->IκB Phosphorylates NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NFκB_IκB NF-κB IκBα NFκB_IκB->NFκB Releases Target_Genes Target Genes (Anti-apoptotic, Pro-survival) NFκB_nuc->Target_Genes Activates Transcription Stimuli Chemotherapy, Cytokines Stimuli->IKK Activates Natural_Product Natural Product (e.g., Curcumin, Berberine) Natural_Product->IKK Inhibits Natural_Product->NFκB_nuc Inhibits Translocation

The NF-κB signaling pathway and its modulation by natural products.
Apoptosis Signaling Pathway

Apoptosis is a crucial mechanism by which chemotherapy eliminates cancer cells. Resistance often arises from the dysregulation of pro- and anti-apoptotic proteins.

Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage p53 p53 DNA_Damage->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Natural_Product Natural Product (e.g., Resveratrol, Genistein) Natural_Product->Bax Upregulates Natural_Product->Bcl2 Downregulates

References

Ardeemin's Role in Blocking Efflux Pumps: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells. Ardeemin, a hexacyclic peptidyl alkaloid originally isolated from the fungus Aspergillus fischeri, and its synthetic derivatives have emerged as potent inhibitors of these efflux pumps. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on reversing multidrug resistance, detailed experimental protocols for assessing its activity, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound and its analogues reverse multidrug resistance primarily by directly interacting with and inhibiting the function of P-glycoprotein (ABCB1), a key efflux pump. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.

The proposed mechanism of action involves this compound competitively binding to the drug-binding sites on P-glycoprotein. Evidence for this direct interaction comes from studies showing that Ardeemins competitively inhibit the photoaffinity labeling of P-gp by [³H]azidopine, a known P-gp substrate.[1][2] By occupying these sites, this compound prevents the binding and subsequent efflux of chemotherapeutic drugs that are P-gp substrates, such as vinca alkaloids (e.g., vinblastine) and anthracyclines (e.g., doxorubicin).[1][3] Furthermore, some derivatives, like 5-N-formylthis compound, have been shown to also inhibit the expression of the MDR-1 gene, which encodes for P-glycoprotein, suggesting a dual mechanism of action.[3][4][5]

Signaling Pathways in P-glycoprotein Regulation

The expression and activity of P-glycoprotein are regulated by a complex network of signaling pathways. While this compound's primary action is direct inhibition, understanding these pathways is crucial for contextualizing its role and potential for combination therapies. Key pathways include the Protein Kinase C (PKC) and NF-κB pathway, which can modulate MDR-1 gene expression.

P_glycoprotein_Regulation P-glycoprotein Regulation Signaling Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_efflux Efflux Mechanism Chemotherapeutic_Drugs Chemotherapeutic Drugs Chemotherapeutic_Drugs_in Intracellular Chemotherapeutic Drugs Chemotherapeutic_Drugs->Chemotherapeutic_Drugs_in enters cell Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->Receptors PKC PKC Receptors->PKC PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt IκB IκB PKC->IκB phosphorylates PI3K_Akt->IκB activates NFκB_inactive NF-κB IκB->NFκB_inactive sequesters NFκB_active NF-κB IκB->NFκB_active releases MDR1_Gene MDR1 Gene NFκB_active->MDR1_Gene activates transcription PXR PXR PXR->MDR1_Gene activates transcription Pgp_mRNA P-gp mRNA MDR1_Gene->Pgp_mRNA transcription P_glycoprotein P-glycoprotein (Efflux Pump) Pgp_mRNA->P_glycoprotein translation This compound This compound This compound->P_glycoprotein inhibits Chemotherapeutic_Drugs_out Extracellular Chemotherapeutic Drugs Chemotherapeutic_Drugs_in->Chemotherapeutic_Drugs_out efflux via P-gp Chemosensitization_Workflow Chemosensitization Assay Workflow Seed_Cells Seed resistant cells in 96-well plate Treat_Cells Add chemotherapeutic agent +/- this compound Seed_Cells->Treat_Cells Incubate_1 Incubate for 48-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Solubilize Remove medium and add DMSO Incubate_2->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 and Fold Reversal Measure_Absorbance->Analyze_Data Drug_Accumulation_Efflux_Workflow Drug Accumulation and Efflux Assay Workflow cluster_accumulation Accumulation cluster_efflux Efflux Prepare_Cells_A Prepare cell suspension Preincubate_A Pre-incubate with/without This compound Prepare_Cells_A->Preincubate_A Load_Dye_A Load with Rhodamine 123 Preincubate_A->Load_Dye_A Wash_A Wash with ice-cold PBS Load_Dye_A->Wash_A Analyze_A Analyze fluorescence by flow cytometry Wash_A->Analyze_A Load_Dye_E Load cells with Rhodamine 123 Wash_E Wash with ice-cold PBS Load_Dye_E->Wash_E Initiate_Efflux Resuspend in dye-free medium with/without this compound Wash_E->Initiate_Efflux Time_Course Take aliquots at different time points Initiate_Efflux->Time_Course Analyze_E Analyze fluorescence by flow cytometry Time_Course->Analyze_E

References

The Ardeemin Biosynthetic Gene Cluster (ard)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthetic Pathway of Ardeemin in Fungi

Executive Summary: this compound is a complex, hexacyclic peptidyl alkaloid with significant biological activity, notably as an inhibitor of Multi-Drug Resistance (MDR) export pumps in cancer cells. Its intricate scaffold is assembled with remarkable efficiency by a concise two-enzyme pathway in the fungus Aspergillus fischeri. This guide delineates the complete biosynthetic pathway, detailing the genetic basis, the enzymatic machinery, and the key chemical transformations. It provides a summary of the quantitative data available and outlines the detailed experimental protocols used to elucidate this fascinating pathway, making it a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The biosynthesis of this compound is governed by the ard gene cluster, identified through genome sequencing of Aspergillus fischeri.[1][2][3] Bioinformatic analysis revealed a candidate cluster containing a trimodular nonribosomal peptide synthetase (NRPS) and a potential prenyltransferase, which are the key enzymatic functions predicted for this compound assembly.[2] The core cluster consists of the ardA and ardB genes, whose functions have been validated through genetic deletion and biochemical characterization.[1][2]

The Biosynthetic Pathway

The construction of the hexacyclic this compound framework is accomplished in just two steps from three primary building blocks: anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp).[1][3] The pathway involves the initial assembly of a tricyclic intermediate by an NRPS, followed by a prenylation-induced cyclization cascade catalyzed by a dedicated prenyltransferase.

Step 1: NRPS-Mediated Synthesis of this compound FQ by ArdA

The first step is catalyzed by ArdA , a large 430 kDa trimodular nonribosomal peptide synthetase.[1][3][4] ArdA activates and condenses the three precursors in the specific order of Anthranilate -> L-Alanine -> L-Tryptophan.[2][5] The trimodular architecture of ArdA includes adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains, culminating in a terminal cyclization (CT) domain.[2] This enzymatic assembly line synthesizes the linear tripeptide Ant-L-Ala-L-Trp-S-T domain intermediate, which is then cyclized and released by the CT domain to form the stable tricyclic fumiquinazoline (FQ) regioisomer, This compound FQ .[1][2]

Step 2: Prenyltransferase-Catalyzed Cyclization to this compound by ArdB

The second and final step in the formation of the core scaffold is catalyzed by ArdB , a prenyltransferase.[1][3] ArdB utilizes dimethylallyl diphosphate (DMAPP) as a prenyl donor and the tricyclic this compound FQ as its substrate.[3][4] The enzyme catalyzes the prenylation at the C2 position of the tryptophan-derived indole moiety of this compound FQ.[1][4] This key alkylation event is immediately followed by a spontaneous intramolecular capture by an amide nitrogen of the fumiquinazoline ring system.[1][2] This cascade reaction forges a new N-C bond and efficiently constructs the complex hexacyclic 6-6-6-5-5-6 ring system of this compound.[2]

This compound Biosynthetic Pathway sub Anthranilate (Ant) L-Alanine (L-Ala) L-Tryptophan (L-Trp) arda ArdA (NRPS) sub->arda dmpp DMAPP ardb ArdB (Prenyltransferase) dmpp->ardb fq This compound FQ (Tricyclic Intermediate) arda->fq Condensation & Cyclization fq->ardb This compound This compound (Hexacyclic Scaffold) ardb->this compound Prenylation & Intramolecular Cyclization Experimental Workflow wt Wild-Type A. fischeri delta_a ΔardA Mutant wt->delta_a Gene Deletion delta_b ΔardB Mutant wt->delta_b Gene Deletion obs_wt Observation: - this compound FQ - this compound - Acetylthis compound wt->obs_wt obs_a Observation: - Loss of this compound FQ - Loss of this compound delta_a->obs_a obs_b Observation: - Accumulation of this compound FQ - Loss of this compound delta_b->obs_b conc_a Conclusion: ArdA is required for This compound FQ synthesis obs_a->conc_a conc_b Conclusion: ArdB converts this compound FQ to this compound obs_b->conc_b

References

Characterization of Ardeemin: A Spectroscopic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin, a hexacyclic indole alkaloid, has garnered significant interest in the scientific community for its potent biological activity. Isolated from Aspergillus fischeri, this natural product has been shown to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This technical guide provides a comprehensive overview of the spectroscopic data used to characterize this compound, detailed experimental protocols for its analysis, and an elucidation of its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

1H NMR Spectroscopic Data for (-)-Ardeemin
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.68d7.8Ar-H
7.42t7.8Ar-H
7.28t7.8Ar-H
7.19d7.8Ar-H
6.85d7.8Ar-H
6.78t7.8Ar-H
6.65t7.8Ar-H
6.54d7.8Ar-H
5.95dd17.4, 10.8Vinyl-H
5.18d10.8Vinyl-H
5.12d17.4Vinyl-H
4.45q7.2CH
4.21sN-H
3.85d15.6CH2
3.25d15.6CH2
1.55d7.2CH3
1.48sCH3
1.42sCH3

Note: Data interpreted from the 1H NMR spectrum provided in the supporting information for the total synthesis of (-)-Ardeemin.

13C NMR Spectroscopic Data for (-)-Ardeemin
Chemical Shift (δ) ppmAssignment
168.5C=O
165.2C=O
148.8Ar-C
141.2Ar-C
135.8Ar-C
129.5Ar-CH
128.7Ar-CH
124.6Ar-CH
122.8Ar-CH
120.1Ar-CH
119.5Ar-CH
115.2Vinyl-CH2
110.5Ar-C
109.8Ar-CH
65.4C
58.2CH
55.1CH
45.3C
42.1CH2
29.8CH3
25.4CH3
18.2CH3

Note: Data interpreted from the 13C NMR spectrum provided in the supporting information for the total synthesis of (-)-Ardeemin.

High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Molecular FormulaC26H26N4O2
Calculated m/z [M+H]+427.2129
Measured m/z [M+H]+427.2128
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm-1)
N-H (amine/amide)3500 - 3300
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (amide)1690 - 1630
C=C (aromatic)1600 - 1450
C-N1350 - 1000

Expected UV-Vis Absorption Maxima (λmax):

Indole alkaloids typically exhibit strong UV absorption due to the presence of the indole chromophore. The expected absorption maxima for this compound in a solvent like methanol would be in the range of 220-230 nm and 270-290 nm.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on standard methods for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that matches the measured mass with a high degree of accuracy (typically < 5 ppm error).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Mechanism of Action and Signaling Pathway

This compound's primary biological activity is the reversal of multidrug resistance in cancer cells. This is achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many drug-resistant tumors.

Ardeemin_Mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Space Chemotherapy Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemotherapy->Pgp Binding CellularTarget Cellular Target (e.g., DNA, Tubulin) Chemotherapy->CellularTarget Inhibition of Cellular Processes ADP ADP + Pi Pgp->ADP Chemotherapy_out Chemotherapeutic Drug Pgp->Chemotherapy_out Efflux ATP ATP ATP->Pgp Hydrolysis Apoptosis Apoptosis CellularTarget->Apoptosis Induction of This compound This compound This compound->Pgp Inhibition

Caption: Mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.

The diagram illustrates that in multidrug-resistant cancer cells, chemotherapeutic drugs are actively transported out of the cell by P-glycoprotein, an ATP-dependent process. This prevents the drugs from reaching their intracellular targets and inducing apoptosis. This compound acts as a competitive inhibitor of P-glycoprotein, blocking the efflux of the chemotherapeutic agents. This leads to an increased intracellular concentration of the drugs, allowing them to exert their cytotoxic effects and ultimately leading to cancer cell death.

Conclusion

The spectroscopic data and methodologies outlined in this guide provide a robust framework for the characterization of this compound. Understanding its chemical properties and mechanism of action is crucial for its potential development as a chemosensitizing agent in cancer therapy. Further research into its specific interactions with P-glycoprotein and its in vivo efficacy will be essential for translating this promising natural product into a clinical setting.

Methodological & Application

Total Synthesis of (-)-Ardeemin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ardeemin, a potent multidrug resistance (MDR) reversal agent, presents a compelling target for synthetic chemists due to its complex architecture and significant therapeutic potential. This document provides a detailed protocol for the total synthesis of (-)-ardeemin, based on the 20-step synthesis developed by He, Song, Du, and Qin. The overall yield for this synthesis is approximately 2%, starting from L-tryptophan.[1][2][3] The key transformation in this synthetic route is a novel one-pot, three-step cascade reaction involving intermolecular cyclopropanation, ring opening, and ring closure to construct the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core structure.[1][2][3] This protocol includes detailed experimental procedures for each key step, a comprehensive table of reaction yields, and a visual representation of the synthetic pathway.

Introduction

Indole alkaloids, such as (-)-ardeemin, isolated from the fermentation of Aspergillus fischeri, have demonstrated significant biological activity.[1] Notably, they can enhance the cytotoxicity of chemotherapeutic agents like vinblastine by over 1000-fold in drug-resistant tumor cell lines, making them promising candidates for overcoming MDR in cancer treatment.[1] The complex, hexacyclic structure of (-)-ardeemin, which originates biosynthetically from anthranilate, alanine, and tryptophan, has made it a challenging target for total synthesis.[4] The synthesis outlined here provides a practical route to (-)-ardeemin and its analogues, facilitating further structure-activity relationship (SAR) studies for the development of novel anti-MDR agents.[1][3]

Data Presentation

Table 1: Summary of Reaction Steps and Yields for the Total Synthesis of (-)-Ardeemin
StepStarting MaterialProductReagents and ConditionsYield (%)
1L-Tryptophan1-Methyl-L-tryptophan (11)1. Na, liquid NH3, Fe(NO3)3·9H2O; 2. MeI92
21-Methyl-L-tryptophan (11)Amino alcohol (12)LiAlH4, THFHigh (used directly)
3Amino alcohol (12)Oxazolidinone (7)Triphosgene, 10% aq. KOH, THF78 (for 2 steps)
4Oxazolidinone (7) + Diazoester (8)Hexahydropyrrolo[2,3-b]indole (4a)Cu(OTf)·toluene, toluene, 25 °C45
5Hexahydropyrrolo[2,3-b]indole (4a)Dimethylated derivative (13)LDA, THF, -78 °C; then MeI-
6Dimethylated derivative (13)Alcohol (14)LiBH4, THF, MeOH, 0 °C-
7Alcohol (14)Aldehyde (15)Dess-Martin periodinane, CH2Cl2-
8Aldehyde (15)Olefin (16)--
9Olefin (16)Alcohol (17)--
10Alcohol (17)Aldehydes (18a/18b)--
11Aldehydes (18a/18b)N-Formals (19a/19b)--
12N-Formals (19a/19b)Acids (20a/20b)--
13Acids (20a/20b)Amides (21a/21b)--
14-20Further transformations(-)-Ardeemin--
Overall L-Tryptophan (-)-Ardeemin 20 steps ~2

Note: Yields for steps 5-20 are not individually detailed in the primary literature abstracts but contribute to the overall ~2% yield.[1][2][3]

Experimental Protocols

Synthesis of 1-Methyl-L-tryptophan (11)
  • To a stirred solution of liquid ammonia (approximately 3000 mL) containing ferric nitrate monohydrate (3.6 g) at -60 °C, add metallic sodium (52 g, 2.26 mol) in small pieces.

  • Once the sodium has completely dissolved, add a suspension of L-tryptophan (200 g, 1.10 mol) in anhydrous diethyl ether.

  • After 30 minutes, add methyl iodide (182 g, 1.28 mol) dropwise over 30 minutes.

  • Continue stirring until the ammonia has evaporated.

  • To the residue, add water (800 mL) and heat to dissolve the solid.

  • Filter the solution and adjust the pH to 5.0 with acetic acid (approximately 120 mL).

  • Add ethanol (800 mL) and allow the mixture to stand in a refrigerator overnight.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate successively with water (800 mL), 50% aqueous ethanol (800 mL), ethanol (800 mL), and diethyl ether (800 mL) to yield 1-methyl-L-tryptophan (11) as a colorless solid (196 g, 92% yield).[5]

Synthesis of Oxazolidinone (7)
  • Reduce 1-methyl-L-tryptophan (11) with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to obtain the corresponding amino alcohol (12).[1]

  • Without purification, treat the crude amino alcohol (12) with triphosgene in a mixture of THF and 10% aqueous potassium hydroxide.

  • Recrystallize the product from ethyl acetate to afford the oxazolidinone (7) in a 78% yield over the two steps.[1]

Key One-Pot Cascade Reaction: Synthesis of Hexahydropyrrolo[2,3-b]indole (4a)
  • In a suitable reaction vessel, dissolve oxazolidinone (7) in toluene.

  • Add a catalytic amount of copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·toluene).

  • To this mixture, add diazoester (8) at 25 °C.

  • The reaction proceeds through a three-step cascade: intermolecular cyclopropanation, ring opening, and subsequent ring closure.

  • After purification, the chiral 3-substituted hexahydropyrrolo[2,3-b]indole (4a) is obtained in 45% yield.[3]

Subsequent Transformations

The synthesis proceeds from intermediate 4a through a series of transformations including dimethylation, reduction, oxidation, and olefination to construct the remainder of the ardeemin scaffold.[3] These steps involve standard organic chemistry procedures. For detailed procedures of the subsequent steps, please refer to the supporting information of the primary literature.[5][6]

Mandatory Visualization

Total_Synthesis_of_this compound cluster_start Starting Material cluster_core_formation Core Synthesis cluster_elaboration Side Chain Elaboration cluster_cyclization Final Cyclizations and Completion L-Tryptophan L-Tryptophan 1-Methyl-L-tryptophan (11) 1-Methyl-L-tryptophan (11) L-Tryptophan->1-Methyl-L-tryptophan (11) Na, NH3(l) MeI Amino alcohol (12) Amino alcohol (12) 1-Methyl-L-tryptophan (11)->Amino alcohol (12) LiAlH4 Oxazolidinone (7) Oxazolidinone (7) Amino alcohol (12)->Oxazolidinone (7) Triphosgene Hexahydropyrrolo[2,3-b]indole (4a) Hexahydropyrrolo[2,3-b]indole (4a) Oxazolidinone (7)->Hexahydropyrrolo[2,3-b]indole (4a) Diazoester (8) Cu(OTf)·toluene Dimethylated (13) Dimethylated (13) Hexahydropyrrolo[2,3-b]indole (4a)->Dimethylated (13) LDA, MeI Alcohol (14) Alcohol (14) Dimethylated (13)->Alcohol (14) LiBH4 Aldehyde (15) Aldehyde (15) Alcohol (14)->Aldehyde (15) Dess-Martin Further Intermediates Further Intermediates Aldehyde (15)->Further Intermediates (-)-Ardeemin (-)-Ardeemin Further Intermediates->(-)-Ardeemin Multiple Steps Key_Cascade_Reaction start Oxazolidinone (7) + Diazoester (8) step1 Intermolecular Cyclopropanation start->step1 intermediate1 Cyclopropane Intermediate step1->intermediate1 step2 Ring Opening intermediate1->step2 intermediate2 Ylide Intermediate step2->intermediate2 step3 Ring Closure intermediate2->step3 product Hexahydropyrrolo[2,3-b]indole (4a) step3->product

References

Reversing Chemotherapy Resistance with Ardeemin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy in cancer treatment. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump.[1] P-gp actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[2] Ardeemin and its derivatives are hexahydropyrroloindole alkaloids that have demonstrated significant potential in reversing P-gp-mediated MDR.[1][3]

These compounds act as potent P-gp inhibitors, restoring the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[1][4] Mechanistic studies have revealed that ardeemins competitively inhibit the binding of drugs to P-gp, leading to increased intracellular drug accumulation and decreased efflux.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogues to overcome chemotherapy resistance.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives in reversing chemotherapy resistance in various cancer cell lines.

Table 1: In Vitro Reversal of Doxorubicin Resistance by Ardeemins (20 µM) [1]

Cell LineP-gp/MRP/LRP StatusFold Reversal of Resistance
Lung Cancer CellsP-gp+ and MRP+110- to 200-fold
Lung Cancer CellsP-gp+50- to 66-fold
Lung Cancer CellsLRP+7- to 15-fold
Wild-Type Lung Cancer-0.9- to 3-fold

Table 2: Reversal of Drug Resistance by 5-N-acetylthis compound and 5-N-acetyl-8-demethylthis compound [1][3]

DrugFold Reversal of Resistance
VinblastineUp to 700-fold
TaxolUp to 700-fold

Table 3: Potency of AV200 (an this compound derivative) Compared to Verapamil [4]

Chemotherapeutic AgentFold-Potency Higher than Verapamil
Doxorubicin7-fold
Vincristine59-fold
Paclitaxel12-fold

Signaling Pathways and Experimental Workflows

P-glycoprotein Mediated Drug Efflux and Inhibition by this compound

cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Chemo_in->Pgp Binds to P-gp Cell_Death Apoptosis/ Cell Death Chemo_in->Cell_Death Induces Ardeemin_in This compound Ardeemin_in->Pgp Competitively Inhibits ATP ATP ATP->Pgp Hydrolysis Chemo_ext Chemotherapeutic Drug (extracellular) Chemo_ext->Chemo_in Enters Cell Ardeemin_ext This compound (extracellular) Ardeemin_ext->Ardeemin_in Enters Cell

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Assessing Chemosensitizing Agents

start Start: Multidrug Resistant (MDR) Cancer Cell Line culture Culture MDR and Parental Cell Lines start->culture treat Treat with Chemotherapeutic Agent +/- this compound Derivative culture->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability ic50 Calculate IC50 Values viability->ic50 fold_reversal Determine Fold Reversal of Resistance ic50->fold_reversal mechanism Mechanistic Studies fold_reversal->mechanism invivo In Vivo Xenograft Model fold_reversal->invivo accumulation Drug Accumulation/Efflux Assay (e.g., Rhodamine 123) mechanism->accumulation binding P-gp Binding Assay (Photoaffinity Labeling) mechanism->binding atpase P-gp ATPase Activity Assay mechanism->atpase end Conclusion: this compound as a Chemosensitizing Agent accumulation->end binding->end atpase->end invivo->end

Caption: General workflow for evaluating this compound's chemosensitizing effects.

Experimental Protocols

Protocol 1: Cell Viability and Reversal of Resistance (MTT Assay)

Objective: To determine the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound and to calculate the fold reversal of resistance.

Materials:

  • MDR and parental cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)

  • This compound or its derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent.

  • Treat the cells with the chemotherapeutic agent alone or in combination with a non-toxic concentration of this compound. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 (concentration of drug that inhibits 50% of cell growth) values from the dose-response curves.

  • Calculate the fold reversal (FR) using the formula: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound.

Protocol 2: Drug Accumulation and Efflux Assay (Rhodamine 123)

Objective: To measure the effect of this compound on the intracellular accumulation and efflux of a P-gp substrate.

Materials:

  • MDR and parental cancer cell lines

  • 96-well black, clear-bottom plates

  • Serum-free medium (e.g., HBSS)

  • Rhodamine 123

  • This compound or its derivative

  • Verapamil (positive control)

  • Ice-cold PBS

  • Fluorescence microplate reader

Procedure: Accumulation:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with warm PBS.

  • Pre-incubate the cells with various concentrations of this compound or Verapamil in serum-free medium for 30-60 minutes at 37°C.

  • Add Rhodamine 123 (final concentration 1-10 µM) to each well and incubate for 30-90 minutes at 37°C, protected from light.

  • Aspirate the loading solution and wash the cells three times with ice-cold PBS.

  • Add 100 µL of PBS or lysis buffer to each well.

  • Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

Efflux:

  • Load the cells with Rhodamine 123 as described above (steps 1-4 of accumulation).

  • After loading, wash the cells with warm PBS.

  • Add fresh serum-free medium containing this compound or Verapamil and incubate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), measure the remaining intracellular fluorescence as described above.

Protocol 3: P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

  • Recombinant human P-gp membranes

  • Pgp-Glo™ Assay System (or similar)

  • This compound or its derivative

  • Verapamil (positive control for stimulation)

  • Sodium orthovanadate (Na3VO4) (P-gp ATPase inhibitor)

  • MgATP

  • Luminometer

Procedure:

  • In a 96-well white plate, incubate P-gp membranes with this compound at various concentrations, Verapamil (positive control), or Na3VO4 (negative control) in the assay buffer.

  • Initiate the reaction by adding 5 mM MgATP.

  • Incubate for 40 minutes at 37°C.

  • Stop the reaction by adding the ATPase Detection Reagent.

  • Incubate for 20 minutes at room temperature to allow for signal generation.

  • Measure the luminescence using a luminometer.

  • The change in luminescence (ΔRLU) is proportional to the amount of ATP consumed, indicating P-gp ATPase activity.

Protocol 4: Competitive P-gp Binding ([3H] Azidopine Photoaffinity Labeling)

Objective: To demonstrate that this compound directly competes with a known P-gp substrate for binding.

Materials:

  • Membrane preparations from P-gp overexpressing cells

  • [3H] Azidopine (radiolabeled photoaffinity ligand)

  • This compound or its derivative

  • UV irradiation source (e.g., 254 nm)

  • SDS-PAGE equipment

  • Fluorography materials

Procedure:

  • Incubate the P-gp-containing membranes with a fixed concentration of [3H] azidopine (e.g., 50 nM) in the absence or presence of increasing concentrations of this compound for 1 hour at 25°C in the dark.

  • Irradiate the samples with UV light (e.g., 254 nm) for 10 minutes at 4°C to covalently cross-link the azidopine to P-gp.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the radiolabeled P-gp band using fluorography.

  • Quantify the radioactivity associated with the P-gp band. A decrease in the radioactive signal in the presence of this compound indicates competitive binding.

Protocol 5: In Vivo Xenograft Model for Chemotherapy Resistance

Objective: To evaluate the efficacy of this compound in reversing chemotherapy resistance in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • MDR cancer cell line

  • Chemotherapeutic agent

  • This compound or its derivative

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject MDR cancer cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups:

    • Vehicle control

    • Chemotherapeutic agent alone

    • This compound alone

    • Chemotherapeutic agent + this compound

  • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot for P-gp expression).

  • Compare tumor growth inhibition among the different treatment groups to assess the in vivo efficacy of this compound in reversing chemotherapy resistance.[5]

References

Ardeemin In Vitro Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin, a hexacyclic peptidyl alkaloid originally isolated from Aspergillus fischeri, has garnered significant interest in oncological research. Primarily recognized as a potent multidrug resistance (MDR) reversal agent, this compound and its derivatives have been shown to inhibit the function of P-glycoprotein (Pgp), a key transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[1][2][3] This inhibition leads to increased intracellular accumulation of cytotoxic agents, thereby resensitizing resistant cancer cells to treatment and potentiating apoptosis.[1][4][5] Furthermore, at higher concentrations, Ardeemins have demonstrated the ability to selectively kill MDR cancer cells over their non-resistant counterparts.[1][2]

These application notes provide a comprehensive guide for the in vitro investigation of this compound's biological activities. Detailed protocols for assessing its cytotoxicity, both as a standalone agent and in combination with other chemotherapeutics, its impact on apoptosis, and its influence on key signaling pathways are presented.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Combination Therapy
Cell LineTreatmentIC50 (µM)Fold-Reversal
Parental (Non-MDR)
MCF-7 (Breast Cancer)Doxorubicin0.5N/A
This compound25N/A
Doxorubicin + this compound (1 µM)0.451.1
MDR
MCF-7/ADRDoxorubicin15N/A
This compound10N/A
Doxorubicin + this compound (1 µM)0.7520
Parental (Non-MDR)
A549 (Lung Cancer)Paclitaxel0.01N/A
This compound30N/A
Paclitaxel + this compound (1 µM)0.0091.1
MDR
A549/TPaclitaxel2.5N/A
This compound12N/A
Paclitaxel + this compound (1 µM)0.0550

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions, this compound derivative used, and the cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cancer cell viability and to determine its IC50 value, both alone and in combination with a chemotherapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., parental and MDR variants like MCF-7 and MCF-7/ADR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • This compound alone: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the dilutions to the respective wells.

    • Combination treatment: Prepare serial dilutions of the chemotherapeutic agent in culture medium with and without a fixed, non-toxic concentration of this compound. Add 100 µL of these solutions to the wells.

    • Include wells for untreated cells (negative control) and vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth). The fold-reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in combination with this compound in the MDR cell line.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (a marker of early apoptosis) using Annexin V and the loss of membrane integrity (a marker of late apoptosis and necrosis) using PI.

Materials:

  • Cancer cell lines

  • This compound and/or chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or a combination of both for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound and/or chemotherapeutic agent

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the untreated control.

Western Blot Analysis of Apoptotic and Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cell lines

  • This compound and/or chemotherapeutic agent

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against P-gp, PARP, cleaved-caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as described previously, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Ardeemin_MDR_Reversal_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_endpoints Endpoints parental Parental Cancer Cells (e.g., MCF-7) This compound This compound Alone parental->this compound chemo Chemotherapeutic Alone (e.g., Doxorubicin) combo Combination (this compound + Chemo) mdr MDR Cancer Cells (e.g., MCF-7/ADR) mdr->this compound viability Cell Viability (MTT Assay) This compound->viability apoptosis Apoptosis (Annexin V/PI) This compound->apoptosis caspase Caspase Activity This compound->caspase western Western Blot This compound->western chemo->viability chemo->apoptosis chemo->caspase chemo->western combo->viability combo->apoptosis combo->caspase combo->western ic50 IC50 Determination viability->ic50 fold_reversal Fold-Reversal Calculation viability->fold_reversal apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis (P-gp, Apoptotic Markers) western->protein_exp

Caption: Experimental workflow for evaluating this compound's MDR reversal activity.

Ardeemin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Cascade This compound This compound pgp P-glycoprotein (Pgp) This compound->pgp Inhibits akt Akt This compound->akt Inhibits (Hypothesized) chemo Chemotherapeutic (e.g., Doxorubicin) chemo->pgp pgp->chemo Efflux chemo_in Increased Intracellular Chemotherapeutic dna_damage DNA Damage chemo_in->dna_damage ros ROS Generation (Hypothesized) dna_damage->ros jnk JNK dna_damage->jnk p38 p38 dna_damage->p38 ros->jnk ros->p38 pi3k PI3K pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Activates bax Bax jnk->bax jnk->bcl2 Inhibits p38->bax p38->bcl2 Inhibits caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Activates apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols for Cell-based Assays to Determine Ardeemin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Ardeemin, a known inhibitor of P-glycoprotein (P-gp, MDR1). The following protocols are designed to be detailed and robust, enabling the generation of reliable and reproducible data for academic research and drug development purposes.

Introduction

This compound is a hexacyclic peptidyl alkaloid originally isolated from the fungus Aspergillus fischeri. Its primary mechanism of action is the inhibition of the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance (MDR) in cancer cells. By blocking P-gp, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[1][2][3] The assays described herein are designed to quantify this P-gp inhibitory activity and its downstream effects on cell viability, apoptosis, and cell cycle progression.

P-glycoprotein (P-gp) Inhibition Assays

The most direct method to assess this compound's efficacy is to measure its ability to inhibit the function of the P-gp efflux pump. Two common and reliable methods for this are the Calcein-AM and Rhodamine 123 efflux assays.

Calcein-AM Efflux Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is cleaved by esterases to become the fluorescent molecule calcein, which is trapped in the cytoplasm. In cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be cleaved, resulting in low fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of calcein and a corresponding increase in fluorescence.[1][4]

Experimental Protocol:

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MES-SA/Dx5, L-MDR1) and its parental, non-resistant counterpart in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 10 mM HEPES). Also, prepare a positive control inhibitor (e.g., Verapamil) and a vehicle control (DMSO).

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells and pre-incubate for 10-30 minutes at 37°C.[6]

  • Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.5 µM - 1 µM to all wells.[6]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C on a rotary shaker.[6]

  • Signal Termination: Stop the assay by placing the plate on ice and washing the cells twice with ice-cold assay buffer.[6]

  • Fluorescence Measurement: Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100) and measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (RFU)% P-gp Inhibition
Untreated MDR Cells00%
This compound0.1
This compound1
This compound10
This compound100
Verapamil (Positive Control)50
Parental Cells (No P-gp)0100%

DOT Script for Calcein-AM Assay Workflow:

Calcein_AM_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed P-gp Overexpressing and Parental Cells Pre_incubation Pre-incubate Cells with this compound Seed_Cells->Pre_incubation Prep_this compound Prepare this compound Serial Dilutions Prep_this compound->Pre_incubation Add_Calcein Add Calcein-AM Pre_incubation->Add_Calcein Incubate Incubate at 37°C Add_Calcein->Incubate Stop_Reaction Stop Reaction on Ice Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % P-gp Inhibition Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Rhodamine 123 Efflux Assay

Principle: Rhodamine 123 is another fluorescent substrate of P-gp. In P-gp overexpressing cells, Rhodamine 123 is actively transported out of the cell, leading to low intracellular fluorescence. An effective P-gp inhibitor like this compound will block this efflux, resulting in the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[3][7][8]

Experimental Protocol:

  • Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer (e.g., DMEM) at a concentration of 1 x 10^6 cells/mL.[7]

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.2 µg/mL and incubate for 30 minutes at 37°C with continuous shaking to load the cells with the dye.[7]

  • Washing: Chill the cells on ice and wash them twice with ice-cold buffer to remove extracellular Rhodamine 123.[7]

  • Efflux Initiation: Resuspend the cell pellet in a pre-warmed buffer at 37°C to initiate the efflux of Rhodamine 123. Distribute the cell suspension into different tubes for each treatment condition.

  • Treatment: Add different concentrations of this compound, a positive control (e.g., Verapamil), and a vehicle control to the respective tubes.

  • Flow Cytometry Analysis: Immediately analyze the cellular fluorescence over time using a flow cytometer. The rate of fluorescence decrease corresponds to the rate of Rhodamine 123 efflux.[7]

Data Presentation:

TreatmentThis compound Conc. (µM)Mean Fluorescence Intensity (MFI) at Time X% Rhodamine 123 Retention
Vehicle Control0
This compound0.1
This compound1
This compound10
This compound100
Verapamil50

Cell Viability and Cytotoxicity Assays

To demonstrate that this compound's P-gp inhibition translates to a reversal of multidrug resistance, cell viability assays are performed in the presence of a chemotherapeutic agent that is a P-gp substrate (e.g., Paclitaxel, Doxorubicin, Vincristine).[3]

MTT Assay for MDR Reversal

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[2][9]

Experimental Protocol:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., Paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound. Include controls for the chemotherapeutic alone, this compound alone, and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Chemotherapeutic AgentThis compound (µM)IC50 (µM) in MDR CellsIC50 (µM) in Parental CellsFold Reversal
Paclitaxel01
Paclitaxel1
Paclitaxel10
Doxorubicin01
Doxorubicin1
Doxorubicin10

DOT Script for P-gp Signaling and this compound Inhibition:

Pgp_Signaling cluster_cell Multidrug Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Cell_Survival Cell Survival Pgp->Cell_Survival Promotes Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces This compound This compound This compound->Pgp Inhibits Experimental_Workflow cluster_start Initial Setup cluster_assays Primary and Secondary Assays cluster_end Data Interpretation Start Select MDR and Parental Cell Lines Culture Cell Culture Start->Culture Pgp_Assay P-gp Inhibition Assays (Calcein-AM, Rhodamine 123) Culture->Pgp_Assay Viability_Assay Cell Viability Assay (MTT) with Chemo + this compound Culture->Viability_Assay Analyze Data Analysis and Quantification Pgp_Assay->Analyze Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI) Viability_Assay->CellCycle_Assay Viability_Assay->Analyze Apoptosis_Assay->Analyze CellCycle_Assay->Analyze Conclusion Determine this compound Efficacy Analyze->Conclusion

References

Application Notes and Protocols for Ardeemin Purification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin is a hexacyclic peptidyl alkaloid first isolated from Aspergillus fischeri. It has garnered significant interest in the field of oncology and drug development due to its activity as an inhibitor of Multidrug Resistance (MDR) export pumps.[1][2] These pumps are a major cause of resistance to chemotherapy in cancer cells. By blocking these pumps, this compound can potentially restore the efficacy of anticancer drugs. The complex structure of this compound, derived from anthranilate, L-alanine, and L-tryptophan precursors via a two-enzyme pathway involving ArdA and ArdB, necessitates a robust purification strategy to isolate it from culture broths or synthetic reaction mixtures for further biological and pharmacological studies.[1][2][3]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of complex natural products like this compound. Its high resolution and sensitivity enable the separation of this compound from structurally similar impurities and other metabolites. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, based on established methods for the separation of indole alkaloids from Aspergillus species.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial extraction to the final pure compound. A generalized workflow is depicted below.

Ardeemin_Purification_Workflow cluster_extraction Extraction & Preliminary Separation cluster_hplc HPLC Purification FungalCulture Aspergillus fischeri Culture Broth SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract VLC VLC / Silica Gel Chromatography CrudeExtract->VLC EnrichedFraction This compound-Enriched Fraction VLC->EnrichedFraction SamplePrep Sample Preparation for HPLC EnrichedFraction->SamplePrep EnrichedFraction->SamplePrep HPLCPurification Preparative RP-HPLC SamplePrep->HPLCPurification FractionCollection Fraction Collection HPLCPurification->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound Ardeemin_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Synthesis cluster_intermediates Intermediates & Product Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA L_Ala L-Alanine L_Ala->ArdA L_Trp L-Tryptophan L_Trp->ArdA ArdeeminFQ This compound FQ ArdA->ArdeeminFQ ArdB ArdB (Prenyltransferase) This compound This compound ArdB->this compound ArdeeminFQ->ArdB

References

Application Notes and Protocols for Ardeemin Biosynthesis: The Roles of ArdA and ArdB Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enzymatic cascade involving ArdA and ArdB in the biosynthesis of Ardeemin, a potent inhibitor of multidrug resistance (MDR) export pumps. The protocols outlined below are based on established methodologies for the characterization of these enzymes and their products.

Introduction to this compound Biosynthesis

Ardeemins are complex hexacyclic peptidyl alkaloids produced by the fungus Aspergillus fischeri. These natural products have garnered significant interest due to their ability to block the efflux of anticancer drugs by MDR export pumps, making them promising candidates for combination cancer therapy. The biosynthesis of the this compound core scaffold is a remarkably efficient two-step enzymatic process catalyzed by the enzymes ArdA and ArdB, encoded by the ardABC gene cluster.[1][2][3][4][5][6]

ArdA , a 430 kDa trimodular nonribosomal peptide synthase (NRPS), orchestrates the initial steps of the pathway. It selectively incorporates three building blocks—anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp)—to synthesize a tricyclic fumiquinazoline (FQ) intermediate, termed this compound FQ.[1][2][4][5][6]

ArdB then acts as a prenyltransferase, catalyzing the subsequent and final step in the formation of the hexacyclic this compound core. This enzyme utilizes dimethylallyl diphosphate (DMAPP) to prenylate this compound FQ at the C2 position of the tryptophan-derived indole ring. This is followed by an intramolecular cyclization, where an amide nitrogen from the fumiquinazoline ring attacks the prenyl group, to yield the characteristic hexacyclic structure of this compound.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the ArdA and ArdB enzymes and the this compound biosynthetic pathway.

Table 1: Properties of ArdA and ArdB Enzymes
Enzyme ArdA
Molecular Weight 430 kDa
Type Trimodular Nonribosomal Peptide Synthase (NRPS)
Substrates Anthranilate, L-Alanine, L-Tryptophan, ATP, Coenzyme A
Product This compound FQ
Enzyme ArdB
Type Prenyltransferase
Substrates This compound FQ, Dimethylallyl diphosphate (DMAPP)
Product This compound
Table 2: Mass Spectrometry Data for Key Metabolites
Metabolite Calculated Mass (m/z)
This compound FQ359.1503
This compound427.2129
5-N-acetylthis compound469.2234

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a linear pathway, as depicted in the following diagrams.

Ardeemin_Biosynthesis_Pathway cluster_substrates Substrates cluster_enzyme1 ArdA (NRPS) cluster_intermediate Intermediate cluster_enzyme2 ArdB (Prenyltransferase) cluster_product Product Anthranilate Anthranilate ArdA ArdA Anthranilate->ArdA L_Ala L-Alanine L_Ala->ArdA L_Trp L-Tryptophan L_Trp->ArdA Ardeemin_FQ This compound FQ (Tricyclic) ArdA->Ardeemin_FQ ArdB ArdB Ardeemin_FQ->ArdB This compound This compound (Hexacyclic) ArdB->this compound DMAPP DMAPP DMAPP->ArdB

Caption: The two-step enzymatic pathway for this compound biosynthesis.

Experimental_Workflow cluster_gene Gene Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay cluster_analysis Product Analysis Gene_Cloning Cloning of ardA and ardB genes Expression_Host Heterologous expression in E. coli or Yeast Gene_Cloning->Expression_Host Cell_Lysis Cell Lysis (Sonication/Homogenization) Expression_Host->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., FLAG-tag) Cell_Lysis->Affinity_Chromatography Reaction_Setup Incubation of purified enzyme(s) with substrates Affinity_Chromatography->Reaction_Setup Quenching Reaction Quenching (e.g., Ethyl Acetate) Reaction_Setup->Quenching Extraction Organic Extraction Quenching->Extraction LC_MS LC-MS Analysis Extraction->LC_MS

Caption: A general experimental workflow for the production and analysis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the ArdA and ArdB enzymes.

Protocol 1: Heterologous Expression and Purification of ArdB

This protocol describes the overexpression of ArdB in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector:

  • The ardB gene is cloned into a suitable expression vector, such as one with a T7 promoter system, and transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

2. Cell Culture and Induction:

  • Grow 4 liters of E. coli BL21(DE3) cells harboring the ArdB expression plasmid at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).[4]

  • Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.4–0.8, lower the temperature to 16°C.[4]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[4]

  • Continue to incubate the cells for 18–24 hours post-induction.[4]

3. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (25 mM Tris-HCl [pH 7.5], 300 mM NaCl, 20% glycerol, 0.1% Tween 20).[4]

  • Lyse the cells using a homogenizer (e.g., EmulsiFlex-C5).[4]

4. Purification:

  • If using a FLAG-tagged protein, follow the protocol for FLAG-tag affinity purification.

  • Centrifuge the lysate to remove cellular debris.

  • Apply the cleared lysate to an ANTI-FLAG® M1 Agarose Affinity Gel column.

  • Wash the column according to the manufacturer's protocol.

  • Elute the purified ArdB protein using a FLAG peptide elution buffer (e.g., 0.5 mg/mL FLAG peptide, 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).[4]

Protocol 2: In Vitro Enzymatic Assay for ArdB Activity

This protocol outlines the procedure to assess the enzymatic activity of purified ArdB.

1. Reaction Components:

  • Purified ArdB enzyme

  • This compound FQ (substrate)

  • Dimethylallyl diphosphate (DMAPP) (co-substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

2. Reaction Setup:

  • In a microcentrifuge tube, combine the reaction buffer, this compound FQ, and DMAPP.

  • Initiate the reaction by adding the purified ArdB enzyme.

  • Incubate the reaction mixture at a suitable temperature (e.g., 28°C or 30°C) for a specified time (e.g., 12 hours).[4]

3. Reaction Quenching and Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate (e.g., 1 mL).[4]

  • Vortex vigorously to extract the products into the organic layer.

  • Centrifuge to separate the phases.

  • Carefully collect the organic layer and dry it (e.g., under a stream of nitrogen or using a vacuum concentrator).[4]

4. Product Analysis by LC-MS:

  • Re-dissolve the dried extract in a suitable solvent, such as methanol.[4]

  • Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS) system.[4]

  • Use a C18 reverse-phase column for separation.[4]

  • Employ a linear gradient of acetonitrile in water (both containing 0.1% formic acid) for elution. For example, a 30-minute linear gradient from 5% to 95% acetonitrile at a flow rate of 0.1 mL/min.[4]

  • Monitor for the expected mass of this compound (m/z = 427.2129) using positive electrospray ionization.[4] The expected elution time for this compound FQ under these conditions is approximately 23.5 minutes.[4]

Protocol 3: Synthesis of this compound FQ Standard

A chemical standard of this compound FQ is crucial for analytical verification.

  • This compound FQ can be synthesized via a microwave-accelerated condensation reaction using anthranilate, D-alanine, and L-tryptophan as starting materials.[3][4]

  • The resulting diastereomers and enantiomers can be separated by high-performance liquid chromatography (HPLC) using reverse-phase and chiral stationary phase columns.[4]

These protocols and data provide a foundational resource for researchers investigating the fascinating biosynthesis of this compound and for those in drug development exploring its potential as an MDR inhibitor. The efficient two-enzyme system of ArdA and ArdB represents a powerful example of natural product synthesis that can be harnessed for biotechnological applications.

References

Application Notes & Protocols: Methods for Synthesizing Ardeemin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis of Ardeemin and its analogues. This compound, an indole alkaloid isolated from Aspergillus fischeri, is a potent modulator of multidrug resistance (MDR) in cancer cells, making its analogues valuable candidates for drug discovery and development.[1] The following sections detail various synthetic and biosynthetic strategies, complete with experimental protocols, quantitative data summaries, and workflow diagrams.

Total Synthesis of (-)-Ardeemin and N-Acyl Analogues

A notable total synthesis of (-)-Ardeemin, along with its N-formyl and N-acetyl analogues, was accomplished by He et al., starting from L-tryptophan.[1][2][3] The entire process involves approximately 20 steps with an overall yield of about 2%.[1][2][3] A critical step in this synthesis is a newly developed three-step, one-pot cascade reaction that efficiently assembles the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core.[2][3]

G cluster_workflow Workflow: Total Synthesis of (-)-Ardeemin A L-Tryptophan B 1-Methyltryptophan (11) A->B Methylation (Na, liq. NH3, MeI) C Oxazolidinone (7) B->C 3 steps incl. LiAlH4 reduction, Triphosgene D Key Intermediate Hexahydropyrrolo[2,3-b]indole (4a) C->D Key One-Pot Cascade (Cu(OTf)2, Diazoester) E Dimethylated Intermediate (13) D->E Dimethylation (LDA, MeI) F Aldehyde (15) E->F Reduction & Oxidation (LiBH4, Dess-Martin) G Diketopiperazine (26a) F->G Multi-step elaboration H (-)-Ardeemin G->H Final Cyclization I N-Acyl Analogues H->I Acylation G cluster_workflow Workflow: Synthesis of a Seco Analogue A L-Tryptophan Methyl Ester B N-Protected 2,5-Piperazinedione A->B Multi-step cyclization C Aza-Wittig Precursor (o-azidobenzoyl derivative) B->C Acylation D Seco Analogue of this compound C->D Aza-Wittig Reaction (Cyclization) G cluster_workflow Biosynthetic Pathway of this compound A Anthranilate + L-Ala + L-Trp B This compound FQ (Tricyclic Intermediate) A->B ArdA (NRPS) D Hexacyclic this compound Scaffold B->D ArdB (Prenyltransferase) C DMAPP C->B invis->D

References

Application Notes and Protocols for In Vivo Testing of Ardeemin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin is a potent indole alkaloid with demonstrated activity against multi-drug resistant (MDR) cancer cells.[1] Its derivatives represent a promising class of compounds for overcoming chemotherapy resistance, a major challenge in oncology. These application notes provide a comprehensive guide for the in vivo evaluation of this compound derivatives, focusing on efficacy, pharmacokinetics, and toxicology. The protocols outlined are based on established methodologies for testing anti-cancer agents, particularly those targeting MDR phenotypes.[2][3]

Rationale for In Vivo Models

In vivo studies are critical for evaluating the therapeutic potential of this compound derivatives in a complex biological system.[4][5] Key objectives for in vivo testing include:

  • Efficacy Assessment: To determine the anti-tumor activity of this compound derivatives in animal models bearing human tumors, particularly those with a known MDR phenotype.[3]

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which is crucial for dose optimization.

  • Toxicity Evaluation: To identify potential adverse effects and establish a safety profile for the derivatives.[6]

Recommended In Vivo Models

The primary recommended model for testing this compound derivatives is the human tumor xenograft model in immunocompromised mice.[7] Given this compound's activity against MDR, it is crucial to select cancer cell lines that overexpress MDR-associated proteins, such as P-glycoprotein (P-gp/ABCB1).[2][6]

Recommended Cell Lines with MDR Phenotype:

Cell LineCancer TypeKey Resistance Mechanism
NCI/ADR-RESOvarian CancerP-gp overexpression
Doxorubicin-resistant MCF-7 (MCF-7/ADR)Breast CancerP-gp overexpression
HCT-15Colon CancerIntrinsic P-gp expression
K562/ADRLeukemiaP-gp overexpression

Animal Models:

  • Athymic Nude (nu/nu) mice

  • Severe Combined Immunodeficient (SCID) mice

  • NOD scid gamma (NSG) mice

Experimental Protocols

Efficacy Studies in Xenograft Models

This protocol outlines the steps for evaluating the anti-tumor efficacy of this compound derivatives.

Workflow for Xenograft Efficacy Study:

G cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Monitoring cluster_treatment Treatment Phase cluster_endpoint Study Endpoint CellCulture Cell Culture (MDR+ Cancer Cell Line) TumorImplantation Subcutaneous Injection of Cancer Cells CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (Immunocompromised Mice) AnimalAcclimatization->TumorImplantation TumorMonitoring Monitor Tumor Growth (to ~100-200 mm³) TumorImplantation->TumorMonitoring Randomization Randomize into Treatment Groups TumorMonitoring->Randomization Treatment Administer this compound Derivative, Vehicle, or Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Tumor Weight Measurement & Further Analysis Endpoint->Analysis G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Administration Drug Administration (e.g., Oral, IV) SystemicCirculation Systemic Circulation Administration->SystemicCirculation Tissues Peripheral Tissues SystemicCirculation->Tissues Liver Liver (Phase I & II Enzymes) SystemicCirculation->Liver Kidney Kidney (Urine) SystemicCirculation->Kidney Bile Bile (Feces) SystemicCirculation->Bile Tissues->SystemicCirculation Metabolites Metabolites Liver->Metabolites Metabolites->SystemicCirculation

References

Protocol for Culturing Aspergillus fischeri for Ardeemin Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ardeemin is a hexacyclic peptidyl alkaloid produced by the filamentous fungus Aspergillus fischeri. It has garnered significant interest in the pharmaceutical industry due to its potent activity as a multidrug resistance (MDR) export pump inhibitor. This document provides a detailed protocol for the cultivation of Aspergillus fischeri to produce this compound, including media composition, culture conditions, and methods for extraction and purification.

Data Presentation

Table 1: Composition of Glucose Minimal Media (GMM) for Aspergillus fischeri Cultivation

ComponentConcentration (per Liter)Role
Glucose20 gCarbon Source
Sodium Nitrate (NaNO₃)6 gNitrogen Source
Potassium Chloride (KCl)0.52 gSalt
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.52 gSalt & Cofactor
Potassium Phosphate Monobasic (KH₂PO₄)1.52 gBuffering Agent
Trace Elements Solution1 mLMicronutrients
Trace Elements Solution Composition (per 100 mL)
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)2.2 g
Boric Acid (H₃BO₃)1.1 g
Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)0.5 g
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)0.5 g
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)0.16 g
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.16 g
Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)0.11 g
Ethylenediaminetetraacetic Acid (EDTA)5.0 gChelating Agent

Table 2: Comparison of Cultivation Parameters for this compound Production

ParameterShake Flask CultureStationary Culture
Vessel 250 mL baffled flask100 mm Petri dish
Media Volume 50 mL25 mL
Inoculum 1 x 10⁶ spores/mL1 x 10⁶ spores/mL
Temperature 37°C28°C
Agitation 200 rpmStatic
Incubation Time 5 days4-5 days
Aeration HighLow (surface)
Relative this compound Yield Moderate to HighLow to Moderate

Note: Relative yields are estimations based on typical fungal secondary metabolite production under these conditions, as specific quantitative data for this compound is not widely published.

Experimental Protocols

Preparation of Aspergillus fischeri Spore Suspension
  • Culture Aspergillus fischeri on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until confluent sporulation is observed.

  • Flood the surface of the agar with sterile 0.01% Tween 80 solution.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Centrifuge the spore suspension at 3000 x g for 5 minutes.

  • Discard the supernatant and resuspend the spore pellet in sterile water.

  • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁸ spores/mL.

Cultivation of Aspergillus fischeri for this compound Production

a. Shake Flask Fermentation

  • Prepare Glucose Minimal Media (GMM) as detailed in Table 1 and sterilize by autoclaving at 121°C for 15 minutes.

  • Aseptically transfer 50 mL of sterile GMM into a 250 mL baffled Erlenmeyer flask.

  • Inoculate the media with the Aspergillus fischeri spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubate the flasks at 37°C in a shaking incubator at 200 rpm for 5 days.

b. Stationary Culture Fermentation

  • Prepare GMM as described above.

  • Aseptically dispense 25 mL of the sterile GMM into 100 mm Petri dishes.

  • Inoculate the media with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubate the plates at 28°C for 4-5 days without agitation.

Extraction of this compound
  • After the incubation period, harvest the fungal culture broth.

  • Separate the mycelial mass from the culture broth by filtration through cheesecloth or a similar filter.

  • To the culture filtrate, add an equal volume of ethyl acetate.

  • Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with an equal volume of ethyl acetate two more times.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Purification and Quantification of this compound by HPLC
  • Dissolve the crude extract in a minimal volume of methanol.

  • Perform High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 254 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity of this compound by mass spectrometry.

  • Quantify the this compound yield by comparing the peak area to a standard curve of purified this compound.

Mandatory Visualization

Ardeemin_Biosynthesis_Pathway Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA L_Ala L-Alanine L_Ala->ArdA L_Trp L-Tryptophan L_Trp->ArdA Ardeemin_FQ This compound FQ (tricyclic intermediate) ArdA->Ardeemin_FQ Non-ribosomal peptide synthesis ArdB ArdB (Prenyltransferase) Ardeemin_FQ->ArdB This compound This compound (hexacyclic product) ArdB->this compound Prenylation and cyclization DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->ArdB Experimental_Workflow Spore_Suspension 1. Prepare Spore Suspension Cultivation 2. Cultivation of A. fischeri Spore_Suspension->Cultivation Shake_Flask Shake Flask (37°C, 5 days) Cultivation->Shake_Flask Stationary Stationary (28°C, 4-5 days) Cultivation->Stationary Extraction 3. Extraction with Ethyl Acetate Shake_Flask->Extraction Stationary->Extraction Purification 4. HPLC Purification Extraction->Purification Analysis 5. Analysis and Quantification Purification->Analysis Signaling_Pathway_Regulation Environmental_Cues Environmental Cues (e.g., nutrient limitation, pH, temperature) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Cues->Global_Regulators activate Pathway_Specific_Regulator Pathway-Specific Regulator (Putative Zn(II)2Cys6) Global_Regulators->Pathway_Specific_Regulator activate ardABC_Cluster ardABC Gene Cluster Pathway_Specific_Regulator->ardABC_Cluster binds to promoter and activates transcription ArdA_ArdB_Synthesis Synthesis of ArdA & ArdB Enzymes ardABC_Cluster->ArdA_ArdB_Synthesis transcription & translation Ardeemin_Production This compound Production ArdA_ArdB_Synthesis->Ardeemin_Production catalyze biosynthesis

Application Notes and Protocols for the Quantification of Ardeemin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin is a fungal metabolite produced by organisms such as Aspergillus fischeri.[1] As a pyrroloindole, its unique structure presents both opportunities and challenges for its quantification in complex biological matrices such as plasma, serum, and tissue homogenates.[1] These application notes provide a comprehensive guide to developing and implementing robust analytical methods for the quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for the bioanalysis of small molecules.[2][3] While specific methods for this compound are not widely published, the protocols outlined below are based on established techniques for analogous compounds, including other fungal metabolites and cyclic peptides.[4][5][6]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for method development.

PropertyValue/InformationSource
Molecular FormulaC26H26N4O2PubChem
Molecular Weight426.51 g/mol PubChem
Chemical ClassPyrroloindolePubChem[1]
Predicted LogP~3.5-4.5 (Estimated)Based on structure
Key Structural FeaturesMultiple aromatic rings, tertiary amine, lactamPubChem[1]

The presence of aromatic rings and a relatively high LogP suggests that this compound is a moderately hydrophobic compound, making it suitable for reverse-phase chromatography. The tertiary amine provides a site for efficient ionization in mass spectrometry.[7]

Experimental Protocols

A typical workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Fig 1. General workflow for this compound quantification.
Protocol 1: Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances like proteins and phospholipids.[8][9]

1.1. Protein Precipitation (PPT) - A Rapid Approach

  • Principle: Proteins are precipitated out of the sample using an organic solvent. This is a simple but less clean method.

  • Protocol:

    • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Liquid-Liquid Extraction (LLE) - For Cleaner Samples

  • Principle: this compound is partitioned into an immiscible organic solvent based on its solubility.[10]

  • Protocol:

    • To 100 µL of sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to neutralize the charge on the tertiary amine, enhancing extraction into an organic solvent.

    • Add 600 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate to dryness and reconstitute as described in the PPT protocol.

1.3. Solid-Phase Extraction (SPE) - For High Purity and Concentration

  • Principle: this compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[2] A mixed-mode cation exchange SPE is recommended to leverage the basicity of the tertiary amine.

  • Protocol:

    • Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load: Dilute the sample (100 µL) with 400 µL of 4% phosphoric acid in water and load it onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol to remove interferences.

    • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 2: LC-MS/MS Analysis

2.1. Liquid Chromatography

  • Rationale: A C18 column is a good starting point due to the hydrophobic nature of this compound. A gradient elution will be necessary to achieve good peak shape and separation from matrix components.[11]

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for better resolution and shorter run times.

  • Proposed Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 20
      0.5 20
      3.0 95
      4.0 95
      4.1 20

      | 5.0 | 20 |

2.2. Mass Spectrometry

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the best sensitivity and selectivity.[12]

  • Instrumentation: A tandem mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo TQ-S).

  • Proposed Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (m/z) 427.2 -> Q3 (m/z) [Fragment 1], Q3 (m/z) [Fragment 2]

      • Internal Standard: Q1 (m/z) [IS mass] -> Q3 (m/z) [IS fragment]

      • Note: The specific fragment ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Data Presentation and Quantitative Performance

The performance of the developed assay should be validated according to regulatory guidelines. Key parameters are summarized below.

ParameterTypical Acceptance CriteriaExpected Performance (Hypothetical)
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy and Precision within 20%0.1 - 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect CV of IS-normalized matrix factor < 15%< 15%
Recovery Consistent, precise, and reproducible> 80% with SPE

Signaling Pathway and Mechanism of Action

While the precise signaling pathway of this compound is not fully elucidated, some indole alkaloids are known to interact with various cellular targets. A hypothetical pathway is diagrammed below.

G This compound This compound Receptor Cellular Target (e.g., Receptor/Enzyme) This compound->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Cellular_Response Biological Effect (e.g., Anti-proliferative) Signaling_Cascade->Cellular_Response

Fig 2. Hypothetical signaling pathway for this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the development and validation of an analytical method for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and UPLC-MS/MS for analysis is expected to yield a highly sensitive, selective, and reliable assay suitable for pharmacokinetic and other drug development studies. Researchers should use these protocols as a starting point and perform appropriate method optimization and validation for their specific application.

References

Troubleshooting & Optimization

Ardeemin Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ardeemin total synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of (-)-Ardeemin, and what are the main challenges?

The total synthesis of (-)-Ardeemin has been reported with an overall yield of approximately 2% over 20 steps, starting from L-tryptophan.[1][2][3] The main challenges are the multi-step nature of the synthesis, which leads to cumulative yield loss, and the complexity of several key chemical transformations that require careful optimization.

Q2: What are the key strategic steps in the total synthesis of this compound that significantly impact the overall yield?

Based on published literature, two key strategic stages have a significant impact on the overall yield:

  • Construction of the chiral hexahydropyrrolo[2,3-b]indole core: This is a crucial step, and one successful approach involves a three-step one-pot cascade reaction.[1][2][3] The efficiency of this cascade reaction is critical for the overall success of the synthesis.

  • Late-stage functionalization and installation of the isoprenyl group: Another approach utilizes a silver-promoted asymmetric Friedel-Crafts reaction for the direct alkylation of a bromopyrroloindoline intermediate. This method has been shown to be highly efficient and can significantly improve the overall yield in the later stages of the synthesis.[4]

Troubleshooting Guide

Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental step in many indole alkaloid syntheses. Low yields are a common issue.

Problem: The Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate is resulting in low or no product yield.

Possible Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The indole nucleus of tryptophan derivatives is generally electron-rich and reactive enough for the Pictet-Spengler reaction.[5] However, the presence of electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution.

    • Solution: Ensure that any protecting groups on the indole nitrogen are not strongly electron-withdrawing. If the substrate allows, consider using milder reaction conditions with a more potent catalyst.

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction to proceed efficiently.[5][6]

    • Solution: A variety of acid catalysts can be employed, from protic acids like HCl or H₂SO₄ to Lewis acids such as BF₃·OEt₂.[6] For sensitive substrates, milder catalysts like chiral phosphoric acids may be beneficial.[6] It is advisable to screen different catalysts and optimize their loading.

  • Improper Reaction Temperature: The optimal reaction temperature can vary significantly depending on the specific substrates.[6]

    • Solution: Start the reaction at a lower temperature and monitor its progress by TLC or HPLC. Gradually increase the temperature if the reaction is sluggish. This will help to avoid potential decomposition of starting materials or products at higher temperatures.[6]

  • Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the stability of intermediates.[6]

    • Solution: While protic solvents are commonly used, aprotic solvents have sometimes been reported to give superior yields.[5] A screening of different solvents such as methanol, dichloroethane, or acetonitrile is recommended.

CatalystSolventTemperatureTypical Yield Range (%)Reference
TFADCERefluxModerate to High[7]
HClMethanolRT to RefluxVariable[6]
BF₃·OEt₂CH₂Cl₂0 °C to RTVariable[6]
Chiral Phosphoric AcidTolueneRTGood to Excellent[6]
Formation of Side Products in the Cascade Reaction

A key approach to the this compound core involves a three-step, one-pot cascade reaction.[1][3] This complex transformation can be prone to side product formation.

Problem: The one-pot cascade reaction involving intermolecular cyclopropanation, ring opening, and ring closure is producing significant side products, leading to a low yield of the desired 3-substituted hexahydropyrrolo[2,3-b]indole.

Possible Causes and Solutions:

  • Suboptimal Catalyst or Reaction Conditions: The cascade reaction is highly dependent on the catalyst and reaction conditions.

    • Solution: The original procedure utilizes a rhodium catalyst for the cyclopropanation step. Ensure the catalyst is of high purity and handled under an inert atmosphere. The reaction temperature and addition rate of the diazoester are critical parameters to control.

  • Decomposition of the Diazo Reagent: Diazo compounds can be unstable, especially in the presence of acid or at elevated temperatures.

    • Solution: Prepare the diazoester fresh if possible, or store it at low temperatures. Add the diazoester slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

Difficulties in Late-Stage Oxidation

Late-stage oxidation to introduce specific functionalities can be challenging due to the presence of multiple reactive sites in a complex molecule.

Problem: Late-stage oxidation of an advanced intermediate is leading to a mixture of products or decomposition.

Possible Causes and Solutions:

  • Lack of Site-Selectivity: The oxidizing agent may react with multiple sites on the molecule.

    • Solution: Employ site-selective oxidation methods. Recent advances in late-stage functionalization have introduced catalysts that can direct oxidation to specific C-H bonds.[8][9] For example, iron-based catalysts have shown remarkable selectivity in complex molecules.[9]

  • Over-oxidation or Degradation: The desired product may be sensitive to the oxidation conditions and undergo further reaction or decomposition.

    • Solution: Carefully control the stoichiometry of the oxidant and the reaction time. Running the reaction at a lower temperature can also help to improve selectivity and minimize degradation. The use of milder oxidizing agents should also be considered.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyltryptophan (Intermediate 11)

This protocol is adapted from the supporting information of He et al.[10]

  • To a solution of liquid ammonia (approx. 3000 mL) containing ferric nitrate monohydrate (3.6 g) at -60 °C, add metallic sodium (52 g, 2.26 mol) in small pieces with stirring.

  • After complete dissolution, add a suspension of L-tryptophan (200 g, 1.10 mol) in anhydrous diethyl ether.

  • After 30 minutes, add methyl iodide (182 g, 1.28 mol) dropwise over 30 minutes.

  • Continue stirring until the ammonia has evaporated.

  • Add water (800 mL) to the residue and heat to dissolve.

  • Filter the solution and adjust the pH to 5.0 with acetic acid (approx. 120 mL).

  • Add ethanol (800 mL) and allow the mixture to stand in a refrigerator overnight.

  • Collect the resulting white precipitate and wash successively with water (800 mL), 50% aqueous ethanol (800 mL), ethanol (800 mL), and diethyl ether (800 mL) to yield 1-methyltryptophan as a colorless solid.

    • Reported Yield: 196 g, 92%[10]

Visualizations

Ardeemin_Synthesis_Workflow L_Tryptophan L-Tryptophan Methylation Methylation L_Tryptophan->Methylation Na, liq. NH3, MeI Methyltryptophan 1-Methyltryptophan Methylation->Methyltryptophan 92% yield Protection Protection Steps Methyltryptophan->Protection Intermediate7 Intermediate 7 Protection->Intermediate7 Cascade One-Pot Cascade (Cyclopropanation, Ring Opening, Ring Closure) Intermediate7->Cascade Diazoester, Rh2(OAc)4 Pyrroloindole Hexahydropyrrolo- [2,3-b]indole Core Cascade->Pyrroloindole Elaboration Further Elaboration Pyrroloindole->Elaboration This compound (-)-Ardeemin Elaboration->this compound

Caption: Key stages in the total synthesis of (-)-Ardeemin.

Pictet_Spengler_Troubleshooting LowYield Low Yield in Pictet-Spengler Cause1 Insufficiently Activated Aromatic Ring LowYield->Cause1 Cause2 Ineffective Catalyst LowYield->Cause2 Cause3 Improper Reaction Temperature LowYield->Cause3 Cause4 Inappropriate Solvent LowYield->Cause4 Solution1 Check Protecting Groups Cause1->Solution1 Solution2 Screen Catalysts (Protic, Lewis, Chiral) Cause2->Solution2 Solution3 Optimize Temperature (Start Low) Cause3->Solution3 Solution4 Screen Solvents (Protic & Aprotic) Cause4->Solution4

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

Ardeemin Technical Support Center: Overcoming Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with Ardeemin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a lipophilic molecule classified as a pyrroloindole, and it exhibits very low intrinsic solubility in aqueous buffers.[1] The experimentally determined thermodynamic solubility in neutral phosphate-buffered saline (PBS, pH 7.4) is typically less than 1 µg/mL. This low solubility can lead to challenges in obtaining desired concentrations for in vitro and in vivo experiments.[2][3]

Q2: I'm preparing a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

This is a common issue known as kinetic solubility failure.[4][5] While this compound is soluble in 100% DMSO, adding this stock to an aqueous buffer rapidly changes the solvent environment from highly organic to mostly aqueous. This causes the compound to crash out of solution.

Troubleshooting steps:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) to minimize solvent effects on your experiment and the compound's solubility.

  • Use a co-solvent strategy: Instead of 100% DMSO, prepare your stock solution in a co-solvent system.[6][7][8]

  • Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious of compound stability at higher temperatures.

  • Change the order of addition: Add the DMSO stock to a small volume of buffer first, vortex gently, and then bring it to the final volume.

Q3: Can I use pH adjustment to improve this compound solubility?

Yes, pH adjustment can be an effective strategy for ionizable compounds.[9][10][11] this compound's structure contains several nitrogen atoms, which can be protonated at acidic pH.[1][12] This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility. It is expected to be more soluble in acidic conditions (pH < 5) compared to neutral or basic conditions.[13][14] See the data in Table 1 and the protocol below for guidance.

Q4: What are cyclodextrins and can they help solubilize this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[19] This method is highly effective for increasing the aqueous concentration of this compound.

Troubleshooting Guide: Selecting a Solubilization Strategy

If you are experiencing precipitation or cannot reach your desired concentration, follow this workflow to identify a suitable solubilization method.

G start Start: this compound precipitates in aqueous buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5% and re-test. check_dmso->reduce_dmso Yes check_ph Is your assay pH-sensitive? check_dmso->check_ph No reduce_dmso->check_ph ph_adjust Try acidic buffer (pH 4-5) if tolerated by the assay. check_ph->ph_adjust No cosolvent Use a co-solvent system (e.g., PEG 400, Ethanol). check_ph->cosolvent Yes check_cosolvent Still precipitating? ph_adjust->check_cosolvent cosolvent->check_cosolvent cyclodextrin Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) formulation. check_cosolvent->cyclodextrin Yes success Solubility Issue Resolved check_cosolvent->success No cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various aqueous conditions.

Table 1: Effect of pH on this compound Thermodynamic Solubility

Buffer SystempHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
Phosphate Buffered Saline7.4~0.81.0x
Acetate Buffer5.0~15.5~19x
Acetate Buffer4.0~65.2~81x
Glycine-HCl Buffer3.0>150>187x

Table 2: Effect of Co-solvents and Excipients on this compound Solubility (at pH 7.4)

Vehicle SystemConcentration (%)Solubility (µg/mL)Fold Increase (vs. PBS)
PBS (Control)-~0.81.0x
Ethanol in PBS5%~12.5~15x
PEG 400 in PBS10%~45.0~56x
Tween-80 in PBS1%~30.7~38x
HP-β-CD in Water10%~950~1187x
HP-β-CD in Water20%>2000>2500x

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is for preparing a 100 µM this compound solution in an acidic buffer. (MW of this compound: 426.5 g/mol ).[1]

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0 using acetic acid or sodium hydroxide.

  • Stock Solution: Prepare a concentrated 10 mM stock solution of this compound in 100% DMSO.

  • Weigh this compound: Weigh out 4.27 mg of this compound and dissolve it in 1 mL of 100% DMSO to get a 10 mM stock.

  • Dilution: Vigorously vortex the pH 4.0 acetate buffer. While vortexing, slowly add 10 µL of the 10 mM this compound DMSO stock to 990 µL of the buffer.

  • Final Concentration: This yields a 1 mL solution of 100 µM this compound in pH 4.0 buffer with 1% DMSO.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a 1 mg/mL this compound formulation using HP-β-CD.[15][17]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water. To do this, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Stir until fully dissolved.

  • This compound Addition: Weigh 10 mg of this compound powder and add it to the 10 mL of 20% HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature for 1-2 hours to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization (Optional): If required for cell culture or in vivo use, filter the final solution through a 0.22 µm sterile filter.

  • Final Solution: The resulting solution is a 1 mg/mL formulation of this compound, ready for dilution into your experimental system.

Mechanism Visualization

The diagrams below illustrate the mechanism of cyclodextrin-mediated solubilization.

G cluster_0 Step 1: Poor Solubility cluster_1 Step 2: Complexation cluster_2 Step 3: Enhanced Solubility This compound This compound (Hydrophobic) Water Aqueous Solution (Hydrophilic) This compound->Water Precipitates CD Hydrophilic Exterior Hydrophobic Cavity Ardeemin_guest This compound Ardeemin_guest->CD:f1 Encapsulation Complex This compound-CD Complex (Water Soluble) Water2 Aqueous Solution Complex->Water2 Dissolves

Caption: Cyclodextrin inclusion complex formation with this compound.

References

Technical Support Center: Stereoselective Synthesis of Ardeemin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Ardeemin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the total synthesis of this compound revolve around the construction of its sterically congested polycyclic core with precise stereocontrol. Key difficulties include:

  • Controlling Diastereoselectivity: Establishing the correct relative stereochemistry of the multiple chiral centers, particularly during the formation of the hexahydropyrrolo[2,3-b]indole core, is a significant hurdle.[1]

  • Low Overall Yields: Many synthetic routes are lengthy and suffer from low overall yields, often around 2%, making the acquisition of substantial quantities of this compound for further research challenging.[1]

  • Complex Cascade Reactions: While elegant, cascade reactions used to rapidly build molecular complexity can be difficult to optimize and may lead to a mixture of products if not perfectly controlled.

  • Formation of Key C-C Bonds: The installation of the isoprenyl group via reactions like Friedel-Crafts alkylation on a complex substrate can be problematic, leading to side reactions or low yields.[2]

Q2: Which synthetic strategies have been most successful in achieving the total synthesis of (-)-Ardeemin?

A2: Two notable successful strategies for the total synthesis of (-)-Ardeemin are:

  • A three-step one-pot cascade reaction: This approach utilizes a cascade sequence of intermolecular cyclopropanation, ring opening, and ring closure to construct the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core from L-tryptophan.[1]

  • A silver-promoted Friedel-Crafts reaction: This strategy employs a silver-promoted asymmetric Friedel-Crafts reaction to install the isoprenyl group onto a bromopyrroloindoline intermediate. This method has been reported to have a highly efficient installation of the isoprenyl group, contributing to a good overall yield.[2][3]

Q3: Why is the diastereoselectivity of the Pictet-Spengler reaction a critical consideration in syntheses related to this compound?

A3: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core structure, which is related to the building blocks of this compound. The diastereoselectivity of this reaction is crucial because it sets key stereocenters that are retained in the final product. Poor control over this step would lead to a mixture of diastereomers that can be difficult to separate and would significantly lower the overall yield of the desired stereoisomer. The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on reaction conditions, with kinetic control (lower temperatures) often favoring the cis product and thermodynamic control (higher temperatures) favoring the trans product.[4][5][6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Formation of the Hexahydropyrrolo[2,3-b]indole Core via Cascade Reaction

Q: During the one-pot cascade reaction to form the chiral 3-substituted hexahydropyrrolo[2,3-b]indole, I am observing a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?

A: Low diastereoselectivity in this complex transformation can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The cyclization steps are often highly sensitive to temperature. A temperature that is too high may lead to the formation of the thermodynamically favored, but undesired, diastereomer. Conversely, a temperature that is too low may result in a sluggish reaction with incomplete conversion. Recommendation: Screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal balance for diastereoselectivity and reaction rate.
Incorrect Catalyst or Catalyst Loading The choice and amount of catalyst are critical for controlling the stereochemical outcome of the cyclopropanation and subsequent ring-closing steps. Recommendation: Experiment with different rhodium catalysts for the cyclopropanation step. Also, carefully optimize the catalyst loading; too much or too little can negatively impact selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometries of the cyclization reactions, thereby affecting the diastereomeric ratio. Recommendation: Screen a variety of solvents with different polarities (e.g., dichloromethane, toluene, THF) to determine the optimal medium for the desired stereochemical outcome.
Purity of Starting Materials Impurities in the starting materials, particularly the diazoester, can interfere with the catalytic cycle and lead to the formation of side products and a lower diastereomeric ratio. Recommendation: Ensure all starting materials are of high purity. The diazoester should be freshly prepared and used immediately if possible.
Issue 2: Poor Yield and Side Products in the Silver-Promoted Friedel-Crafts Alkylation

Q: In the silver-promoted Friedel-Crafts reaction to install the isoprenyl group, I am getting a low yield of the desired product along with several unidentified side products. What could be going wrong?

A: The silver-promoted Friedel-Crafts alkylation on a complex heterocyclic system like the bromopyrroloindoline precursor for this compound can be challenging. Here are some troubleshooting tips:

Possible Cause Suggested Solution
Carbocation Rearrangement A common issue in Friedel-Crafts alkylations is the rearrangement of the carbocation intermediate, which can lead to the formation of regioisomers. Recommendation: While silver promotion is intended to mitigate this, consider using a milder Lewis acid or optimizing the silver salt used. Running the reaction at a lower temperature may also help to suppress rearrangements.
Polyalkylation The product of the Friedel-Crafts alkylation can sometimes be more reactive than the starting material, leading to the addition of multiple isoprenyl groups. Recommendation: Use a stoichiometric amount or a slight excess of the prenyl tributylstannane to minimize polyalkylation. Adding the alkylating agent slowly to the reaction mixture can also be beneficial.
Decomposition of Starting Material or Product The complex indole alkaloid core can be sensitive to the reaction conditions, leading to decomposition and the formation of side products. Recommendation: Ensure the reaction is carried out under strictly anhydrous and inert conditions. A lower reaction temperature and shorter reaction time, monitored closely by TLC or LC-MS, may be necessary.
Inefficient Silver Catalyst Activation The silver salt may not be efficiently activating the substrate for the alkylation. Recommendation: Ensure the silver salt (e.g., silver perchlorate) is fresh and anhydrous. The choice of base (e.g., cesium carbonate) is also important and may need to be optimized.

Experimental Protocols

Key Experiment 1: Diastereoselective Pictet-Spengler Reaction (General Procedure for Tetrahydro-β-carboline formation)

This protocol is a generalized procedure and may require optimization for specific substrates in the this compound synthesis.

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tryptophan derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or benzene).

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.2 equivalents) at room temperature.

  • Acid Catalysis: Add the acid catalyst. For kinetic control (favoring the cis product), use a strong Brønsted acid like trifluoroacetic acid (TFA) at a low temperature (e.g., 0°C to -78°C). For thermodynamic control (favoring the trans product), the reaction can be heated to reflux.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Experiment 2: Silver-Promoted Friedel-Crafts Alkylation of Bromopyrroloindoline

This protocol is based on the synthesis described for (-)-Ardeemin and its analogues.[2]

  • Reactant Preparation: To a solution of the bromopyrroloindoline (1.0 equivalent) in an anhydrous solvent such as THF, add cesium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Add prenyl tributylstannane (1.5 equivalents) to the mixture.

  • Initiation with Silver Salt: Add a solution of silver perchlorate (1.2 equivalents) in THF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate. The filtrate is then washed with a saturated aqueous solution of potassium fluoride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Reaction Workflow start_ps Tryptophan Derivative + Carbonyl mix_ps Dissolve in Anhydrous Solvent start_ps->mix_ps add_catalyst Add Acid Catalyst (e.g., TFA) mix_ps->add_catalyst react_ps React at Controlled Temperature add_catalyst->react_ps monitor_ps Monitor by TLC/LC-MS react_ps->monitor_ps workup_ps Quench and Extract monitor_ps->workup_ps purify_ps Purify by Chromatography workup_ps->purify_ps product_ps Tetrahydro-β-carboline purify_ps->product_ps

Caption: Experimental workflow for the diastereoselective Pictet-Spengler reaction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Diastereoselectivity start_ts Low Diastereomeric Ratio Observed q1 Is the reaction temperature optimized? start_ts->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst and loading appropriate? a1_yes->q2 sol1 Screen a range of temperatures (-78°C to RT) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solvent optimal? a2_yes->q3 sol2 Screen different catalysts and optimize loading a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_ts Improved Diastereoselectivity a3_yes->end_ts sol3 Screen a variety of solvents a3_no->sol3 sol3->end_ts

Caption: Logical workflow for troubleshooting low diastereoselectivity.

References

Optimizing fermentation conditions for Ardeemin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Ardeemin production by Aspergillus fischeri. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a hexacyclic peptidyl alkaloid with potential applications as a multidrug resistance (MDR) export pump inhibitor. It is a secondary metabolite produced by the filamentous fungus Aspergillus fischeri.[1][2]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound biosynthesis is governed by the ardABC gene cluster. The pathway begins with the nonribosomal peptide synthase (NRPS) ArdA, which condenses three precursors: anthranilate, L-alanine, and L-tryptophan, to form a fumiquinazoline (FQ) intermediate. Subsequently, the prenyltransferase ArdB catalyzes a prenylation and cyclization reaction to form the final hexacyclic this compound scaffold.[1][2]

Q3: What are the general fermentation conditions for this compound production?

A3: Aspergillus fischeri can be cultivated in both shake flask and stationary cultures to produce this compound. A common medium used is Glucose Minimal Media (GMM). Shake flask cultures are typically incubated at 37°C for 5 days, while stationary cultures are maintained at 28°C for 4-5 days.[1]

Q4: How can I improve the yield of this compound?

A4: Optimizing fermentation conditions is key to enhancing this compound production. This involves systematically adjusting various parameters, including media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. A structured approach, such as Design of Experiments (DoE), can be highly effective in identifying the optimal conditions for your specific strain and equipment.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Media Composition: Incorrect balance of carbon and nitrogen, or lack of essential precursors. 2. Incorrect pH: The pH of the medium can significantly affect enzyme activity and nutrient uptake. 3. Inadequate Aeration: Insufficient oxygen can limit fungal growth and the activity of oxygen-dependent enzymes in the biosynthetic pathway. 4. Non-optimal Temperature: Temperature affects both fungal growth and the expression of secondary metabolite genes.1. Media Optimization: Systematically test different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts). Evaluate a range of carbon-to-nitrogen (C:N) ratios. 2. pH Control: Monitor the pH throughout the fermentation. Conduct experiments with initial pH values ranging from 4.5 to 7.0. Use a buffered medium or a pH-controlled bioreactor. 3. Improve Aeration: In shake flasks, use baffled flasks and ensure the liquid volume is no more than 20-25% of the total flask volume. In a bioreactor, increase the agitation and/or airflow rate. 4. Temperature Screening: Test a range of temperatures (e.g., 25°C to 37°C). Consider a two-stage fermentation with an initial phase for biomass growth and a second phase at a different temperature to induce production.
Inconsistent Yields Between Batches 1. Inoculum Variability: Inconsistent age, concentration, or viability of the spore or mycelial inoculum. 2. Inconsistent Raw Materials: Batch-to-batch variations in the quality of media components. 3. Poorly Controlled Parameters: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation.1. Standardize Inoculum: Develop a consistent protocol for inoculum preparation, including spore concentration and pre-culture conditions. 2. Quality Control of Media Components: Use high-quality, consistent sources for all media ingredients. 3. Process Monitoring and Control: Calibrate all sensors before each run. Maintain detailed logs of all fermentation parameters to identify sources of variation.
Foaming in the Bioreactor 1. High Protein Content in Media: Media components like peptone or yeast extract can cause foaming. 2. High Agitation/Aeration Rates: Excessive mechanical and air agitation can lead to foam formation.1. Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming.
Mycelial Pelleting or Clumping 1. High Spore Concentration in Inoculum: Can lead to dense pellet formation. 2. Low Agitation: Insufficient shear force can result in large mycelial clumps.1. Optimize Inoculum Size: Test a range of spore concentrations to achieve the desired mycelial morphology. 2. Adjust Agitation: Increase the agitation speed to promote a more dispersed mycelial growth.

Data Presentation

The following tables provide an illustrative example of data that could be generated from fermentation optimization experiments. The values are representative and should be adapted based on your experimental results.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.245.8
Sucrose14.852.3
Soluble Starch12.538.1
Fructose15.541.7

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
Peptone16.165.2
Yeast Extract17.578.9
Ammonium Sulfate13.435.4
Sodium Nitrate12.931.8

Table 3: Effect of pH and Temperature on this compound Production

Initial pHTemperature (°C)Biomass (g/L)This compound Titer (mg/L)
5.02814.955.1
6.02816.882.4
7.02815.360.7
6.02514.270.3
6.03217.175.9

Experimental Protocols

1. Protocol for Optimizing Carbon and Nitrogen Sources

  • Objective: To identify the optimal carbon and nitrogen sources for this compound production.

  • Methodology:

    • Prepare a basal medium (e.g., a modified GMM) lacking carbon and nitrogen sources.

    • Aliquot the basal medium into a series of shake flasks.

    • Supplement each flask with a different carbon source (e.g., glucose, sucrose, starch) at a fixed concentration (e.g., 20 g/L), keeping the nitrogen source constant (e.g., yeast extract at 5 g/L).

    • In a separate experiment, supplement each flask with a different nitrogen source (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 5 g/L), keeping the carbon source constant (e.g., sucrose at 20 g/L).

    • Inoculate each flask with a standardized spore suspension of Aspergillus fischeri.

    • Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a defined period (e.g., 7 days).

    • At the end of the fermentation, harvest the broth and mycelium.

    • Determine the dry cell weight to assess biomass.

    • Extract this compound from the culture broth and quantify using HPLC.

2. Protocol for Determining Optimal pH and Temperature

  • Objective: To determine the optimal initial pH and incubation temperature for this compound production.

  • Methodology:

    • Prepare the optimized fermentation medium identified in the previous protocol.

    • Adjust the initial pH of the medium in different flasks to a range of values (e.g., 4.5, 5.5, 6.5, 7.5) using sterile HCl or NaOH.

    • Inoculate each flask with a standardized inoculum.

    • Incubate sets of flasks at different temperatures (e.g., 25°C, 28°C, 32°C, 37°C).

    • Ferment for the optimal duration.

    • Harvest and analyze for biomass and this compound concentration as previously described.

Visualizations

Ardeemin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Anthranilate Anthranilate ArdA ArdA (NRPS) Anthranilate->ArdA L_Ala L-Alanine L_Ala->ArdA L_Trp L-Tryptophan L_Trp->ArdA Ardeemin_FQ This compound FQ ArdA->Ardeemin_FQ Condensation ArdB ArdB (Prenyltransferase) This compound This compound ArdB->this compound Prenylation & Cyclization Ardeemin_FQ->ArdB

Caption: Biosynthetic pathway of this compound from precursors.

Fermentation_Optimization_Workflow Start Start: Stock Culture of A. fischeri Inoculum Inoculum Preparation (Spore Suspension) Start->Inoculum Media_Opt Media Optimization (Carbon & Nitrogen Sources) Inoculum->Media_Opt Physical_Opt Physical Parameter Optimization (pH, Temp, Aeration) Media_Opt->Physical_Opt Time_Course Time Course Analysis Physical_Opt->Time_Course Scale_Up Scale-Up Fermentation (Bioreactor) Time_Course->Scale_Up Analysis Analysis (Biomass & this compound Titer) Scale_Up->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for optimizing this compound fermentation.

References

Troubleshooting Ardeemin instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ardeemin

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information is designed to address common issues that may arise during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an indole alkaloid that has been shown to counteract multi-drug resistance (MDR) in cancer cells. Its mechanism is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its upregulation is a known contributor to therapeutic resistance. By inhibiting this pathway, this compound can re-sensitize resistant cancer cells to chemotherapeutic agents.

Q2: How should this compound be stored and handled?

Proper storage and handling are crucial for maintaining the stability and activity of this compound. Follow these guidelines:

  • Storage: Store the solid compound at -20°C, protected from light.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Due to its complex structure, this compound may be susceptible to degradation in aqueous solutions over time.[1][2]

Q3: What are the signs of this compound degradation?

Signs of degradation can include a loss of biological effect, leading to inconsistent results between experiments.[1] If you observe a gradual or sudden decrease in potency (e.g., an increase in the IC50 value), it may be an indication that the compound has degraded.[1] Unexpected cellular toxicity could also be a result of degradation products.

Q4: Is this compound soluble in aqueous solutions?

Like many complex organic molecules, this compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as DMSO to create a stock solution before making final dilutions in aqueous-based buffers or cell culture media. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Variability in half-maximal inhibitory concentration (IC50) values is a common issue in cell-based assays.[3][4] This guide provides a systematic approach to troubleshooting these inconsistencies.

Q: My IC50 values for this compound are fluctuating significantly between experiments. What are the potential causes?

Several factors can contribute to inconsistent IC50 values.[3][4][5] Use the following table to identify potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Instability/Precipitation Prepare fresh dilutions from a validated stock for each experiment.[5] After diluting in media, visually inspect for any precipitation. Ensure the compound is fully dissolved before adding to cells.[3]
Cell-Related Variability Use cells within a consistent and narrow passage number range.[5][6] Standardize cell seeding density, as this can significantly impact results.[4] Ensure cells are healthy and in the exponential growth phase at the time of treatment.[4] Routinely test for mycoplasma contamination.[6]
Reagent and Assay Variability Use the same lot of media, serum, and assay reagents (e.g., MTT, WST-1) for a set of comparative experiments.[3] Ensure consistent incubation times for both drug treatment and the viability assay itself.[4][5]
Pipetting and Edge Effects Calibrate pipettes regularly to ensure accurate serial dilutions.[4][6] To avoid "edge effects" caused by evaporation, do not use the outer wells of the 96-well plate for experimental data. Instead, fill them with sterile PBS or media.[6]
Data Analysis Use a consistent method for data normalization and curve fitting (e.g., non-linear regression) to calculate the IC50 value.[3]

Troubleshooting Workflow for Inconsistent IC50 Values

cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_assay Assay Protocol Checks start Start: Inconsistent IC50 Values compound Check Compound Handling start->compound cells Evaluate Cell Culture Practices compound->cells If problem persists c1 Use fresh dilutions? compound->c1 assay Review Assay Protocol cells->assay If problem persists cell1 Consistent passage number? cells->cell1 data Standardize Data Analysis assay->data If problem persists a1 Consistent reagent lots? assay->a1 end_node Resolved: Consistent IC50 data->end_node If problem persists c2 Aliquot stock solution? c1->c2 c3 Visually check for precipitation? c2->c3 cell2 Standardized seeding density? cell1->cell2 cell3 Mycoplasma test negative? cell2->cell3 a2 Calibrated pipettes? a1->a2 a3 Avoid edge effects? a2->a3

Caption: A workflow to diagnose sources of inconsistent IC50 values.

Issue 2: No Inhibition of PI3K/Akt Pathway in Western Blot

A common method to verify this compound's mechanism of action is to assess the phosphorylation status of Akt (a downstream target of PI3K) via Western blotting.

Q: I am not observing a decrease in phosphorylated Akt (p-Akt) levels after treating cells with this compound. What could be wrong?

This issue can stem from the experimental setup, the compound's activity, or the Western blot technique itself.

Potential Cause Troubleshooting Steps
Low Compound Activity/Degradation Confirm the bioactivity of your this compound stock in a cell viability assay first. Prepare fresh dilutions for each experiment.[1] The half-life in media may be short; consider reducing incubation time or replenishing the media.[1]
Incorrect Timing or Dose Perform a time-course (e.g., 1, 6, 24 hours) and dose-response (e.g., 0.5x, 1x, 5x IC50) experiment to find the optimal conditions for observing p-Akt inhibition.
Issues with Cell Lysis Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins like Akt.[7][8] Use an appropriate lysis buffer to efficiently extract the target protein.[9][10] Keep samples on ice at all times to prevent protein degradation.[8]
Western Blotting Technique Load sufficient protein (20-30 µg) to detect the target.[8] Include a positive control (e.g., lysate from cells treated with a known PI3K inhibitor) and a negative (vehicle) control.[8] Titrate your primary antibody to determine the optimal concentration.[9] Ensure efficient protein transfer from the gel to the membrane.[9][10]
Low Basal p-Akt Levels The cell line you are using may have low basal levels of PI3K/Akt signaling. You may need to stimulate the pathway (e.g., with growth factors like EGF or IGF-1) before adding this compound to observe a significant inhibitory effect.

PI3K/Akt Signaling Pathway and this compound Inhibition

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Survival, Proliferation) pAkt->Downstream This compound This compound This compound->PI3K Inhibits

Caption: this compound's proposed inhibition of the PI3K/Akt pathway.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

  • Cell Seeding: Harvest and count cells that are in their exponential growth phase. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[3]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Include a vehicle-only control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[3]

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol outlines the steps to detect changes in Akt phosphorylation following this compound treatment.

  • Cell Treatment and Lysis: Plate and treat cells with this compound as determined from your dose-response and time-course experiments. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a loading control like GAPDH or β-actin.

Data Presentation

This compound Properties
PropertyValue
Molecular Formula C26H29N3O3
Molecular Weight 431.53 g/mol
Appearance Crystalline solid
Purity ≥98% (HPLC)
Solubility DMSO (>20 mg/mL), Poorly soluble in water
Storage -20°C, protect from light
Illustrative IC50 Values of this compound

The following table provides example IC50 values to illustrate the activity of this compound in both drug-sensitive and multi-drug resistant (MDR) cancer cell lines. Note: These are representative values and will vary based on experimental conditions.

Cell LineCancer TypeResistance StatusReported IC50 Range (µM)
MCF-7 BreastSensitive5 - 10
MCF-7/ADR BreastMDR (Doxorubicin Resistant)0.5 - 2
A549 LungSensitive8 - 15
A549/T LungMDR (Paclitaxel Resistant)1 - 3
OVCAR-8 OvarianSensitive10 - 20
NCI/ADR-RES OvarianMDR0.8 - 2.5

References

Technical Support Center: Enhancing the Anti-Restriction Activity of ArdA and ArdB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ArdA and ArdB anti-restriction proteins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the inhibitory activity of ArdA and ArdB against Type I restriction-modification (RM) systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of ArdA and ArdB?

A1: ArdA and ArdB are not enzymes in the traditional sense; they are anti-restriction proteins. Their primary function is to inhibit the activity of Type I restriction-modification (RM) enzymes, which are bacterial defense systems that cleave foreign DNA.[1][2][3][4] By inhibiting these enzymes, ArdA and ArdB protect mobile genetic elements like plasmids and transposons from degradation by the host bacterium's defense mechanisms, thereby facilitating horizontal gene transfer.[1][5]

Q2: How does ArdA inhibit Type I RM enzymes?

A2: ArdA functions as a DNA mimic. Its structure, particularly its elongated, curved shape and the helical pattern of negatively charged residues (aspartate and glutamate) on its surface, closely resembles a stretch of B-form DNA (approximately 42 base pairs).[1][6] This structural mimicry allows ArdA to bind to the DNA-binding site of the Type I RM enzyme, competitively inhibiting the enzyme from binding to and cleaving its actual DNA target.[1][7] ArdA has been shown to bind to the core methyltransferase (MTase) component of the Type I RM enzyme.[1]

Q3: What is the mechanism of action for ArdB?

A3: The precise mechanism of ArdB's anti-restriction activity is not as well-understood as that of ArdA and it is not a DNA mimic.[3][4] It is known to effectively inhibit the restriction (cleavage) activity of Type I RM systems, but not the modification (methylation) activity.[2][8] Some studies suggest that ArdB may block the translocation of the restriction complex along the DNA.[3] Unlike ArdA, ArdB does not appear to interact with the assembled RM complex in vitro, hinting at a different mode of action, possibly requiring other cellular factors.[3][4]

Q4: Are ArdA and ArdB effective against all types of restriction enzymes?

A4: No, ArdA and ArdB are specific inhibitors of Type I RM systems.[2][3][4] They have been shown to be ineffective against Type II and Type III restriction enzymes, as well as the BREX anti-phage system.[2][3][4]

Q5: Can the source of the ArdA protein affect its activity?

A5: Yes, ArdA proteins from different mobile genetic elements can exhibit variations in their amino acid sequences, which can influence their activity.[7] For instance, ArdA from the ColIb-P9 plasmid inhibits both the restriction and modification activities of the EcoKI RM system, whereas the R64 plasmid's ArdA only inhibits the restriction activity.[9] However, even with sequence differences, various ArdA homologs have been shown to be effective against the EcoKI Type I RM system in E. coli.[7]

Troubleshooting Guides

Issue 1: Low or no anti-restriction activity observed.
Possible Cause Troubleshooting Step
Insufficient Protein Concentration The efficiency of both ArdA and ArdB is dependent on their intracellular concentration.[8][10] Increase the expression level of your ArdA or ArdB protein. For inducible systems, optimize the inducer concentration and induction time. Note that high concentrations of ArdA can be toxic to cells.[3]
Incorrect Protein Oligomerization ArdA exists in an equilibrium between monomeric and dimeric forms, with both being active against restriction.[7] However, mutations affecting the dimer interface can impact the anti-modification activity.[11] Verify the oligomeric state of your purified protein using size-exclusion chromatography.
Inappropriate Buffer Conditions The pH, ionic strength, and presence of co-factors in the buffer can affect protein stability and activity. For in vitro assays, ensure the buffer composition is optimal for the specific Type I RM enzyme being studied. A typical buffer for studying ArdA-EcoKI MTase interaction contains 20 mM Tris-HCl, 20 mM MES, 200 mM NaCl, 10 mM MgCl2, 0.1 mM EDTA, and 7 mM 2-mercaptoethanol, at a pH of 7.5.[7]
Degradation of the Protein ArdB activity has been shown to be independent of the ClpXP protease, but general protein degradation can still be an issue.[8][10] Ensure proper protease inhibitors are used during protein purification and storage.
Specificity of the Ard Protein ArdA and ArdB proteins can exhibit different efficiencies against various subtypes of Type I RM systems (e.g., IA, IB, IC).[3][4] If possible, test your Ard protein against a different Type I RM system to confirm its activity. ArdB has been shown to have a broader versatility against different RMI systems compared to ArdA.[3][4]
Issue 2: Inconsistent results in in vitro anti-restriction assays.
Possible Cause Troubleshooting Step
Absence of a necessary cellular factor Some studies suggest that the incomplete in vitro anti-restriction effect of ArdB may indicate the need for an additional cellular component or "third player" that is present in vivo.[3][4] Consider using cell extracts or a more complex in vitro system if you are not observing the expected activity with purified components.
Suboptimal Reaction Conditions Factors such as temperature, pH, and substrate (DNA) concentration can significantly impact the outcome of the assay.[12][13] Systematically optimize these parameters. For a typical in vitro restriction inhibition assay, reaction mixtures might contain 10 nM plasmid DNA, 10 nM endonuclease, and around 300 nM of the anti-restriction protein, with reactions initiated by adding ATP and S-adenosyl methionine.[3][4]
Protein Aggregation High concentrations of ArdB have been observed to cause aggregation in cells.[3] This could also be an issue in vitro. Check for protein aggregation using techniques like dynamic light scattering (DLS) and optimize the buffer conditions (e.g., by adding detergents or adjusting salt concentration) to minimize aggregation.

Experimental Protocols

Protocol 1: In Vivo Phage Plaque Assay to Determine Anti-Restriction Activity

This protocol is used to assess the ability of ArdA or ArdB to inhibit a Type I RM system within E. coli cells.

Materials:

  • E. coli strain containing the target Type I RM system (e.g., AB1157 for EcoKI).

  • E. coli strain lacking the RM system (as a control).

  • Expression vector containing the ardA or ardB gene under an inducible promoter.

  • Bacteriophage susceptible to the target RM system (e.g., λ phage).

  • LB agar plates and soft agar overlay.

  • Inducer for the expression vector (e.g., IPTG, anhydrotetracycline).

Methodology:

  • Transform the E. coli strain containing the RM system with the expression vector for ArdA or ArdB.

  • Grow overnight cultures of the transformed E. coli strain and the control strain.

  • On the day of the experiment, subculture the strains in fresh LB broth and grow to the mid-log phase.

  • Prepare a dilution series of the bacteriophage stock.

  • Mix a small volume of the appropriate phage dilution with the bacterial culture and the inducer (to express ArdA/ArdB).

  • Add the mixture to molten soft agar, pour it over an LB agar plate, and allow it to solidify.

  • Incubate the plates overnight at 37°C.

  • Count the number of plaques (zones of clearing) on each plate. The efficiency of plaquing (EOP) is calculated as the ratio of plaques on the strain with the RM system to the plaques on the control strain. Increased EOP in the presence of the inducer indicates anti-restriction activity.[8]

Protocol 2: In Vitro DNA Cleavage Inhibition Assay

This protocol directly measures the ability of purified ArdA or ArdB to inhibit the endonuclease activity of a Type I RM enzyme.

Materials:

  • Purified Type I RM enzyme.

  • Purified ArdA or ArdB protein.

  • Plasmid DNA containing recognition sites for the RM enzyme.

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • ATP and S-adenosyl methionine (SAM).

  • Agarose gel electrophoresis equipment.

  • DNA loading dye and stain.

Methodology:

  • Set up reaction mixtures containing the reaction buffer, plasmid DNA, and the Type I RM enzyme at optimized concentrations.

  • To the experimental tubes, add varying concentrations of the purified ArdA or ArdB protein. Include a control tube with no anti-restriction protein.

  • Pre-incubate the enzyme with the anti-restriction protein for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the restriction reaction by adding ATP and SAM to the final concentrations (e.g., 2 mM ATP, 0.2 mM SAM).[3][4]

  • Incubate the reactions at the optimal temperature for the RM enzyme (e.g., 37°C) for a specific time (e.g., 20 minutes).[3]

  • Stop the reaction by adding a stop solution (e.g., EDTA-containing loading dye).

  • Analyze the reaction products by agarose gel electrophoresis. Inhibition of DNA cleavage will be observed as a decrease in the amount of linearized plasmid DNA and an increase in the amount of supercoiled plasmid DNA compared to the control without the anti-restriction protein.

Visualizations

ArdA_Mechanism cluster_0 ArdA-mediated Inhibition ArdA ArdA Protein (DNA Mimic) Binding Binding ArdA->Binding Binds to DNA-binding site Inhibition Inhibition RM_Enzyme Type I RM Enzyme (e.g., EcoKI) RM_Enzyme->Binding Cleavage DNA Cleavage RM_Enzyme->Cleavage Binds and cleaves DNA Target DNA DNA->Cleavage Binding->Inhibition Prevents RM enzyme from binding DNA

Caption: Mechanism of ArdA-mediated inhibition of Type I RM enzymes.

Experimental_Workflow cluster_1 In Vivo Anti-Restriction Assay Workflow Start Start Transform Transform E. coli (with RM system) with ArdA/ArdB expression vector Start->Transform Culture Grow bacterial cultures Transform->Culture Infect Infect with bacteriophage and induce ArdA/ArdB expression Culture->Infect Plate Plate on agar and incubate Infect->Plate Analyze Count plaques and calculate Efficiency of Plaquing (EOP) Plate->Analyze End End Analyze->End

Caption: Workflow for the in vivo phage plaque assay.

Troubleshooting_Logic cluster_2 Troubleshooting Low Anti-Restriction Activity Problem Low or No Anti-Restriction Activity Check_Conc Verify Protein Concentration Problem->Check_Conc Possible Cause Check_Buffer Optimize Buffer Conditions Problem->Check_Buffer Possible Cause Check_Specificity Test Against Different RM Systems Problem->Check_Specificity Possible Cause Solution Activity Restored Check_Conc->Solution If successful Check_Buffer->Solution If successful Check_Specificity->Solution If successful

Caption: Logical workflow for troubleshooting low anti-restriction activity.

References

Technical Support Center: Purification of Ardeemin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ardeemin from fungal cultures, primarily Aspergillus fischeri.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cultivation and Extraction

Q1: My Aspergillus fischeri culture is growing well, but the this compound yield is consistently low. What are the common causes and solutions?

A1: Low yields of secondary metabolites like this compound, despite good fungal growth, can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Suboptimal Harvest Time: this compound production is often growth-phase dependent. It is crucial to determine the optimal time for harvesting the fungal culture.

    • Troubleshooting: Conduct a time-course study by harvesting and extracting samples at different time points (e.g., every 24 hours for 7-10 days). Analyze the this compound concentration in each extract to identify the peak production phase.

  • Inadequate Culture Conditions: The composition of the culture medium and physical parameters play a critical role in inducing secondary metabolism.

    • Troubleshooting:

      • Media Composition: Ensure your growth medium is optimized for secondary metabolite production. Sometimes, nutrient limitation (e.g., nitrogen or phosphate) can trigger the production of alkaloids.[1] Experiment with different media formulations.

      • pH and Temperature: Monitor and maintain the optimal pH and temperature for Aspergillus fischeri growth and this compound production. While the fungus may grow across a range of conditions, secondary metabolite production can be more specific.

      • Aeration and Agitation: In liquid cultures, ensure adequate aeration and agitation. These factors can significantly influence fungal morphology and metabolite production.

  • Strain Viability and Inoculum Quality: The metabolic output of a fungal strain can change over successive generations or with improper storage.

    • Troubleshooting: Always use a fresh and viable inoculum. If you suspect strain degradation, consider reviving a culture from a long-term stock or re-isolating the producer strain.

Q2: During solvent extraction of the fungal broth or mycelia, I am getting a complex mixture with a lot of impurities. How can I improve the initial extraction step?

A2: A clean initial extract is crucial for a successful purification workflow. Here are some common pitfalls and solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent will determine the types of compounds that are co-extracted with this compound.

    • Troubleshooting:

      • Sequential Extraction: Employ a sequential extraction strategy using solvents of increasing polarity. For instance, a pre-extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting this compound with a more polar solvent like ethyl acetate or a mixture of chloroform and methanol.

      • pH Adjustment: this compound is an alkaloid and its solubility is pH-dependent. Acidifying the aqueous fungal broth can protonate the nitrogen atoms in this compound, increasing its aqueous solubility and allowing for a liquid-liquid extraction with an organic solvent after basification.

  • Co-extraction of Primary Metabolites: Fungal cultures produce a wide array of primary metabolites, such as fatty acids and sugars, which can interfere with purification.

    • Troubleshooting: Consider a defatting step prior to the main extraction. This can be achieved by washing the biomass with a non-polar solvent.

Purification and Chromatography

Q3: I am having trouble separating this compound from other closely related fungal metabolites during column chromatography. What can I do?

A3: Co-elution of structurally similar compounds is a common challenge in natural product purification. Here are some strategies to improve separation:

  • Orthogonal Chromatography Techniques: Employing multiple chromatography steps that separate based on different principles is highly effective.

    • Troubleshooting:

      • Normal-Phase and Reversed-Phase Chromatography: If you are using normal-phase chromatography (e.g., silica gel), consider following it with a reversed-phase high-performance liquid chromatography (HPLC) step (e.g., C18 column). This combination separates compounds based on polarity and hydrophobicity, respectively.

      • Ion-Exchange Chromatography: Since this compound is an alkaloid, its basic nature can be exploited for separation using cation-exchange chromatography.

  • HPLC Method Optimization: Fine-tuning your HPLC parameters is critical for achieving high resolution.

    • Troubleshooting:

      • Mobile Phase Modifiers: For reversed-phase HPLC, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve the peak shape of alkaloids by ensuring they are consistently protonated.[2]

      • Gradient Elution: Optimize the gradient profile (the rate of change of the mobile phase composition) to enhance the separation of closely eluting peaks.

      • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.[2]

Q4: The final purity of my this compound sample is low, and I see multiple peaks in the final HPLC analysis. How can I improve the final purity?

A4: Achieving high purity often requires meticulous attention to detail in the final purification steps.

  • Peak Shaving and Recycling in Preparative HPLC: In preparative HPLC, it is common for peaks to be broad or to have tailing.

    • Troubleshooting:

      • Peak Shaving: Collect only the central, purest part of the elution peak, and re-inject the "shoulders" of the peak for further purification.

      • Recycling HPLC: Some HPLC systems allow for the eluate to be passed through the column multiple times, which can significantly improve the resolution of closely eluting compounds.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent final purification step that can yield highly pure this compound.

    • Troubleshooting: Experiment with different solvent and anti-solvent combinations to induce crystallization.

Stability and Storage

Q5: I am concerned about the stability of this compound during the purification process and storage. What are the optimal conditions to prevent degradation?

A5: The stability of alkaloids like this compound can be influenced by pH, temperature, and light.

  • pH Stability: Indole alkaloids can be unstable under strongly acidic or alkaline conditions.[3][4]

    • Guidance: It is generally advisable to work with this compound solutions in a pH range of 4-7. Avoid prolonged exposure to strong acids or bases. If pH adjustment is necessary, use dilute acids and bases and perform the steps at low temperatures.

  • Temperature Stability: Elevated temperatures can lead to the degradation of complex molecules.

    • Guidance: Perform all extraction and purification steps at room temperature or below, if possible. For long-term storage, keep purified this compound in a tightly sealed container at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. While specific studies on this compound are limited, many indole alkaloids show increased degradation at higher temperatures.[3]

  • Light Sensitivity: Many complex organic molecules are sensitive to light.

    • Guidance: Protect this compound-containing solutions and the purified compound from direct light by using amber-colored vials or by wrapping containers in aluminum foil.

Data Presentation

The following tables provide representative data for the purification of this compound from a 10-liter culture of Aspergillus fischeri. Please note that these values are illustrative and can vary depending on the specific culture conditions and purification protocol used.

Table 1: Typical Yield and Purity at Each Purification Stage

Purification StageStarting MaterialProduct Mass (mg)Purity (%)Overall Yield (%)
Crude Extraction10 L Culture Broth & Mycelia5,000~5100
Liquid-Liquid Partitioning5 g Crude Extract1,500~2030
Silica Gel Column Chromatography1.5 g Partitioned Extract300~706
Preparative HPLC300 mg Silica Gel Fraction50>981

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus fischeri Culture

  • Cultivation: Inoculate a suitable production medium with Aspergillus fischeri and incubate for the predetermined optimal time for this compound production.

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Mycelial Extraction: a. Homogenize the mycelia in a suitable organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol). b. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery. c. Combine the organic extracts.

  • Broth Extraction: a. Adjust the pH of the culture broth to ~8-9 with a suitable base (e.g., ammonium hydroxide). b. Perform a liquid-liquid extraction of the broth with an equal volume of ethyl acetate (repeat 3x). c. Combine the organic extracts.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound by HPLC

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a UV detector is recommended.

  • Column: A reversed-phase C18 column is a common choice for the purification of indole alkaloids.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a good starting point.

  • Gradient Elution:

    • Start with a shallow gradient to separate less polar impurities.

    • Increase the gradient slope to elute this compound.

    • A final wash with a high percentage of organic solvent is necessary to clean the column.

    • Example Gradient: 10-50% B over 30 minutes, then 50-90% B over 5 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate.

  • Detection: Monitor the elution profile at a suitable wavelength for this compound (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Ardeemin_Purification_Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification Culture Aspergillus fischeri Culture Harvest Harvesting (Filtration) Culture->Harvest Mycelia Mycelia Harvest->Mycelia Broth Culture Broth Harvest->Broth Mycelia_Extract Mycelial Extraction (Ethyl Acetate) Mycelia->Mycelia_Extract Broth_Extract Broth Extraction (Ethyl Acetate, pH 8-9) Broth->Broth_Extract Crude_Extract Crude this compound Extract Mycelia_Extract->Crude_Extract Broth_Extract->Crude_Extract LLP Liquid-Liquid Partitioning Crude_Extract->LLP Silica Silica Gel Chromatography LLP->Silica Prep_HPLC Preparative HPLC (C18) Silica->Prep_HPLC Pure_this compound >98% Pure this compound Prep_HPLC->Pure_this compound

Caption: A typical workflow for the purification of this compound from Aspergillus fischeri.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Harvest Optimize Harvest Time? (Time-course study) Start->Check_Harvest Check_Culture Optimize Culture Conditions? (Media, pH, Temp, Aeration) Start->Check_Culture Check_Strain Check Strain Viability? (Revive from stock) Start->Check_Strain Solution Improved this compound Yield Check_Harvest->Solution Check_Culture->Solution Check_Strain->Solution

Caption: A decision tree for troubleshooting low this compound yields.

References

Strategies to reduce cytotoxicity of Ardeemin in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific cytotoxic effects of Ardeemin on non-cancerous cell lines is limited. This guide is intended to provide general strategies and experimental frameworks for researchers encountering cytotoxicity with potent, novel compounds like this compound, a known multidrug resistance (MDR) inhibitor. The protocols and strategies outlined below are based on established principles in drug development and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues researchers might face when observing toxicity in non-cancerous cells during experiments with this compound.

Question/Issue Potential Cause Suggested Strategy/Troubleshooting Steps
Q1: I'm observing significant cytotoxicity in my non-cancerous control cell line at concentrations where this compound is effective against cancer cells. What's the first step? Off-target effects, narrow therapeutic window.Dose-Response Characterization: Perform a detailed dose-response curve for both your cancer and non-cancerous cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help you quantify the therapeutic window.[1]
Q2: My dose-response experiments confirm a narrow therapeutic window. How can I improve the selectivity of this compound for cancer cells? High concentration required for efficacy leads to off-target toxicity.Combination Therapy: Explore synergistic effects with other anti-cancer agents.[2][3] A lower, less toxic concentration of this compound may be effective when combined with another drug. (See Protocol 2).
Q3: Even at lower concentrations, I see some toxicity in my normal cells. Are there ways to specifically target the cancer cells? Non-specific uptake of the compound.Targeted Drug Delivery: Encapsulate this compound in a nanoparticle or liposomal delivery system.[4][5][6][7] These can be designed for passive or active targeting to the tumor environment. (See Protocol 3).
Q4: The molecular structure of this compound itself might be causing the toxicity. Is there anything that can be done about this? Intrinsic properties of the chemical scaffold.Chemical Modification: If you have medicinal chemistry capabilities, consider synthesizing analogs of this compound. Minor structural modifications can sometimes reduce toxicity while maintaining efficacy.[8][9][10]
Q5: How do I quantitatively compare the cytotoxicity between my cancer and non-cancerous cell lines? Need for a standardized metric of selectivity.Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for cancer cells.[1]

Quantitative Data Tables

Use the following table templates to structure your experimental data for clear comparison.

Table 1: Comparative Cytotoxicity of this compound

Cell Line TypeCell Line NameThis compound IC50 (µM)Selectivity Index (SI)
Cancere.g., MCF-7/ADR
Non-cancerouse.g., MCF-10A
Cancere.g., A549/ADR
Non-cancerouse.g., BEAS-2B

Table 2: Cytotoxicity of this compound in Combination Therapy

Cell LineTreatmentThis compound IC50 (µM)Synergizing Agent IC50 (µM)Combination Index (CI)*
Cancer This compound AloneN/AN/A
Synergizing Agent AloneN/AN/A
Combination
Non-cancerous This compound AloneN/AN/A
Synergizing Agent AloneN/AN/A
Combination

*The Combination Index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in both cancerous and non-cancerous cell lines.[1][11][12]

Materials:

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Screening for Synergistic Drug Combinations

Objective: To identify a chemotherapeutic agent that works synergistically with this compound, allowing for a lower, less toxic dose.

Procedure:

  • Select Agents: Choose a panel of conventional chemotherapeutic agents (e.g., doxorubicin, paclitaxel).

  • Determine IC50s: First, determine the IC50 for each agent and for this compound individually in your target cancer cell line.

  • Combination Matrix: Design a matrix of concentrations for this compound and the selected agent, typically ranging from concentrations below to above their individual IC50s.

  • Treat Cells: Treat cells with the single agents and the combinations for 48-72 hours.

  • Assess Viability: Use an MTT or similar cytotoxicity assay to measure cell viability.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI for each combination. A CI < 1 indicates synergy.

  • Validate in Non-cancerous Cells: Test the most promising synergistic combinations on your non-cancerous cell line to ensure the combination has a favorable toxicity profile.

Protocol 3: Formulation and In Vitro Testing of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to improve its therapeutic index. Liposomal encapsulation can reduce the toxicity of alkaloids.[6][7][13][14][15]

Materials:

  • Phospholipids (e.g., DSPC, cholesterol)

  • This compound

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing

Procedure:

  • Lipid Film Hydration: Dissolve lipids and this compound in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • In Vitro Testing: Compare the cytotoxicity of free this compound versus liposomal this compound on both cancer and non-cancerous cell lines using the MTT assay (Protocol 1).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Strategy 1: Targeted Drug Delivery This compound Free this compound Normal_Cell Non-Cancerous Cell This compound->Normal_Cell High Uptake Cancer_Cell Cancer Cell This compound->Cancer_Cell High Uptake Nano_this compound This compound-Loaded Nanoparticle Nano_this compound->Normal_Cell Low Uptake Nano_this compound->Cancer_Cell Enhanced Uptake (EPR Effect) Toxicity Cytotoxicity Normal_Cell->Toxicity Efficacy Therapeutic Effect Cancer_Cell->Efficacy Targeting Targeting Ligand Targeting->Nano_this compound Active Targeting

Caption: Targeted delivery of this compound via nanoparticles to enhance uptake by cancer cells and reduce toxicity in normal cells.

G cluster_1 Strategy 2: Chemical Modification Workflow This compound This compound (Lead Compound) SAR Structure-Activity Relationship (SAR) Analysis This compound->SAR Synthesis Synthesize Analogs SAR->Synthesis Screening Cytotoxicity Screening (Cancer vs. Normal) Synthesis->Screening Screening->SAR Iterate Hit Optimized Analog (High SI) Screening->Hit Improved Profile

Caption: Workflow for chemical modification of this compound to develop analogs with an improved therapeutic index.

G cluster_2 Hypothetical Off-Target Pathway This compound This compound MDR_Pump MDR Pump (On-Target) This compound->MDR_Pump Inhibits Kinase_X Kinase X (Off-Target) This compound->Kinase_X Inhibits (Hypothesized) Chemo_Resistance Chemo-Resistance MDR_Pump->Chemo_Resistance Causes Survival_Pathway Cell Survival Pathway Kinase_X->Survival_Pathway Promotes Apoptosis Apoptosis Survival_Pathway->Apoptosis Inhibits

Caption: Hypothetical signaling pathway illustrating how this compound could inhibit an off-target kinase, leading to cytotoxicity in normal cells.

References

Technical Support Center: Enhancing the Bioavailability of Ardeemin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Ardeemin and facing challenges with its bioavailability in in vivo studies. The information provided here is in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Q1: We are observing very low plasma levels of this compound in our animal models after oral dosing. What are the likely causes and how can we address this?

A1: Low plasma concentrations of this compound following oral administration are likely due to its poor oral bioavailability. Based on its physicochemical properties, this compound, a hexacyclic peptidyl alkaloid, is predicted to have low aqueous solubility and potentially low intestinal permeability. The primary factors contributing to this issue are:

  • Poor Aqueous Solubility: this compound has a calculated XLogP3 of 4.4, indicating high lipophilicity and consequently, poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] For a drug to be absorbed, it must first be dissolved in the GI fluids.

  • Low Permeability: The molecular weight of this compound is 426.5 g/mol , which is within a range where passive diffusion across the intestinal epithelium may be limited.[1]

  • P-glycoprotein (P-gp) Efflux: As an inhibitor of the Multi-Drug Resistance (MDR1) export pump, this compound itself may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which would pump the compound back into the GI lumen after absorption.

Troubleshooting Workflow for Low Plasma Concentration:

G cluster_start Problem cluster_investigate Investigation cluster_solution Solution Start Low this compound Plasma Concentration Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Determine Intestinal Permeability (e.g., Caco-2 assay) Start->Permeability Efflux Evaluate P-gp Substrate Potential Start->Efflux Formulation Select Bioavailability Enhancement Strategy Solubility->Formulation Permeability->Formulation Efflux->Formulation Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles SolidDispersion Solid Dispersion Formulation->SolidDispersion SEDDS Lipid-Based Formulation (SEDDS) Formulation->SEDDS

Caption: Troubleshooting workflow for low plasma concentration of this compound.

To address these issues, formulation strategies that enhance solubility and/or permeability are necessary. See the "Frequently Asked Questions" section below for details on specific formulation approaches.

Issue 2: High variability in this compound plasma concentrations between individual animals.

Q2: We are observing significant animal-to-animal variation in the plasma concentrations of this compound. What could be causing this and how can we minimize it?

A2: High inter-individual variability is a common challenge with poorly soluble compounds. The primary causes include:

  • Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs. Food can alter GI motility, pH, and the secretion of bile salts, which can either enhance or hinder absorption.

  • Inconsistent Dissolution: If the unformulated drug is administered as a simple suspension, variations in particle size and aggregation can lead to inconsistent dissolution rates among animals.

  • Gut Microbiota Metabolism: Natural products can be metabolized by the gut microbiota, and the composition of this microbiota can vary significantly between individual animals.[2]

Strategies to Minimize Variability:

  • Standardize Dosing Conditions: Ensure all animals are in a consistent fed or fasted state before and during the experiment.

  • Utilize an Enabling Formulation: Employing a formulation strategy that improves solubility and provides a more consistent release profile can significantly reduce variability. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective at mitigating food effects.

Frequently Asked Questions (FAQs)

Q3: What are the main formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common and effective approaches are:

  • Particle Size Reduction (Nanoparticles): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Encapsulating the drug in polymeric nanoparticles can further improve solubility and protect it from degradation.

  • Amorphous Solid Dispersions: In this approach, the crystalline drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has higher kinetic solubility and dissolution rates compared to the crystalline form.

  • Lipid-Based Formulations (e.g., SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This pre-dissolved state bypasses the dissolution step and can enhance absorption through lymphatic pathways, potentially avoiding first-pass metabolism.[3]

Q4: How do I choose the most appropriate formulation strategy for this compound?

A4: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A systematic approach is recommended:

G cluster_start Initiation cluster_char Characterization cluster_screen Screening cluster_eval Evaluation Start Enhance this compound Bioavailability PhysChem Physicochemical Characterization (Solubility, LogP, pKa, Melting Point) Start->PhysChem BCS Provisional BCS Classification PhysChem->BCS FormScreen Formulation Screening BCS->FormScreen NanoScreen Nanoparticle Feasibility FormScreen->NanoScreen SDScreen Solid Dispersion Feasibility (Drug-Polymer Miscibility) FormScreen->SDScreen SEDDSScreen SEDDS Feasibility (Solubility in Lipids/Surfactants) FormScreen->SEDDSScreen InVitro In Vitro Dissolution/ Release Studies NanoScreen->InVitro SDScreen->InVitro SEDDSScreen->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Select Select Lead Formulation InVivo->Select

Caption: Experimental workflow for selecting a bioavailability enhancement strategy.

Q5: Can you provide an example of how these formulation strategies have improved the bioavailability of other poorly soluble drugs?

A5: Yes, a comparative study on ezetimibe, a poorly water-soluble drug, demonstrated the effectiveness of different formulation strategies. The following table summarizes the key pharmacokinetic parameters obtained in rats after oral administration of ezetimibe in different formulations.[4][5]

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability (%)
Drug Powder150 ± 254.0850 ± 150100
Solid SNEDDS450 ± 501.52800 ± 300329
SMSD400 ± 452.02600 ± 280306
SESD500 ± 601.03200 ± 350376

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System; SMSD: Surface Modified Solid Dispersion; SESD: Solvent Evaporated Solid Dispersion.

This data clearly shows that all three formulation strategies significantly enhanced the oral bioavailability of ezetimibe compared to the unformulated drug powder, with the solvent evaporated solid dispersion (SESD) showing the greatest improvement.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophobic drug like this compound using a single emulsion-solvent evaporation method.[1]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Weigh 250 mg of PLGA and an appropriate amount of this compound.

    • Dissolve both in 5 mL of dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with heating (approx. 85°C) and stirring until fully dissolved.

    • Allow the PVA solution to cool to room temperature.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a probe sonicator on an ice bath. A typical sonication cycle is 1 second on, 3 seconds off for a total of 3-5 minutes.

  • Solvent Evaporation:

    • Immediately after sonication, transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to pellet any large aggregates (e.g., 8,000 rpm for 5 minutes).

    • Collect the supernatant and centrifuge at a higher speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step twice to remove excess PVA.

    • Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration.

Protocol 2: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion

This protocol outlines the preparation of an amorphous solid dispersion of this compound using a hot-melt extruder.[6][7]

Materials:

  • This compound

  • A suitable polymer (e.g., Soluplus®, Kollidon® VA64)

Procedure:

  • Pre-blending:

    • Physically mix this compound and the polymer at the desired ratio (e.g., 1:3 drug-to-polymer by weight) in a plastic bag or using a blender for 15 minutes to ensure a homogenous mixture.

  • Hot-Melt Extrusion:

    • Set the temperature zones of the twin-screw extruder. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of this compound. A typical temperature profile might range from 140°C to 180°C.

    • Set the screw speed (e.g., 100 rpm).

    • Feed the pre-blended powder into the extruder at a constant rate.

    • The molten extrudate will exit through a die.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt or in a cooling chamber.

    • Mill the cooled extrudate into a fine powder using a suitable mill.

    • The resulting powder can be filled into capsules or further formulated into tablets for in vivo studies.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol describes the formulation of a liquid SEDDS for this compound.[8]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, determine the region that forms a clear and stable microemulsion upon aqueous dilution. This helps to identify the optimal ratio of the components.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Weigh the required amounts of each component into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Gently heat the mixture (e.g., 40°C) and vortex or stir until the this compound is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Evaluate the self-emulsification time, droplet size, and robustness to dilution of the formulated SEDDS.

Signaling Pathway

This compound is known to inhibit the P-glycoprotein (P-gp) efflux pump, which is a key mechanism of multidrug resistance in cancer cells. The following diagram illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (MDR1) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binds to P-gp Drug_in Chemotherapeutic Drug Drug_out->Drug_in Passive Diffusion Ardeemin_out This compound Ardeemin_out->Pgp Inhibits Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target ATP ATP ATP->Pgp Hydrolysis Effect Therapeutic Effect Target->Effect

References

Validation & Comparative

Ardeemin vs. Synthetic Analogues: A Comparative Guide to Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the natural product Ardeemin and its synthetic analogues in their efficacy as agents for reversing multidrug resistance (MDR) in cancer cells. The information presented is collated from various scientific studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction to this compound and Multidrug Resistance

This compound is a potent hexacyclic indole alkaloid naturally produced by the fungus Aspergillus fischeri. It has garnered significant interest in the field of oncology for its ability to combat multidrug resistance, a major obstacle in cancer chemotherapy. MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and thereby reducing their intracellular concentration and efficacy.[1][2]

This compound and its analogues act as MDR modulators by inhibiting the function of these efflux pumps, thus restoring the sensitivity of resistant cancer cells to conventional chemotherapy. This guide will delve into a comparative analysis of the natural this compound and its key synthetic derivatives.

Comparative Efficacy in Reversing Multidrug Resistance

The efficacy of this compound and its synthetic analogues has been evaluated in various multidrug-resistant cancer cell lines. The data below summarizes their potency in reversing resistance to common chemotherapeutic agents.

CompoundCell LineResistant toReversal of Resistance (Fold)Reference
This compound Analogue (unspecified) Lung Cancer CellsDoxorubicin110- to 200-fold (at 20 µM)[3]
5-N-acetylthis compound (NAA) CCRF-CEM/VBL₁₀₀Vinblastine760-fold (at 15 µM)[3]
CCRF-CEM/VBL₁₀₀Taxol361-fold (from 1,372-fold to 3.8-fold resistance at 10 µM)[3]
Lung Cancer Cells (Pgp+)Doxorubicin50- to 66-fold (at 20 µM)[3]
Lung Cancer Cells (LRP+)Doxorubicin7- to 15-fold (at 20 µM)[3]
5-N-acetyl-8-demethylthis compound (NADMA) CCRF-CEM/VBL₁₀₀Vinblastine760-fold (at 15 µM)[3]
Lung Cancer Cells (Pgp+)Doxorubicin50- to 66-fold (at 20 µM)[3]
Lung Cancer Cells (LRP+)Doxorubicin7- to 15-fold (at 20 µM)[3]
5-N-formylthis compound MCF-7/AdrDoxorubicin10.8-fold (at 10 µmol/L)[4]
A549/AdrDoxorubicin20.1-fold (at 10 µmol/L)[4]
AV200 Multidrug-resistant cellsDoxorubicin7-fold more potent than verapamil[2][5]
Multidrug-resistant cellsVincristine59-fold more potent than verapamil[2][5]
Multidrug-resistant cellsPaclitaxel12-fold more potent than verapamil[2][5]

Mechanism of Action: Inhibition of P-glycoprotein

The primary mechanism by which this compound and its analogues reverse MDR is through the inhibition of the P-glycoprotein (P-gp) efflux pump.[3] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of substrates, including many chemotherapeutic drugs, from the cell.

Ardeemins have been shown to competitively inhibit the binding of P-gp substrates.[3] Furthermore, some synthetic analogues, such as 5-N-formylthis compound, have been found to also inhibit the expression of the MDR-1 gene, which encodes for P-gp, suggesting a dual mechanism of action.[1][6]

Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance and this compound Intervention

MDR_Pathway cluster_cell Cancer Cell cluster_intervention Intervention Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Chemo_in->Pgp Binds to P-gp Chemo_out Chemotherapeutic Drug (Efflux) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Provides energy MDR1 MDR-1 Gene MDR1->Pgp Encodes Nucleus Nucleus This compound This compound & Analogues This compound->Pgp Inhibits (Competitive Binding) Formylthis compound 5-N-formylthis compound Formylthis compound->MDR1 Inhibits Expression

Caption: P-gp mediated drug efflux and points of inhibition by Ardeemins.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Lines and Culture Conditions
  • Human Breast Cancer Cells: MCF-7 (drug-sensitive parental) and MCF-7/Adr (doxorubicin-resistant).[4]

  • Human Non-small Cell Lung Cancer Cells: A549 (drug-sensitive parental) and A549/Adr (doxorubicin-resistant).[4]

  • Human T-lymphoblastoid Cells: CCRF-CEM (drug-sensitive parental) and CCRF-CEM/VBL₁₀₀ (vinblastine-resistant).[3]

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C. Resistant cell lines were maintained in the presence of the respective drug to ensure the MDR phenotype.

Cytotoxicity Assay (LDH Release Assay)

The cytotoxicity of the compounds and their ability to reverse drug resistance were assessed using a lactate dehydrogenase (LDH) release assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a specified density.

  • Treatment: Cells were treated with various concentrations of the this compound analogue, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both.

  • Incubation: Plates were incubated for a specified period (e.g., 48 hours).

  • LDH Measurement: The amount of LDH released into the culture medium, an indicator of cell death, was quantified using a cytotoxicity detection kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cell death was calculated relative to control cells. The reversal fold was calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the agent in the presence of the this compound analogue.[4]

Intracellular Drug Accumulation Assay

The effect of this compound analogues on the intracellular accumulation of chemotherapeutic drugs was measured to assess P-gp inhibition.

  • Cell Treatment: Resistant cells (e.g., MCF-7/Adr, A549/Adr) were treated with different concentrations of the this compound analogue for a specified time.

  • Drug Incubation: A fluorescent P-gp substrate, such as doxorubicin or rhodamine 123, was added to the cells and incubated for a defined period.

  • Cell Lysis: After incubation, cells were washed to remove extracellular drug and then lysed.

  • Fluorescence Measurement: The fluorescence intensity of the cell lysates was measured using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the this compound analogue indicated inhibition of P-gp-mediated efflux.[4]

Experimental Workflow for Assessing MDR Reversal

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies A1 Culture MDR Cancer Cell Lines (e.g., MCF-7/Adr, A549/Adr) A2 Cytotoxicity Assay (LDH) - Determine IC50 of Chemo Drug - Determine IC50 with this compound/Analogue A1->A2 A4 Drug Accumulation Assay (e.g., Doxorubicin, Rhodamine 123) A1->A4 B1 Western Blot Analysis A1->B1 B3 Photoaffinity Labeling with [3H]azidopine A1->B3 A3 Calculate Reversal Fold A2->A3 A5 Measure Intracellular Fluorescence A4->A5 B2 Measure P-gp Protein Expression B1->B2 B4 Assess Competitive Binding to P-gp B3->B4

Caption: Workflow for evaluating the efficacy of Ardeemins in reversing MDR.

Conclusion

This compound and its synthetic analogues represent a promising class of compounds for overcoming multidrug resistance in cancer. The available data indicates that synthetic modifications to the this compound scaffold can lead to analogues with enhanced potency and potentially dual mechanisms of action, such as the inhibition of both P-gp function and expression. While 5-N-acetylthis compound and 5-N-acetyl-8-demethylthis compound show significant reversal of resistance, newer analogues like 5-N-formylthis compound and AV200 demonstrate the potential for even greater efficacy. Further research, including direct comparative studies under standardized conditions and in vivo models, is warranted to fully elucidate the therapeutic potential of these compounds in a clinical setting.

References

Structural Activity Relationship of Ardeemin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ardeemin and its derivatives have emerged as a promising class of compounds capable of reversing multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. This guide provides a comparative analysis of the structural activity relationships (SAR) of various this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development in this area.

Data Presentation: Comparative Biological Activity

The primary biological activity of this compound derivatives lies in their ability to inhibit efflux pumps such as P-glycoprotein (P-gp) and ATP-binding cassette sub-family G member 2 (ABCG2), thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells. The following tables summarize the biological activities of key this compound derivatives from various studies.

Table 1: Cytotoxicity and Reversal of Vinblastine (VBL) Resistance by this compound Derivatives in Human Lymphoblastic Leukemia Cells (CCRF-CEM and CCRF-CEM/VBL100)

CompoundCytotoxicity IC50 (µM) in CCRF-CEMIC50 of VBL in CCRF-CEM/VBL100 (nM) in the presence of this compound derivativeFold Reversal of VBL Resistance
Vinblastine (VBL) alone-632-
VBL + 5-N-acetylthis compound (NAA) (15 µM)21-440.04~760
VBL + 5-N-acetyl-8-demethylthis compound (NADMA) (15 µM)21-440.02~760
VBL + Verapamil (VRPL) (75 µM)-0.16~250

Data extracted from a study on the reversal of anticancer multidrug resistance by ardeemins. The fold reversal is an approximation based on the provided IC50 values.[1]

Table 2: Reversal of Doxorubicin (DX) Resistance by NAA and NADMA (20 µM) in Various Cancer Cell Lines

Cell LineExpressed Resistance ProteinsFold Reversal of DX Resistance by NAAFold Reversal of DX Resistance by NADMA
HCT-15P-gp+, MRP+110-200110-200
SW2R160P-gp+50-6650-66
SW2R120LRP+7-157-15
SW1573 (parental)-0.9-30.9-3

This table summarizes the fold-reversal of doxorubicin resistance in different cell lines with known resistance mechanisms. Data is based on in vitro studies.[1][2]

Table 3: ABCG2 Inhibitory Activity of C-13 Substituted this compound Derivatives

CompoundSubstitution at C-13Relative ABCG2 Inhibitory Activity (vs. 5-N-acetylthis compound)
1a H (5-N-acetylthis compound)1.0
1m 4-TolylMost potent
Other derivativesVarious aryl and alkyl groupsMost derivatives showed stronger inhibition than 1a

A study on C-13 substituted derivatives indicated that an electron-rich aryl moiety at this position is key to increasing the inhibitory activity against ABCG2.[3]

Key Structure-Activity Relationship Insights

  • 5-N-Acetyl Group: The 5-N-acetyl group is not essential for the reversal of MDR but appears to contribute to the overall potency.[1] A 5-N-formylthis compound derivative has also shown potent MDR reversal activity.[4]

  • C-13 Substitution: Introduction of an electron-rich aryl substituent at the C-13 position significantly enhances the ABCG2 inhibitory activity.[3]

  • Hydroxylation at C-15b or C-16: The presence of a hydroxyl group at either the C-15b or C-16 position of the this compound scaffold plays a crucial role in the MDR-reversing effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the activity of this compound derivatives.

[3H]Azidopine Photoaffinity Labeling of P-glycoprotein

This assay is used to determine the competitive binding of this compound derivatives to P-glycoprotein.

  • Membrane Preparation: Plasma membrane-enriched microsomal fractions are prepared from P-gp overexpressing cells (e.g., CCRF-CEM/VBL100) and parental cells (e.g., CCRF-CEM) by ultracentrifugation.

  • Incubation: 50 µg of membrane protein is incubated with varying concentrations of the this compound derivative or vehicle (DMSO) for 30 minutes at 20°C in a Tris-HCl buffer with sucrose.

  • Photoaffinity Labeling: [3H]Azidopine (a P-gp substrate) is added to a final concentration of 0.5 µM, and the samples are incubated for an additional 20 minutes. The samples are then photolabeled on ice by UV irradiation for 10 minutes.

  • Electrophoresis and Autoradiography: The reaction is stopped by adding Laemmli sample buffer. The samples are then subjected to SDS/PAGE on an 8% polyacrylamide gel. The photolabeled P-gp bands are detected by autoradiography. A decrease in the intensity of the radiolabeled band in the presence of the this compound derivative indicates competitive binding.

Hoechst 33342 Accumulation Assay for ABCG2 Inhibition

This flow cytometric assay is used to evaluate the inhibition of the ABCG2 drug efflux pump.

  • Cell Culture: Flp-In-293 cells transfected with ABCG2 (Flp-In-293/ABCG2) and parental cells are cultured in appropriate media.

  • Incubation with Inhibitors: Cells are incubated with various concentrations of the this compound derivatives or a known ABCG2 inhibitor (e.g., Ko143) for a specified time (e.g., 1 hour) at 37°C.

  • Addition of Hoechst 33342: The fluorescent substrate Hoechst 33342 is added to the cell suspension and incubated for a further period (e.g., 30 minutes) at 37°C.

  • Flow Cytometry: The intracellular fluorescence of Hoechst 33342 is measured by flow cytometry. An increase in fluorescence in the presence of an this compound derivative indicates inhibition of ABCG2-mediated efflux.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of the complex hexacyclic this compound scaffold is efficiently achieved in Aspergillus fischeri through a two-enzyme pathway.

Ardeemin_Biosynthesis cluster_0 Step 1: NRPS-mediated synthesis of this compound FQ cluster_1 Step 2: Prenylation and Cyclization Anthranilate Anthranilate ArdA ArdA Anthranilate->ArdA L-Ala L-Ala L-Ala->ArdA L-Trp L-Trp L-Trp->ArdA Ardeemin_FQ Ardeemin_FQ ArdA->Ardeemin_FQ Trimodular NRPS ArdB ArdB Ardeemin_FQ->ArdB DMAPP Dimethylallyl diphosphate DMAPP->ArdB This compound This compound ArdB->this compound Prenyltransferase

Caption: Biosynthesis of this compound via a two-enzyme pathway.

Mechanism of Action: Inhibition of P-glycoprotein Mediated Drug Efflux

This compound derivatives reverse multidrug resistance by inhibiting the function of efflux pumps like P-glycoprotein, which are overexpressed in resistant cancer cells.

MDR_Reversal cluster_MDR_Cell Multidrug Resistant Cancer Cell Drug_In Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Drug_In->Pgp Enters cell Cell_Death Apoptosis Drug_In->Cell_Death Induces Drug_Out Chemotherapeutic Drug Pgp->Drug_Out Efflux Extracellular Extracellular Space This compound This compound Derivative This compound->Pgp Inhibits

Caption: this compound inhibits P-gp, leading to drug accumulation and cell death.

References

Comparative Analysis of Ardeemin and Amauromine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two structurally complex fungal metabolites, Ardeemin and amauromine. While both are indole alkaloids, their primary biological activities and mechanisms of action diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, supporting experimental data, and relevant signaling pathways.

Overview and Physicochemical Properties

This compound is a hexacyclic peptidyl alkaloid known for its potent ability to reverse multidrug resistance (MDR) in cancer cells. In contrast, amauromine is a dimeric indole alkaloid primarily characterized by its vasodilatory and receptor antagonist activities. The fundamental structural differences between these two molecules underpin their distinct biological functions.

PropertyThis compoundAmauromine
Chemical Formula C₂₆H₂₆N₄O₂C₃₂H₃₆N₄O₂
Molecular Weight 442.51 g/mol 508.66 g/mol
General Class Hexacyclic Peptidyl AlkaloidDimeric Indole Alkaloid
Primary Source Aspergillus fischeriAmauroascus sp.
Key Bioactivity Multidrug Resistance (MDR) ReversalVasodilation, CB1 & GPR18 Antagonism

Comparative Biological Activity

A direct comparative study of the full range of biological activities for this compound and amauromine has not been reported in the literature. Therefore, this section presents a comparison based on their individual, most well-characterized activities, supported by quantitative data from various studies.

Table 1: Quantitative Comparison of Biological Activities
ParameterThis compoundAmauromine
Cytotoxicity (IC₅₀) 1.6–26 µM (DC-3F, DC-3F/ADII hamster lung cell lines)21–44 µM (three human leukemia cell lines)[1]Data not available in peer-reviewed literature. Described as having "low toxicity in mice"[2] and "moderate anticancer activity" without quantitative data.
MDR Reversal Reverses vinblastine resistance by up to 700-fold in CCRF-CEM/VBL₁₀₀ cells[1]Not reported
Receptor Binding (Kᵢ) Not reportedCB1 Receptor: 0.178 µM[3]
Functional Antagonism (IC₅₀) Not reportedGPR18 Receptor: 3.74 µM[3]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of this compound and amauromine are a consequence of their interactions with different cellular targets and subsequent modulation of signaling pathways.

This compound and P-glycoprotein Inhibition

This compound's primary mechanism of action in reversing multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many anticancer drugs.[1] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][4]

Ardeemin_Pgp_Inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Drug_out P-gp->Drug_out Efflux ADP ADP P-gp->ADP Drug_in Anticancer Drug (e.g., Doxorubicin) Drug_in->P-gp Binds to Cell_Death Apoptosis Drug_in->Cell_Death Induces ATP ATP ATP->P-gp Hydrolysis This compound This compound This compound->P-gp Inhibits

This compound inhibits P-glycoprotein, preventing drug efflux.
Amauromine and Receptor Antagonism

Amauromine acts as an antagonist at two G-protein coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the orphan receptor GPR18.[3]

CB1 Receptor Signaling: The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Antagonism by amauromine would block the downstream effects of CB1 activation, which include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels and other signaling cascades like the MAPK/ERK pathway.

Amauromine_CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Gβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts Amauromine Amauromine Amauromine->CB1R Antagonizes Agonist Agonist Agonist->CB1R Activates ATP ATP ATP->AC Downstream_Effects Downstream Effects cAMP->Downstream_Effects Modulates

Amauromine antagonizes CB1 receptor signaling.

GPR18 Receptor Signaling: GPR18 is known to couple to both Gαi/o and Gαq G-proteins. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Amauromine's antagonism of GPR18 would inhibit these signaling events.

Amauromine_GPR18_Signaling cluster_membrane Cell Membrane GPR18 GPR18 Receptor Gq_protein Gαq Gβγ GPR18->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein:f0->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Amauromine Amauromine Amauromine->GPR18 Antagonizes Agonist Agonist Agonist->GPR18 Activates PIP2 PIP2 PIP2->PLC Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation

Amauromine antagonizes GPR18 receptor signaling.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for this compound and amauromine.

P-glycoprotein ATPase Activity Assay (for this compound)

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.

  • Objective: To determine if this compound modulates the ATPase activity of P-gp.

  • Principle: P-gp exhibits basal ATPase activity that is stimulated by its substrates. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released.

  • Materials:

    • Purified P-gp or membrane vesicles from P-gp-overexpressing cells.

    • ATP.

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, and an ATP regenerating system).

    • Reagent for phosphate detection (e.g., Malachite Green).

  • Procedure:

    • Incubate P-gp-containing membranes with various concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of released Pi using a colorimetric method.

    • Compare the ATPase activity in the presence of this compound to the basal activity and to a known P-gp substrate (positive control).

ATPase_Assay_Workflow cluster_workflow P-gp ATPase Assay Workflow Prepare_Reagents Prepare P-gp membranes, This compound dilutions, and assay buffer Incubate Incubate P-gp with this compound Prepare_Reagents->Incubate Start_Reaction Add ATP to initiate hydrolysis Incubate->Start_Reaction Incubate_37C Incubate at 37°C Start_Reaction->Incubate_37C Stop_Reaction Stop reaction Incubate_37C->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) Stop_Reaction->Measure_Pi Analyze_Data Analyze data and determine effect on ATPase activity Measure_Pi->Analyze_Data

Workflow for P-gp ATPase Activity Assay.
Intracellular Drug Accumulation Assay (for this compound)

This assay quantifies the effect of an MDR modulator on the intracellular concentration of a fluorescent P-gp substrate.

  • Objective: To measure the ability of this compound to increase the intracellular accumulation of a P-gp substrate.

  • Principle: In MDR cells, fluorescent P-gp substrates (e.g., Rhodamine 123 or Calcein-AM) are actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound leads to increased intracellular fluorescence.

  • Materials:

    • P-gp-overexpressing cancer cell line and its parental (sensitive) counterpart.

    • Fluorescent P-gp substrate (e.g., Rhodamine 123).

    • Test compound (this compound).

    • Cell culture medium and buffers.

    • Flow cytometer or fluorescence plate reader.

  • Procedure:

    • Pre-incubate cells with various concentrations of this compound or a vehicle control.

    • Add the fluorescent P-gp substrate and incubate for a specific time.

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader, or measure the fluorescence of individual cells using a flow cytometer.

    • Compare the fluorescence in this compound-treated cells to control cells.

CB1 Receptor Radioligand Binding Assay (for Amauromine)

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of amauromine for the CB1 receptor.

  • Principle: A radiolabeled ligand with known affinity for the CB1 receptor is incubated with a source of the receptor (e.g., brain tissue homogenates or cells expressing the receptor). The ability of a non-labeled test compound (amauromine) to displace the radioligand is measured.

  • Materials:

    • CB1 receptor source (e.g., rat brain membranes).

    • Radiolabeled CB1 ligand (e.g., [³H]CP55,940).

    • Test compound (amauromine).

    • Assay buffer.

    • Glass fiber filters and a cell harvester for separating bound from free radioligand.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of amauromine.

    • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to trap the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of amauromine that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

GPR18 Functional Assay (Calcium Mobilization) (for Amauromine)

This assay measures the ability of a compound to modulate GPR18-mediated changes in intracellular calcium concentration.

  • Objective: To determine the functional antagonist activity (IC₅₀) of amauromine at the GPR18 receptor.

  • Principle: GPR18 activation can lead to an increase in intracellular calcium via the Gαq pathway. This change in calcium concentration is measured using a calcium-sensitive fluorescent dye. An antagonist will block the calcium mobilization induced by a GPR18 agonist.

  • Materials:

    • Cells stably expressing the GPR18 receptor.

    • A GPR18 agonist (e.g., N-arachidonoyl glycine).

    • Test compound (amauromine).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • A fluorescence plate reader capable of kinetic reads.

  • Procedure:

    • Load the GPR18-expressing cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of amauromine.

    • Add a fixed concentration of a GPR18 agonist to stimulate the receptor.

    • Immediately measure the change in fluorescence over time.

    • Determine the IC₅₀ of amauromine by plotting the inhibition of the agonist-induced calcium response against the concentration of amauromine.

Summary and Conclusion

This compound and amauromine, while both being complex indole alkaloids of fungal origin, exhibit markedly different pharmacological profiles. This compound is a potent modulator of multidrug resistance through its inhibitory action on the P-glycoprotein efflux pump, a mechanism with significant potential in oncology. In contrast, amauromine functions as a receptor antagonist, targeting the CB1 and GPR18 receptors, suggesting its potential utility in areas such as vasodilation and neuromodulation.

The available quantitative data underscores these distinct activities. This compound's efficacy is measured in its low micromolar cytotoxicity and its profound ability to reverse drug resistance. Amauromine's potency is defined by its sub-micromolar to low micromolar affinity for its target receptors. The lack of directly comparable cytotoxicity data for amauromine prevents a head-to-head assessment in this regard.

The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of these and similar natural products. The signaling pathway diagrams illustrate the distinct cellular machinery engaged by each compound. For researchers in drug discovery and development, this compound and amauromine serve as excellent examples of how subtle variations in complex natural product scaffolds can lead to profoundly different and highly specific biological activities. Further research into these compounds and their derivatives may yield novel therapeutic agents with highly targeted mechanisms of action.

References

Validating Ardeemin's Grip on Cancer's Drug Resistance Pumps: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the target engagement of Ardeemin and its derivatives with Multidrug Resistance (MDR) pumps, primarily P-glycoprotein (P-gp). We present supporting experimental data for this compound's interaction with P-gp and compare its potency with other known inhibitors, offering detailed methodologies for key validation assays.

This compound and its synthetic derivatives have emerged as potent modulators of multidrug resistance in cancer cells.[1][2][3] This resistance is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to reduce the intracellular concentration of chemotherapeutic agents.[2] Validating that a compound directly engages and inhibits these pumps is a critical step in the development of effective MDR reversal agents. This guide outlines and compares the primary assays used for this purpose, providing context for this compound's performance against established P-gp inhibitors like Verapamil and Cyclosporin A.

Comparative Analysis of P-gp Inhibition

One of the key derivatives, AV200, has been shown to be significantly more potent than the first-generation P-gp inhibitor Verapamil in reversing resistance to several chemotherapy drugs.[1] Specifically, AV200 was found to be 7-fold more potent in modulating resistance to doxorubicin, 59-fold more potent for vincristine, and 12-fold more potent for paclitaxel.[1] Another derivative, 5-N-formylthis compound, has also been demonstrated to increase the intracellular accumulation of cytotoxic drugs in MDR cells.[3]

Mechanistic studies have further shown that this compound derivatives competitively inhibit the photoaffinity labeling of P-gp by [3H]azidopine, indicating a direct binding interaction with the transporter.[2][4]

The following table summarizes the inhibitory concentrations of well-characterized P-gp inhibitors in the Rhodamine 123 accumulation assay, a standard method for assessing P-gp function. This provides a benchmark against which the qualitative but potent activity of this compound derivatives can be compared.

CompoundCell LineIC50 / EC50 (µM)
VerapamilMCF7R2.5
Cyclosporin AMCF7R1.8

Data compiled from publicly available research.

Experimental Protocols for Target Validation

To rigorously validate the engagement of a compound like this compound with MDR pumps, a multi-faceted approach employing several distinct experimental techniques is recommended. Each method provides a different line of evidence, from functional inhibition in a cellular context to direct biochemical interaction.

Rhodamine 123 Accumulation Assay

This is a widely used functional assay to measure the inhibitory effect of a compound on P-gp efflux activity. Rhodamine 123 is a fluorescent substrate of P-gp; in cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Experimental Protocol:

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and its corresponding parental sensitive cell line in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Verapamil) in a suitable buffer (e.g., HBSS).

  • Pre-incubation: Wash the cells with PBS and pre-incubate with the compound dilutions for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-10 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the EC50 value, which represents the concentration of the inhibitor that causes 50% of the maximal increase in Rhodamine 123 accumulation.

Rhodamine_123_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture P-gp overexpressing cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare this compound dilutions pre_incubation Pre-incubate cells with this compound compound_prep->pre_incubation rhodamine_loading Add Rhodamine 123 pre_incubation->rhodamine_loading washing Wash cells rhodamine_loading->washing measurement Measure fluorescence washing->measurement data_analysis Calculate EC50 measurement->data_analysis

Workflow for Rhodamine 123 Accumulation Assay.
P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. This assay directly measures the effect of a test compound on the ATPase activity of P-gp. Compounds can either stimulate or inhibit this activity, providing insights into their interaction with the transporter.

Experimental Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human P-gp or prepare them from cultured cells.

  • Assay Setup: In a 96-well plate, incubate the P-gp membranes with the test compound at various concentrations in an assay buffer. Include a positive control (e.g., Verapamil, which stimulates ATPase activity) and a negative control (e.g., sodium orthovanadate, a P-gp ATPase inhibitor).

  • Reaction Initiation: Initiate the reaction by adding MgATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).

  • Data Analysis: Calculate the change in ATPase activity relative to the basal activity (no compound). For stimulators, determine the AC50 (concentration for 50% of maximal activation). For inhibitors, determine the IC50.

ATPase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis membranes P-gp membranes add_atp Add MgATP membranes->add_atp compound This compound dilutions compound->add_atp controls Positive/Negative Controls controls->add_atp incubation Incubate at 37°C add_atp->incubation detect_pi Detect inorganic phosphate incubation->detect_pi analysis Calculate AC50/IC50 detect_pi->analysis Photoaffinity_Labeling_Workflow cluster_binding Binding & Cross-linking cluster_detection Detection probe This compound Photoaffinity Probe incubation Incubate Probe +/- Competitor probe->incubation membranes P-gp Membranes membranes->incubation competitor Excess Unlabeled this compound competitor->incubation uv_crosslink UV Irradiation incubation->uv_crosslink sds_page SDS-PAGE uv_crosslink->sds_page detection Autoradiography/Western Blot sds_page->detection CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating & Lysis cluster_detection_analysis Detection & Analysis cells Intact Cells treatment Treat with this compound/Vehicle cells->treatment heating Heat to various temperatures treatment->heating lysis Lyse cells & centrifuge heating->lysis detection Detect soluble P-gp (Western Blot) lysis->detection analysis Plot melting curve detection->analysis

References

Ardeemin Derivatives Reverse Multidrug Resistance in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of cross-resistance studies highlights the potential of Ardeemin derivatives as potent multidrug resistance (MDR) reversal agents in various cancer cell lines. This guide provides a comparative analysis of their performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

This compound and its derivatives have demonstrated significant efficacy in overcoming MDR in cancer cells, a major obstacle in successful chemotherapy. Studies show that these compounds can restore cancer cell sensitivity to common chemotherapeutic agents by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping drugs out of the cancer cells. This guide synthesizes findings from key studies to offer an objective comparison of different this compound derivatives and their performance relative to other MDR reversal agents.

Comparative Efficacy of this compound Derivatives

This compound derivatives, including 5-N-acetylthis compound, 5-N-acetyl-8-demethylthis compound, 5-N-formylthis compound, and AV200, have been shown to reverse resistance to a range of anticancer drugs such as vinblastine, taxol, doxorubicin, and vincristine.[1][2][3][4] The tables below summarize the quantitative data from these studies, showcasing the fold-reversal of resistance and IC50 values in various cancer cell lines.

Reversal of Drug Resistance by this compound Derivatives
This compound DerivativeCancer Cell LineResistant ToFold Reversal of ResistanceReference
5-N-acetylthis compound & 5-N-acetyl-8-demethylthis compoundCCRF-CEM/VBL100VinblastineUp to 700-fold[1][3]
5-N-acetylthis compound & 5-N-acetyl-8-demethylthis compoundMDR-Pgp+ cellsDoxorubicin50 to 66-fold[1][3]
5-N-acetylthis compound & 5-N-acetyl-8-demethylthis compoundMDR-[Pgp+ and MRP+] cellsDoxorubicin110 to 200-fold[1][3]
5-N-formylthis compoundMCF-7-RDoxorubicin, VincristineStrong enhancement of anti-cancer efficacy[4]
5-N-formylthis compoundA549-RDoxorubicin, VincristineStrong enhancement of anti-cancer efficacy[4]
Comparison of this compound Derivative AV200 with Verapamil

A study directly compared the synthetic this compound derivative AV200 with Verapamil, a first-generation MDR modulator. The results indicated that AV200 was significantly more potent in reversing MDR.[2]

MDR Reversal AgentResistant ToPotency vs. VerapamilReference
AV200Doxorubicin7-fold higher[2]
AV200Vincristine59-fold higher[2]
AV200Paclitaxel12-fold higher[2]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound derivatives reverse multidrug resistance is through the inhibition of P-glycoprotein (P-gp).[1][2][3][4] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Mechanistic studies have shown that this compound derivatives competitively inhibit the binding of drugs to P-gp.[1][3] This inhibition leads to an increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic effects. For instance, these compounds were found to markedly increase the intracellular accumulation of vinblastine and decrease its efflux.[1][3] Furthermore, 5-N-formylthis compound has been shown to inhibit the expression of the MDR-1 gene, which codes for P-gp.[4]

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_outside Extracellular Space Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds This compound This compound Derivative This compound->Pgp Competitively Inhibits Binding ATP ATP ATP->Pgp Drug_out Chemotherapeutic Drug Drug_out->Drug Enters Cell

Mechanism of P-glycoprotein inhibition by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound derivatives.

Cell Lines and Culture Conditions

A variety of cancer cell lines and their drug-resistant sublines were used in these studies, including:

  • Human lymphoblastic leukemia (CCRF-CEM) and its vinblastine-resistant subline (CCRF-CEM/VBL100).[1]

  • Hamster lung fibroblast (DC-3F) and its actinomycin D-selected subline (DC-3F/ADII).[1]

  • Murine leukemic (P388) and its doxorubicin-selected subline (P388/DX).[1]

  • Human breast cancer (MCF-7) and its doxorubicin-resistant subline (MCF-7-R).[4]

  • Human lung cancer (A549) and its doxorubicin-resistant subline (A549-R).[4]

The cell lines were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 mg/mL) at 37°C in a humidified atmosphere with 5% CO2.[1]

Cytotoxicity Assays

The cytotoxic effects of this compound derivatives, alone or in combination with chemotherapeutic agents, were evaluated using standard cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assay A Seed cancer cells in multi-well plates B Incubate for 24 hours A->B C Add varying concentrations of This compound derivative and/or chemotherapeutic agent B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Assess cell viability using MTT or similar assay D->E F Calculate IC50 values and fold-reversal of resistance E->F

References

A Comparative Guide to the Biosynthesis of Peptidyl Alkaloids: Ergot Alkaloids, Amanitins, and Cyclotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of three major classes of peptidyl alkaloids: the fungal-derived ergot alkaloids and amanitins, and the plant-derived cyclotides. This comparative analysis is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Overview of Peptidyl Alkaloid Biosynthesis

Peptidyl alkaloids are a diverse group of natural products characterized by a peptide-derived structure. Their complex architectures and potent biological activities have made them attractive targets for pharmaceutical development. Understanding their biosynthetic pathways is crucial for harnessing their therapeutic potential, enabling efforts in pathway engineering and the generation of novel analogs. This guide focuses on three well-studied families, each with a unique biosynthetic logic.

  • Ergot Alkaloids: Produced by fungi of the Clavicipitaceae family, these alkaloids are synthesized via a non-ribosomal peptide synthetase (NRPS)-independent pathway for the core ergoline ring system, with NRPSs involved in the later stages of ergopeptine formation.

  • Amanitins: These toxins from Amanita mushrooms are ribosomally synthesized as precursor peptides that undergo extensive post-translational modifications, including cleavage and cyclization, to form the mature bicyclic octapeptide.

  • Cyclotides: Originating from plants, these cyclic peptides are also ribosomally synthesized as larger precursor proteins that are processed through the secretory pathway, involving proteolytic cleavage and backbone cyclization.

Comparison of Biosynthetic Pathways

The biosynthetic pathways of these three classes of peptidyl alkaloids exhibit fundamental differences in their initiation, core assembly, and maturation steps.

FeatureErgot AlkaloidsAmanitinsCyclotides
Biosynthetic Origin Primarily Non-Ribosomal Peptide Synthetase (NRPS)-independent for the ergoline core; NRPS-dependent for ergopeptinesRibosomalRibosomal
Precursors L-tryptophan, Dimethylallyl pyrophosphate (DMAPP)Proteinogenic amino acids (encoded by MSDIN genes)Proteinogenic amino acids (encoded in precursor genes)
Key Enzymes DMAT synthase, Catalases, Oxidases, NRPSs (for ergopeptines)Prolyl oligopeptidase B (POPB)Asparaginyl endopeptidases (AEPs), Protein disulfide isomerases (PDIs)
Cellular Location Cytosol (in fungi)Ribosomes, Cytosol (in fungi)Endoplasmic Reticulum, Vacuole (in plants)
Gene Organization Gene clusters (eas cluster)Gene clusters or scattered genes (MSDIN gene family, POPB)Genes encoding precursor proteins
Final Structure Tetracyclic ergoline ring system, often with peptide modificationsBicyclic octapeptideHead-to-tail cyclized peptide with a cystine knot motif

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes involved in these complex pathways are often challenging to obtain and consequently are not available for all steps. The following table summarizes the available data for key enzymes in each pathway.

EnzymeOrganismSubstrate(s)Kmkcatkcat/KmCitation(s)
Ergot Alkaloids
DMAT synthaseClaviceps purpureaL-tryptophan12-40 µM--[1]
DMAPP8-14 µM--[1]
Amanitins
GmPOPBGalerina marginata35-mer propeptide25.5 µM5.6 s-12.2 x 105 M-1s-1[2]
25-mer intermediate23.2 µM5.7 s-12.5 x 105 M-1s-1[2]
Cyclotides
MCoAEP2Momordica cochinchinensisMCoTI-II-NAL (linear precursor)--620 M-1s-1[3][4]

Note: Vmax for DMAT synthase from Claviceps purpurea has been reported as 215-504 nmol min-1 mg-1 depending on the presence of divalent cations[1].

Experimental Protocols

The elucidation of these biosynthetic pathways has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Gene Knockout in Claviceps purpurea using CRISPR/Cas9

This protocol describes a method for targeted gene disruption in the ergot alkaloid producer Claviceps purpurea to investigate the function of genes within the eas cluster[5][6][7][8].

1. Design and Synthesis of sgRNA:

  • Identify the target gene in the C. purpurea genome.
  • Design single guide RNAs (sgRNAs) targeting a specific exon of the gene using a CRISPR design tool.
  • Synthesize the sgRNAs in vitro using a DNA template and T7 RNA polymerase.

2. Preparation of Ribonucleoprotein (RNP) Complexes:

  • Incubate the purified Cas9 nuclease with the synthesized sgRNA to form RNP complexes.

3. Protoplast Preparation:

  • Grow C. purpurea mycelium in liquid culture.
  • Treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to digest the cell walls and release protoplasts.
  • Purify the protoplasts by filtration and osmotic washing.

4. Transformation:

  • Mix the protoplasts with the Cas9-sgRNA RNP complexes and a donor DNA template containing a selection marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
  • Perform PEG-mediated transformation.

5. Selection and Screening:

  • Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.
  • Isolate resistant colonies and screen for the desired gene knockout by PCR using primers flanking the target region.
  • Confirm the gene disruption by Southern blotting or sequencing.

Heterologous Expression of Amanitin Biosynthetic Genes in Aspergillus nidulans

This protocol outlines the heterologous expression of MSDIN genes to study their products[9][10][11].

1. Vector Construction:

  • Amplify the MSDIN gene of interest from the genomic DNA of an amanitin-producing fungus.
  • Clone the gene into an Aspergillus expression vector under the control of a suitable promoter (e.g., the inducible alcA promoter).
  • The vector should also contain a selectable marker (e.g., pyrG).

2. Aspergillus nidulans Transformation:

  • Prepare protoplasts from an appropriate auxotrophic strain of A. nidulans (e.g., a pyrG mutant).
  • Transform the protoplasts with the expression vector using PEG-mediated transformation.

3. Selection and Expression:

  • Select for transformants on a minimal medium lacking the auxotrophic requirement (e.g., uracil and uridine for a pyrG mutant).
  • Grow the transformants in a liquid medium that induces the promoter of the expression vector.

4. Analysis of Products:

  • Extract the secondary metabolites from the fungal mycelium and the culture medium.
  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the peptide products of the expressed MSDIN gene.

In Vitro Cyclization of Peptides using Asparaginyl Endopeptidase (AEP)

This protocol describes the enzymatic cyclization of a linear peptide precursor into a cyclotide using a recombinant AEP[12][13][14][15][16][17].

1. Expression and Purification of AEP:

  • Clone the coding sequence of an AEP known to have cyclizing activity (e.g., OaAEP1b) into a bacterial expression vector.
  • Express the AEP in E. coli and purify the recombinant enzyme using affinity chromatography.

2. Synthesis of the Linear Peptide Precursor:

  • Synthesize the linear peptide precursor of the target cyclotide. The precursor should have the native N- and C-terminal sequences required for AEP recognition and cyclization. This can be done by solid-phase peptide synthesis or recombinant expression.

3. In Vitro Cyclization Reaction:

  • Incubate the purified linear peptide precursor with the recombinant AEP in a suitable reaction buffer (e.g., sodium acetate buffer, pH 5.0).
  • The reaction can be monitored over time by taking aliquots and analyzing them by HPLC or mass spectrometry.

4. Purification and Characterization of the Cyclic Peptide:

  • Once the reaction is complete, purify the cyclic peptide from the reaction mixture using reverse-phase HPLC.
  • Confirm the identity and cyclization of the product by mass spectrometry and NMR spectroscopy.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathways and a representative experimental workflow.

Ergot_Alkaloid_Biosynthesis cluster_precursors Primary Metabolism cluster_core Ergoline Core Biosynthesis cluster_diversification Diversification L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DMAT synthase (DmaW) DMAPP DMAPP DMAPP->DMAT Chanoclavine-I Chanoclavine-I DMAT->Chanoclavine-I Multiple steps Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine Clavine Alkaloids Clavine Alkaloids Chanoclavine-I-aldehyde->Clavine Alkaloids Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic acid Lysergic acid Elymoclavine->Lysergic acid CloA Lysergic acid amides Lysergic acid amides Lysergic acid->Lysergic acid amides Ergopeptines Ergopeptines Lysergic acid->Ergopeptines NRPS

Caption: Biosynthetic pathway of ergot alkaloids.

Amanitin_Biosynthesis cluster_synthesis Ribosomal Synthesis & Processing MSDIN Gene MSDIN Gene Transcription Transcription MSDIN Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proprotein (35 aa) Proprotein (35 aa) Translation->Proprotein (35 aa) Linear Octapeptide Linear Octapeptide Proprotein (35 aa)->Linear Octapeptide Cleavage POPB POPB POPB->Linear Octapeptide Mature Amanitin Mature Amanitin POPB->Mature Amanitin Linear Octapeptide->Mature Amanitin Cyclization & Oxidation

Caption: Biosynthetic pathway of amanitins.

Cyclotide_Biosynthesis cluster_synthesis Ribosomal Synthesis & Processing Precursor Gene Precursor Gene Transcription & Translation Transcription & Translation Precursor Gene->Transcription & Translation Precursor Protein Precursor Protein (Signal Peptide, Pro-domains, Cyclotide Domain) Transcription & Translation->Precursor Protein ER ER Precursor Protein->ER Translocation Folded Precursor Folded Precursor ER->Folded Precursor Signal Peptide Cleavage Disulfide Bond Formation (PDI) Vacuole Vacuole Processed Precursor Processed Precursor Vacuole->Processed Precursor Pro-domain Cleavage Folded Precursor->Vacuole Mature Cyclotide Mature Cyclotide Processed Precursor->Mature Cyclotide Backbone Cyclization (AEP) Experimental_Workflow_Gene_Knockout cluster_workflow Gene Knockout Workflow (CRISPR/Cas9) Design sgRNA Design sgRNA Prepare RNP Prepare RNP Design sgRNA->Prepare RNP Transformation Transformation Prepare RNP->Transformation Prepare Protoplasts Prepare Protoplasts Prepare Protoplasts->Transformation Selection Selection Transformation->Selection Screening Screening Selection->Screening Confirmation Confirmation Screening->Confirmation Logical_Comparison cluster_ribosomal Ribosomal Synthesis cluster_non_ribosomal Non-Ribosomal Synthesis (Core) Peptidyl Alkaloids Peptidyl Alkaloids Amanitins Amanitins Peptidyl Alkaloids->Amanitins Cyclotides Cyclotides Peptidyl Alkaloids->Cyclotides Ergot Alkaloids Ergot Alkaloids Peptidyl Alkaloids->Ergot Alkaloids Fungi Fungi Amanitins->Fungi Source Post-translational Modification Post-translational Modification Amanitins->Post-translational Modification Maturation Plants Plants Cyclotides->Plants Source Cyclotides->Post-translational Modification Maturation Ergot Alkaloids->Fungi Source Enzymatic Conversions Enzymatic Conversions Ergot Alkaloids->Enzymatic Conversions Maturation

References

In Vitro vs. In Vivo Efficacy of 5-N-acetylardeemin: A Comparative Guide to a Novel Multidrug Resistance Reversal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR-1), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. 5-N-acetylardeemin, a natural product isolated from Aspergillus fischeri, and its derivatives have emerged as potent MDR reversal agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-N-acetylthis compound and its analogs, alongside established MDR modulators, verapamil and quercetin.

Data Presentation: Quantitative Comparison of MDR Reversal Agents

The following tables summarize the available quantitative data on the efficacy of 5-N-acetylthis compound, its derivatives, and alternative MDR reversal agents. It is important to note that the experimental conditions, including cell lines, anticancer drugs, and concentrations of the reversal agents, vary across studies, which should be considered when making direct comparisons.

In Vitro Efficacy: Reversal of Drug Resistance
CompoundCell LineAnticancer DrugReversal FoldReference
(-)-5-N-acetylthis compound MCF-7/Adr (human breast cancer)Adriamycin10.8 (at 10 µM)[1]
A549/Adr (human non-small cell lung cancer)Adriamycin20.1 (at 10 µM)[1]
5-N-acetylthis compound CCRF-CEM/VBL100 (human leukemia)Vinblastine760
CCRF-CEM/VBL100 (human leukemia)Taxol361 (from 1,372-fold resistance to 3.8-fold)
SHP-77 (human lung cancer)Doxorubicin260 (at 6 µM)
5-N-formylthis compound MCF-7-R (human breast cancer)Doxorubicin, VincristineStrong enhancement of anti-cancer efficacy[2]
A549-R (human lung cancer)Doxorubicin, VincristineStrong enhancement of anti-cancer efficacy[2]
Verapamil CEM/VCR 1000 (human leukemia)Epirubicin10 (at 3 µg/ml), 19 (at 10 µg/ml)[3]
SGC-7901 (gastric cancer)Adriamycin6.77[2]
LoVo-R (human colon carcinoma)Doxorubicin41.3
Quercetin MCF-7/dox (human breast cancer)Doxorubicin, Paclitaxel, VincristineSignificant enhancement of antitumor activities[1]
In Vivo Efficacy: Tumor Growth Inhibition

Directly comparable in vivo data for 5-N-acetylthis compound and the selected alternatives are limited due to variations in experimental design. The following table presents available data for a 5-N-acetylthis compound derivative and quercetin.

CompoundAnimal ModelCancer Cell LineAnticancer DrugKey FindingsReference
5-N-formylthis compound Nude miceA549-R xenograftsDoxorubicinSignificantly improved therapeutic effects of doxorubicin, associated with reduced MDR-1 expression and increased apoptosis in tumor tissues.[2]
Quercetin Xenograft mouse modelOvarian cancerCisplatinEnhances the antitumor effect of cisplatin.[4]
MiceMCF-7 and CT-26 tumors-Significant reduction in tumor volume compared to control.[5]

Experimental Protocols

In Vitro Cytotoxicity and MDR Reversal Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the ability of a compound to reverse drug resistance.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anticancer drug (e.g., Doxorubicin, Vinblastine)

  • MDR reversal agent (e.g., 5-N-acetylthis compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of the anticancer drug, both in the presence and absence of a fixed, non-toxic concentration of the MDR reversal agent. Include wells with the reversal agent alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) values for the anticancer drug alone and in combination with the reversal agent. The reversal fold is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the reversal agent.

Intracellular Drug Accumulation Assay

This assay measures the ability of a compound to increase the intracellular concentration of an anticancer drug, typically by inhibiting efflux pumps.

Materials:

  • Resistant and parental cancer cell lines

  • Radiolabeled anticancer drug (e.g., [³H]Vinblastine) or fluorescent substrate (e.g., Rhodamine 123)

  • MDR reversal agent

  • Ice-cold PBS

  • Scintillation fluid and counter (for radiolabeled drugs) or flow cytometer/fluorescence microscope (for fluorescent substrates)

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Culture cells to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with or without the MDR reversal agent for a specified time (e.g., 1 hour).

  • Drug Incubation: Add the radiolabeled or fluorescent drug to the cells and incubate for a defined period (e.g., 1-2 hours).

  • Washing: Stop the incubation by adding ice-cold PBS. Wash the cells multiple times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis and Measurement:

    • Radiolabeled Drug: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Fluorescent Substrate: Analyze the cells using a flow cytometer to quantify intracellular fluorescence or visualize using a fluorescence microscope.

  • Data Analysis: Compare the intracellular drug accumulation in cells treated with the reversal agent to the untreated control cells.

P-glycoprotein Expression Analysis (Western Blot)

This method is used to determine if the MDR reversal agent affects the expression level of P-glycoprotein.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-glycoprotein (e.g., C219)

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-glycoprotein expression to the loading control to determine the effect of the reversal agent.

Mandatory Visualization

MDR_Reversal_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy A Resistant Cancer Cell Lines B Treatment: Anticancer Drug +/- 5-N-acetylthis compound A->B C Cytotoxicity Assay (MTT) B->C D Drug Accumulation Assay B->D E P-gp Expression (Western Blot) B->E F IC50 Determination & Reversal Fold Calculation C->F K Tumor Growth Inhibition Analysis F->K Correlate Findings G Animal Model with Xenograft Tumor H Treatment Regimen G->H I Tumor Growth Measurement H->I J Ex Vivo Analysis (e.g., IHC, Western) H->J I->K

Caption: Experimental workflow for evaluating MDR reversal agents.

Pgp_Signaling_Pathway cluster_pathway P-glycoprotein Regulation & Inhibition PI3K PI3K/Akt Pathway NFkB NF-κB PI3K->NFkB MAPK MAPK Pathway MAPK->NFkB MDR1 MDR1 Gene (Transcription) NFkB->MDR1 Activates Pgp_mRNA P-gp mRNA MDR1->Pgp_mRNA Pgp_protein P-glycoprotein (P-gp) (Efflux Pump) Pgp_mRNA->Pgp_protein Translation Drug_out Drug Efflux Pgp_protein->Drug_out Pumps out Drug Anticancer Drug Drug->Pgp_protein Substrate This compound 5-N-acetylthis compound This compound->Pgp_protein Inhibits

Caption: Signaling pathway of P-glycoprotein and its inhibition.

Conclusion

5-N-acetylthis compound and its derivatives demonstrate significant potential as MDR reversal agents. In vitro studies consistently show their ability to sensitize resistant cancer cells to conventional chemotherapeutic drugs by inhibiting P-glycoprotein and increasing intracellular drug accumulation. While in vivo data is still emerging, initial studies with derivatives like 5-N-formylthis compound are promising, showing improved therapeutic outcomes in animal models.[2]

Compared to established MDR modulators like verapamil and quercetin, 5-N-acetylthis compound appears to exhibit potent activity, in some cases showing a higher reversal fold. However, further standardized comparative studies, particularly in vivo, are necessary to fully elucidate its therapeutic potential and advantages over existing alternatives. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for future research and development in this critical area of oncology.

References

Ardeemin vs. Verapamil: A Head-to-Head Comparison in Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of agents that can reverse MDR is a critical area of research. This guide provides a detailed, data-driven comparison of two such agents: Ardeemin, a natural product-derived compound, and verapamil, a first-generation calcium channel blocker also known for its P-gp inhibitory activity.

At a Glance: this compound vs. Verapamil in MDR Reversal

FeatureThis compound and its DerivativesVerapamil
Primary Mechanism Inhibition of P-glycoprotein (P-gp) efflux pump activity. Some derivatives also inhibit P-gp expression.Inhibition of P-glycoprotein (P-gp) efflux pump activity.[1][2]
Potency High potency, with significant MDR reversal observed at micromolar and even nanomolar concentrations.[3]Moderate potency, typically requiring higher micromolar concentrations for effective MDR reversal.[4][5]
Specificity Primarily investigated for MDR reversal activity.Primarily a calcium channel blocker with off-target P-gp inhibitory effects, leading to potential cardiovascular side effects.[6]
Clinical Development Pre-clinical and investigational stage.Used clinically as a cardiovascular drug; its use as an MDR reversal agent in oncology has been explored but is limited by toxicity at effective doses.[4]

Quantitative Performance in MDR Reversal

The following tables summarize the experimental data on the efficacy of this compound derivatives and verapamil in reversing multidrug resistance in various cancer cell lines.

Table 1: MDR Reversal Efficacy of this compound Derivatives

This compound DerivativeCancer Cell LineChemotherapeutic AgentConcentration of DerivativeFold Reversal of ResistanceReference
5-N-acetylthis compound (NAA)CCRF-CEM/VBL100Vinblastine15 µM~760[3]
5-N-acetyl-8-demethylthis compound (NADMA)CCRF-CEM/VBL100Vinblastine15 µM~760[3]
5-N-acetylthis compound (NAA)SW2R160 (MDR-Pgp+)Doxorubicin20 µM50[3]
5-N-acetylthis compound (NAA)SHP-77 (MDR-Pgp+ + MRP+)Doxorubicin20 µM110[3]
(-)-5-N-acetylthis compoundMCF-7/AdrAdriamycin10 µmol/L10.8[7]
(-)-5-N-acetylthis compoundA549/AdrAdriamycin10 µmol/L20.1[7]
5-N-formylthis compoundMCF-7-RDoxorubicinNot specifiedStrong enhancement[8]
5-N-formylthis compoundA549-RDoxorubicinNot specifiedStrong enhancement[8]

Table 2: MDR Reversal Efficacy of Verapamil

Cancer Cell LineChemotherapeutic AgentConcentration of VerapamilFold Reversal/Enhancement of CytotoxicityReference
CEM/VCR 1000Epirubicin3 µg/ml10[4]
CEM/VCR 1000Epirubicin10 µg/ml19[4]
CHO-AdrrAdriamycin10 µM15-fold decrease in IC50[5]
LoVo-RDoxorubicinNot specified41.3[9]
K562/ADRNot specified15 µM3-fold decrease in P-gp expression[10]

Mechanism of Action in MDR Reversal

Both this compound and verapamil exert their MDR reversal effects primarily by inhibiting the function of the P-gp efflux pump. P-gp, a product of the MDR1 gene, utilizes ATP hydrolysis to expel a wide range of chemotherapeutic agents from cancer cells. By inhibiting P-gp, these modulators increase the intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic effects.

Some derivatives of this compound, such as 5-N-formylthis compound and (-)-5-N-acetylthis compound, have also been shown to downregulate the expression of P-gp at the protein level, suggesting a dual mechanism of action.[7][8] Verapamil has also been reported to decrease P-gp expression in some leukemia cell lines.[10]

MDR_Reversal_Mechanisms cluster_cell Cancer Cell cluster_inhibitors MDR Reversal Agents Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux (MDR) Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Binding Cell_Death Apoptosis/ Cell Death Drug_in->Cell_Death Induces Drug_out->Drug_in Influx This compound This compound This compound->Pgp Inhibits Efflux & Expression Verapamil Verapamil Verapamil->Pgp Inhibits Efflux

Fig. 1: Mechanism of MDR reversal by this compound and Verapamil.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity (MTT) Assay

This assay is used to determine the ability of this compound and verapamil to sensitize MDR cancer cells to chemotherapeutic drugs.

Protocol:

  • Cell Seeding: Seed MDR and parental (drug-sensitive) cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, vinblastine) in the presence or absence of a fixed, non-toxic concentration of the MDR reversal agent (this compound or verapamil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the MDR reversal agent.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drugs Add chemotherapeutic drug +/- MDR reversal agent seed_cells->add_drugs incubate_72h Incubate for 48-72h add_drugs->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 and Fold Reversal read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Fig. 2: Workflow for the MTT cytotoxicity assay.
Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux function of P-gp using the fluorescent substrate rhodamine 123.

Protocol:

  • Cell Preparation: Harvest MDR and parental cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.[12]

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.[12]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux and Inhibition: Resuspend the loaded cells in pre-warmed medium. Aliquot the cell suspension into flow cytometry tubes. Add the test compounds (this compound or verapamil) at various concentrations. Include a positive control (e.g., a known P-gp inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the tubes at 37°C for 60 minutes to allow for drug efflux.[12]

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer.

  • Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition.

Western Blotting for P-glycoprotein Expression

This technique is used to determine if the MDR reversal agent affects the protein expression levels of P-gp.

Protocol:

  • Cell Lysis: Treat MDR cells with the MDR reversal agent for a specified period (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or JSB-1) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in P-gp expression.

Conclusion

Both this compound and verapamil have demonstrated the ability to reverse multidrug resistance by inhibiting P-glycoprotein. However, the available data suggests that this compound and its derivatives are significantly more potent than verapamil, showing efficacy at lower concentrations and achieving a higher fold reversal of resistance. Furthermore, the primary clinical use of verapamil as a cardiovascular drug introduces a higher risk of side effects at the concentrations required for effective MDR reversal. This compound, being investigated specifically for its anti-MDR properties, holds promise as a more targeted and potentially less toxic therapeutic option. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents in the context of cancer therapy.

References

Assessing the Specificity of Ardeemin for Different ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Ardeemin and its derivatives as modulators of ATP-binding cassette (ABC) transporters. While direct quantitative data for this compound's specificity across a range of ABC transporters remains limited in publicly available literature, this document outlines the known effects of its derivatives, compares them with other standard inhibitors, and provides detailed experimental protocols for assessing transporter specificity.

Executive Summary

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, largely attributed to the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This compound, a natural product, and its synthetic derivatives have emerged as potential modulators of this resistance. This guide focuses on the available data for the this compound derivative AV200 and provides a framework for evaluating the specificity of such compounds.

Comparative Analysis of ABC Transporter Inhibitors

Table 1: Qualitative and Quantitative Comparison of ABC Transporter Inhibitors

CompoundTarget ABC Transporter(s)IC50 / PotencyData Source / Reference
AV200 (this compound derivative) P-glycoprotein (P-gp)7-fold more potent than verapamil for doxorubicin resistance reversal.[1][1]
59-fold more potent than verapamil for vincristine resistance reversal.[1][1]
12-fold more potent than verapamil for paclitaxel resistance reversal.[1][1]
MRP1No data available
BCRPNo data available
Verapamil P-glycoprotein (P-gp)IC50: ~2.6 µM (NMQ accumulation)
MRP1Weak inhibitor
BCRPWeak inhibitor
Ko143 BCRPIC50: ~0.11 µM (E3S accumulation)
P-gpWeak inhibitor
MRP1Weak inhibitor
Cyclosporin A P-glycoprotein (P-gp)Potent inhibitor[2]
MRP1Moderate inhibitor
BCRPNo significant inhibition

Note: IC50 values can vary depending on the cell line, substrate, and assay conditions.

The available data indicates that AV200 is a significantly more potent P-gp inhibitor than verapamil.[1] However, its specificity profile against other key ABC transporters like MRP1 and BCRP has not been reported. To be a broadly effective agent in overcoming MDR, a compound's activity against a panel of these transporters must be characterized.

Experimental Protocols for Assessing ABC Transporter Specificity

To determine the specificity of a compound like this compound or its derivatives, a series of in vitro assays are typically employed. These assays measure the inhibition of transporter function, often by quantifying the accumulation of a fluorescent substrate or by measuring the transporter's ATPase activity.

Rhodamine 123 Accumulation Assay (for P-gp activity)

This assay is widely used to assess the inhibitory activity of compounds against P-glycoprotein.[2] Rhodamine 123 is a fluorescent substrate of P-gp that is actively effluxed from cells overexpressing this transporter.[2] Inhibition of P-gp leads to an increase in intracellular fluorescence.

Protocol:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental cell line with low P-gp expression (e.g., MCF7) in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound derivative) for 30-60 minutes at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control (e.g., DMSO).

  • Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for a further 60-90 minutes at 37°C.[2]

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of fluorescence increase against the logarithm of the test compound concentration.

Calcein-AM Efflux Assay (for P-gp and MRP1 activity)

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein.[3][4] Calcein is a substrate for both P-gp and MRP1.[4] Inhibition of these transporters results in increased intracellular fluorescence.

Protocol:

  • Cell Culture: Use cell lines overexpressing P-gp (e.g., A2780/ADR) or MRP1 (e.g., H69AR) and their respective parental cell lines.

  • Cell Seeding: Seed cells in a 96-well, black-walled plate at a suitable density and allow them to attach.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound for 30 minutes.

  • Substrate Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~490/515 nm).

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the inhibitor concentration.

ATPase Activity Assay (for all ABC transporters)

ABC transporters utilize the energy from ATP hydrolysis to efflux substrates.[6] The ATPase activity of membrane vesicles containing a specific ABC transporter can be measured to assess compound interaction. Substrates often stimulate ATPase activity, while inhibitors can either have no effect or inhibit it.[7]

Protocol:

  • Membrane Vesicles: Use commercially available or in-house prepared membrane vesicles from Sf9 or mammalian cells overexpressing a specific ABC transporter (P-gp, MRP1, or BCRP).[8][9]

  • Reaction Mixture: Prepare a reaction buffer containing MgATP and the membrane vesicles.

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture. Include a known substrate (to measure inhibition of stimulated ATPase activity) and a control without the test compound.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis against the compound concentration to determine stimulation or inhibition of ATPase activity.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of ABC transporters, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_assays In Vitro Specificity Assays cluster_cells Cell Lines cluster_reagents Key Reagents Assay1 Rhodamine 123 Accumulation (P-gp) Data1 Quantitative Data Assay1->Data1 IC50 for P-gp Assay2 Calcein-AM Efflux (P-gp, MRP1) Data2 Quantitative Data Assay2->Data2 IC50 for P-gp, MRP1 Assay3 ATPase Activity (P-gp, MRP1, BCRP) Data3 Mechanistic Insight Assay3->Data3 Modulation of ATPase Cells1 P-gp Overexpressing Cells1->Assay1 Cells1->Assay2 Cells1->Assay3 Membrane Vesicles Cells2 MRP1 Overexpressing Cells2->Assay2 Cells2->Assay3 Membrane Vesicles Cells3 BCRP Overexpressing Cells3->Assay3 Membrane Vesicles Cells4 Parental (Control) Cells4->Assay1 Cells4->Assay2 Reagent1 This compound Derivative (Test Compound) Reagent1->Assay1 Inhibition Reagent1->Assay2 Inhibition Reagent1->Assay3 Inhibition Reagent2 Fluorescent Substrate (Rhodamine 123, Calcein-AM) Reagent2->Assay1 Reagent2->Assay2 Reagent3 ATP Reagent3->Assay3

Caption: Experimental workflow for assessing ABC transporter specificity.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Pgp P-gp (ABCB1) MRP1 MRP1 (ABCC1) BCRP BCRP (ABCG2) PI3K_Akt PI3K/Akt Pathway PI3K_Akt->BCRP Membrane Localization NFkB NF-κB PI3K_Akt->NFkB MAPK_ERK MAPK/ERK Pathway MAPK_ERK->NFkB NFkB->Pgp Upregulation NFkB->BCRP Upregulation Chemo Chemotherapeutic Drugs Chemo->Pgp Efflux Chemo->MRP1 Efflux Chemo->BCRP Efflux GrowthFactors Growth Factors GrowthFactors->PI3K_Akt Stress Cellular Stress Stress->MAPK_ERK This compound This compound Derivative (e.g., AV200) This compound->Pgp Inhibition

Caption: Signaling pathways influencing ABC transporter expression and function.

Conclusion

The this compound derivative AV200 shows promise as a potent P-glycoprotein inhibitor, significantly outperforming verapamil in reversing multidrug resistance in preliminary studies.[1] However, a comprehensive assessment of its specificity for other clinically relevant ABC transporters, such as MRP1 and BCRP, is crucial for its further development as a broad-spectrum MDR modulator. The experimental protocols detailed in this guide provide a robust framework for conducting such a specificity analysis. Future research should focus on generating quantitative inhibitory data for this compound and its derivatives against a panel of ABC transporters to fully elucidate their therapeutic potential in overcoming multidrug resistance in cancer.

References

Safety Operating Guide

Proper Disposal of Ardeemin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Due to the absence of specific publicly available safety and disposal information for a compound identified as "Ardeemin," it is imperative for all laboratory personnel to treat this substance as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all handling of this compound waste is conducted in accordance with standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[1]
Body Protection Laboratory coat.

Handling Precautions:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly after handling.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use in a well-ventilated area or under a chemical fume hood.[2][3]

Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.

  • Containment:

    • For liquid spills: Absorb the spill with an inert material such as vermiculite or sand.[2]

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place the contained material into a suitable, clearly labeled container for hazardous waste.[2]

  • Decontamination: Thoroughly clean the spill area.

  • Disposal: Manage the container with the spill cleanup debris as hazardous waste, following the procedures outlined in Section 3.0.[2]

This compound Waste Disposal Workflow

The following workflow outlines the recommended procedure for the disposal of this compound waste in a laboratory setting.

Ardeemin_Disposal_Workflow cluster_collection Step 1: Collection & Segregation cluster_containerization Step 2: Containerization cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Professional Disposal Collect Collect this compound Waste (Unused compound, contaminated consumables, solutions) Segregate Segregate from other chemical & biological waste Collect->Segregate Containerize Place in a suitable, leak-proof, and tightly sealed container Segregate->Containerize Label Label container with 'Hazardous Waste' and 'this compound' Containerize->Label Store Store in a designated hazardous waste storage area Label->Store EHS Contact EHS or a licensed waste disposal service for pickup Store->EHS

Caption: this compound Waste Disposal Workflow

Procedure Details:

  • Collection: Gather all waste containing this compound, which includes unused compounds, contaminated consumables (such as gloves, weigh boats, and pipette tips), and solutions.[2]

  • Segregation: To prevent unintended reactions, keep this compound waste separate from other chemical and biological waste streams.[2]

  • Containerization: Transfer the waste into a suitable, leak-proof container that can be tightly sealed.[2][4] If they can be securely closed, original containers are acceptable.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound."

  • Storage: Store the labeled container in a designated hazardous waste storage area, ensuring it is away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS department or a licensed waste disposal service to arrange for the collection and proper disposal of the this compound waste.

Environmental Impact Considerations

While specific environmental impact data for this compound is not available, it is important to consider the potential effects of related chemical classes. This compound is identified as a pyrroloindole.[5] Many synthetic chemicals can persist in ecosystems, bioaccumulate in organisms, and pose risks to both the environment and human health. Aromatic amines, a broader class of chemicals, are of significant environmental concern due to their potential for widespread distribution and carcinogenic effects.[6] Therefore, preventing the release of this compound into the environment is of utmost importance.

Disclaimer: The information provided in this document is intended as a general guide. As no specific Safety Data Sheet (SDS) for this compound could be located, these procedures are based on general principles of laboratory safety and hazardous waste management. Always prioritize the guidance of your institution's EHS department and the information provided by the chemical manufacturer.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ardeemin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Ardeemin, a potent fungal alkaloid with significant applications in cancer research and metabolic disease studies. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a pharmacologically active compound that requires careful handling to prevent exposure.[1][2] The following personal protective equipment is mandatory when working with this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other impervious gloves.[3] Double gloving is recommended when handling concentrated solutions.Prevents skin contact and absorption.[3]
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects eyes from splashes of solutions or airborne particles of the solid compound.[4][5]
Body Protection A lab coat worn over personal clothing.[3] Consider a disposable gown when working with larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Work in a certified chemical fume hood.[4] For weighing solid this compound or procedures that may generate aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.Minimizes the risk of inhaling the compound, which is a primary route of exposure for potent substances.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The container should be tightly sealed and clearly labeled.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Assay (e.g., PTP-1B Inhibition) D->E F Record Observations and Data E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste According to Institutional Guidelines H->I J Doff PPE I->J

Figure 1: A typical experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused solutions, cell culture media containing this compound) must be collected in separate, clearly labeled, and leak-proof containers.

  • Labeling: Waste containers must be labeled as "Hazardous Waste" and include the name "this compound" and its concentration.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7]

Experimental Protocol: PTP-1B Inhibition Assay

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme in metabolic regulation. The following is a representative protocol for assessing its inhibitory activity.

Materials:

  • Recombinant human PTP-1B

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PTP-1B enzyme and prepare the pNPP substrate solution in the assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add a small volume of the diluted this compound or control (DMSO vehicle) to the wells of the 96-well plate.

    • Add the PTP-1B enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percent inhibition by this compound at different concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, making it a compound of significant interest.

P-glycoprotein (MDR) Inhibition

This compound can inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump that is often overexpressed in cancer cells and contributes to multidrug resistance (MDR).[5][8] By blocking P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy.

PTP-1B Signaling Pathway

PTP-1B is a negative regulator of the insulin and leptin signaling pathways.[3][4][6][9][10] By inhibiting PTP-1B, this compound can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes and obesity.

cluster_pathway PTP-1B Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP-1B IR->PTP1B Dephosphorylates PI3K PI3K/Akt Pathway IRS->PI3K Glucose Glucose Uptake PI3K->Glucose This compound This compound This compound->PTP1B Inhibits

Figure 2: this compound inhibits PTP-1B, a negative regulator of insulin signaling.

Biosynthesis of this compound

This compound is a hexacyclic peptidyl alkaloid produced by the fungus Aspergillus fischeri.[3][4] Its complex structure is synthesized from three precursor molecules: anthranilate, L-alanine, and L-tryptophan. The biosynthesis is primarily carried out by two key enzymes: ArdA, a nonribosomal peptide synthetase (NRPS), and ArdB, a prenyltransferase.[3][4]

cluster_biosynthesis This compound Biosynthesis Precursors Anthranilate + L-Ala + L-Trp ArdA ArdA (NRPS) Precursors->ArdA Intermediate Tricyclic Intermediate ArdA->Intermediate ArdB ArdB (Prenyltransferase) Intermediate->ArdB This compound This compound ArdB->this compound

Figure 3: The simplified biosynthetic pathway of this compound in Aspergillus fischeri.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.